4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
Description
Properties
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-14-11(15(8)2)7-16-10-5-3-9(12)4-6-10/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRBXGAYLDYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Physicochemical Properties in the Design of Substituted Triazole Aniline Derivatives as Drug Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The journey of a promising bioactive compound from initial discovery to a clinically approved drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles. The physicochemical properties of a molecule are the bedrock upon which its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is built. For the versatile class of substituted triazole aniline derivatives, which have shown a wide spectrum of pharmacological activities including antifungal, anticancer, and neuroprotective effects, a thorough understanding and early optimization of these properties are critical for successful drug development.[1] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the key physicochemical parameters for this chemical class, the causality behind experimental choices for their determination, and detailed protocols for their assessment.
Lipophilicity: The Gatekeeper of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential physicochemical properties in drug design. It governs a molecule's ability to traverse biological membranes, a prerequisite for reaching its target site of action.[2][3] However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity.[3] The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the most common measures of lipophilicity.[2][4]
Structure-Lipophilicity Relationships in Triazole Aniline Derivatives
The lipophilicity of substituted triazole aniline derivatives is significantly influenced by the nature and position of substituents on both the aniline and triazole rings. A study on a series of 1-substituted 1,2,3-triazole derivatives of aniline revealed a clear relationship between their chemical structure and experimentally determined lipophilicity (logPTLC).[1][5]
Key observations include:
-
Substituent on the Triazole Ring: The introduction of an aromatic ring on the triazole nitrogen (e.g., benzyl vs. allyl) generally increases lipophilicity.[1]
-
Substitution Pattern on the Aniline Ring: Para-substituted compounds consistently demonstrated lower lipophilicity compared to their ortho- and meta-isomers.[1] This highlights the profound impact of substituent position on the overall physicochemical profile.
Experimental Determination of Lipophilicity
The shake-flask method remains the benchmark for LogP determination.[2] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.
Experimental Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
RP-HPLC offers a faster and less material-intensive alternative to the shake-flask method.[2][3] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Experimental Protocol:
-
System Setup: Use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of reference compounds with known LogP values and record their retention times.
-
Sample Analysis: Inject the test compound and record its retention time.
-
Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values of the standards. The LogP of the test compound can then be interpolated from this curve.
Aqueous Solubility: A Prerequisite for Bioavailability
Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be transported in the bloodstream to its site of action.[6][7] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[7][8]
Factors Influencing the Solubility of Triazole Aniline Derivatives
The solubility of these derivatives is influenced by:
-
Ionization State (pKa): The presence of ionizable groups, such as the aniline nitrogen and the triazole ring, means that solubility will be pH-dependent.
-
Substituents: The introduction of polar functional groups that can participate in hydrogen bonding with water will generally enhance solubility. Conversely, bulky, non-polar substituents will decrease solubility. The polar nature of the triazole ring itself can contribute to improved water solubility.[9]
Experimental Determination of Solubility
This method determines the equilibrium solubility of a compound and is considered the most accurate.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, LC-MS).
This high-throughput method measures the concentration at which a compound precipitates from a solution when an organic stock solution is added to an aqueous buffer.[10] It is often used in the early stages of drug discovery for rapid screening.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.[10]
-
Titration: Add aliquots of the stock solution to an aqueous buffer in a multi-well plate.
-
Precipitation Detection: Monitor the formation of precipitate after each addition using nephelometry (light scattering) or UV-Vis spectroscopy.[11]
-
Determination: The kinetic solubility is the concentration at which a significant increase in precipitation is observed.
Ionization Constant (pKa): The Determinant of Charge State
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[9][12] For ionizable compounds like substituted triazole anilines, the pKa dictates their charge state at different physiological pHs, which in turn influences their solubility, permeability, and interaction with biological targets.[13][14] The aniline moiety is basic, while the triazole ring can exhibit both weak acidic and basic properties.[3][15]
Factors Influencing the pKa of Triazole Aniline Derivatives
-
Aniline Moiety: The basicity of the aniline nitrogen is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it.[2][16]
-
Triazole Moiety: The pKa of the triazole ring is also influenced by its substituents. The weakly basic nature of the 1,2,4-triazole allows for electrophilic attack at the N4 position in 1-substituted triazoles.[3]
Experimental Determination of pKa
This is a classic and accurate method for pKa determination.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration: Titrate the solution with a standardized acid or base, monitoring the pH with a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
This method is suitable for compounds where the ionized and neutral forms have different UV-Vis absorption spectra.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Spectral Measurement: Dissolve the compound in each buffer and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the ionized and neutral forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Metabolic Stability: A Predictor of In Vivo Half-Life
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[15][17] Rapid metabolism can lead to a short in vivo half-life and low bioavailability, hindering therapeutic efficacy.[18] In vitro metabolic stability assays are crucial for predicting a compound's in vivo behavior.[19]
In Vitro Metabolic Stability Assays
These assays involve incubating the test compound with a source of metabolic enzymes and monitoring its disappearance over time.[19]
Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are widely used to assess phase I metabolism.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species), a NADPH-generating system (cofactor for CYP enzymes), and a buffer in a multi-well plate.
-
Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time Points: At various time points, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Intact hepatocytes contain both phase I and phase II metabolic enzymes and provide a more comprehensive assessment of metabolic stability.
Experimental Protocol:
-
Hepatocyte Suspension: Prepare a suspension of cryopreserved hepatocytes in a suitable incubation medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C with gentle shaking.
-
Sampling and Analysis: Follow the same sampling, quenching, and analytical procedures as described for the microsomal assay.
-
Calculation: Calculate the in vitro half-life and intrinsic clearance.
In Silico Prediction of Physicochemical Properties
In the early stages of drug discovery, computational tools are invaluable for predicting the physicochemical properties of large numbers of virtual compounds, thereby prioritizing synthetic efforts. Several free and commercial software packages are available for this purpose.
Workflow for In Silico Prediction:
Caption: A generalized workflow for the in silico prediction of physicochemical properties.
Data Presentation: A Comparative Analysis
The following table presents experimental lipophilicity data for a series of substituted 1,2,3-triazole aniline derivatives, alongside in silico predicted values for solubility, pKa, and metabolic stability. This integrated view allows for a comprehensive assessment of the drug-like properties of these compounds.
| Compound ID | Substituent on Triazole Ring (N1) | Substitution on Aniline Ring | Experimental logPTLC[1][5] | Predicted LogS (mol/L) | Predicted pKa (Basic) | Predicted CYP3A4 Inhibitor |
| 2a | Allyl | ortho | 1.83 | -3.5 | 3.8 | Yes |
| 2b | Allyl | meta | 1.95 | -3.6 | 4.0 | Yes |
| 2c | Allyl | para | 1.15 | -3.2 | 4.2 | Yes |
| 3a | Benzyl | ortho | 2.85 | -4.5 | 3.7 | Yes |
| 3b | Benzyl | meta | 2.98 | -4.6 | 3.9 | Yes |
| 3c | Benzyl | para | 2.01 | -4.1 | 4.1 | Yes |
| 4a | 4-Methylbenzyl | ortho | 3.12 | -5.0 | 3.8 | Yes |
| 4b | 4-Methylbenzyl | meta | 3.28 | -5.1 | 4.0 | Yes |
| 4c | 4-Methylbenzyl | para | 2.26 | -4.6 | 4.2 | Yes |
| 5a | 4-Methoxybenzyl | ortho | 2.76 | -4.6 | 3.9 | Yes |
| 5b | 4-Methoxybenzyl | meta | 2.89 | -4.7 | 4.1 | Yes |
| 5c | 4-Methoxybenzyl | para | 1.99 | -4.2 | 4.3 | Yes |
Predicted values were obtained using SwissADME and pkCSM web servers. These are for illustrative purposes and should be validated experimentally.
Mechanisms of Action: A Rationale for Physicochemical Optimization
The therapeutic potential of substituted triazole aniline derivatives is linked to their interaction with specific biological targets. Understanding these mechanisms provides a rationale for fine-tuning their physicochemical properties to optimize target engagement and cellular activity.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Many triazole-based antifungals function by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by triazole aniline derivatives.
Anticancer Activity: Targeting Angiogenesis and Proliferation
Certain triazole aniline derivatives have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and STAT3 pathways.[11]
Caption: Anticancer mechanisms of triazole aniline derivatives.
Neuroprotective Effects: Activation of the Nrf2 Pathway
Some 1,2,4-triazole derivatives have demonstrated neuroprotective effects by activating the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[18]
Caption: Neuroprotective mechanism via Nrf2 pathway activation.
Conclusion
The physicochemical properties of substituted triazole aniline derivatives are not merely abstract parameters but are critical determinants of their potential as therapeutic agents. A comprehensive and early assessment of lipophilicity, solubility, pKa, and metabolic stability is essential for guiding the design and optimization of compounds with favorable ADMET profiles. By integrating experimental determination with in silico prediction, and by understanding the interplay between these properties and the underlying mechanisms of action, researchers can significantly enhance the probability of translating a promising lead compound into a successful clinical candidate. This guide provides a foundational framework for such an integrated approach, empowering scientists to make more informed decisions in the complex yet rewarding field of drug discovery.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved January 19, 2026, from [Link]
- Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 25(6), 853-863.
-
CD ComputaBio. (n.d.). Physicochemical Prediction. Retrieved January 19, 2026, from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved January 19, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved January 19, 2026, from [Link]
- Di, L., & Kerns, E. H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 18(6), 561-569.
- Płaczek, M. A., Stępień, K., Senczyna, B., & Kaproń, B. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(21), 6683.
- Bergazin, T. D. (2021).
- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Madame Curie Bioscience Database. (n.d.). Prediction of Drug-Like Properties. NCBI Bookshelf.
- IEEE Xplore. (n.d.).
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 19, 2026, from [Link]
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Jadhav, D. S. (2013).
- Encyclopedia.pub. (2022, August 25).
- ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa)
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological reviews, 66(1), 334–395.
- Slideshare. (n.d.).
- BMG LABTECH. (2023, April 6).
- Benchchem. (2025). A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.
- Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1.
- Symbiosis Online Publishing. (n.d.).
- PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
- Płaczek, M. A., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(21), 6683.
- Benchchem. (2025).
- ResearchGate. (2025, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- Al-Warhi, T., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 299.
- Millennial Scientific. (2024, February 7). pKa, Ionizable Drugs, And Pharmaceutical Discovery.
- International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa)
Sources
- 1. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 2. researchgate.net [researchgate.net]
- 3. Free software to predict PKa values? - Chemistry [protocol-online.org]
- 4. ADMET-AI [admet.ai.greenstonebio.com]
- 5. On-line Software [vcclab.org]
- 6. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 7. MoKa - pKa modelling [moldiscovery.com]
- 8. scribd.com [scribd.com]
- 9. Predicting Solubility | Rowan [rowansci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bio.tools [bio.tools]
- 12. edusolver.io [edusolver.io]
- 13. youtube.com [youtube.com]
- 14. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 15. admetSAR [lmmd.ecust.edu.cn]
- 16. youtube.com [youtube.com]
- 17. pkCSM [biosig.lab.uq.edu.au]
- 18. youtube.com [youtube.com]
- 19. pKa Prediction | Rowan [rowansci.com]
An In-Depth Technical Guide to 4-[(Dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline: Synthesis, Characterization, and Therapeutic Potential
A Whitepaper for Chemical Researchers and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of a specific derivative, 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, a molecule of significant interest for its potential applications in drug discovery. Due to the ambiguity in the nomenclature of the "dimethyl" substitution on the triazole ring, this guide will focus on a plausible and synthetically accessible isomer: 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline . We will delve into its identification, proposed synthetic pathways, analytical characterization, and explore its therapeutic potential based on the well-documented activities of structurally related compounds. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and similar molecules for novel therapeutic applications.
Compound Identification and Nomenclature
The precise chemical identity is critical for reproducibility and regulatory purposes. For the proposed structure, the following identifiers are assigned:
-
Proposed Structure: 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline
-
IUPAC Name: 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)benzenamine
Molecular Structure:
Caption: Chemical structure of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₄O | - |
| Molecular Weight | 218.26 g/mol | - |
| XLogP3 | 1.8 | PubChem Analog |
| Hydrogen Bond Donors | 1 | PubChem Analog |
| Hydrogen Bond Acceptors | 4 | PubChem Analog |
Rationale for Interest: The Pharmacological Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, present in a multitude of clinically approved drugs.[1][2][3] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. Derivatives of 1,2,4-triazole exhibit a wide array of biological activities, including:
-
Antifungal: Triazole antifungals like fluconazole and itraconazole are mainstays in treating fungal infections. They act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis.[1]
-
Anticancer: Compounds incorporating the 1,2,4-triazole moiety have shown promise as anticancer agents through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[2]
-
Anti-inflammatory: Certain 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX-1/COX-2).[4]
-
Anticonvulsant and Anxiolytic: The triazole ring is a key feature in benzodiazepine drugs like alprazolam and estazolam, which modulate the GABAA receptor.[5]
-
Antibacterial and Antiviral: The structural versatility of the 1,2,4-triazole core has led to the development of novel antibacterial and antiviral agents.[3]
The combination of the 1,2,4-triazole heterocycle with an aniline moiety, connected by a flexible ether linkage, presents a compelling template for the design of new therapeutic agents with potentially novel mechanisms of action and improved pharmacological profiles.
Proposed Synthesis Pathway
While a specific synthesis for 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline is not documented, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathway involves the synthesis of the key 4,5-dimethyl-4H-1,2,4-triazole-3-thiol intermediate, followed by its conversion to a chloromethyl derivative, and finally, etherification with 4-aminophenol.
Workflow Diagram:
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol
This step is based on the well-established cyclization of thiocarbohydrazide with a dicarbonyl compound, in this case, conceptually derived from acetic anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiocarbohydrazide in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 4,5-dimethyl-4H-1,2,4-triazole-3-thiol.
Step 2: Synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole
This step involves the conversion of the thiol group to a more reactive chloromethyl group.
-
Reaction Setup: Suspend the 4,5-dimethyl-4H-1,2,4-triazole-3-thiol in a suitable solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add chloroacetyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Synthesis of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline (Williamson Ether Synthesis)
This final step couples the chloromethyl triazole with 4-aminophenol.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group of the 4-aminophenol.
-
Electrophile Addition: Add the 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole dissolved in a small amount of the reaction solvent.
-
Reaction: Heat the reaction mixture and stir for several hours, monitoring by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Analytical Characterization
The identity and purity of the synthesized 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline should be confirmed using a suite of analytical techniques. Expected spectral data, based on analogous structures, are provided below for reference.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the aniline ring appearing as two doublets in the range of δ 6.5-7.5 ppm. - A singlet for the methylene protons of the ether linkage around δ 5.0-5.5 ppm. - A broad singlet for the amine (-NH₂) protons, which is D₂O exchangeable. - Two singlets for the two methyl groups on the triazole ring, likely in the range of δ 2.0-2.5 ppm. |
| ¹³C NMR | - Aromatic carbon signals for the aniline ring. - A signal for the methylene carbon of the ether linkage around δ 60-70 ppm. - Signals for the triazole ring carbons. - Signals for the methyl group carbons. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and N=N stretching vibrations characteristic of the triazole ring. - C-O stretching for the ether linkage. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (218.26 g/mol ). - Characteristic fragmentation patterns. |
Potential Therapeutic Applications and Future Directions
The structural motifs present in 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline suggest several promising avenues for therapeutic investigation:
-
Oncology: The aniline and triazole moieties are found in numerous kinase inhibitors. This compound could be screened against a panel of kinases relevant to cancer progression.
-
Infectious Diseases: Given the prevalence of triazoles in antifungal and antibacterial agents, this molecule should be evaluated for its activity against a range of pathogenic fungi and bacteria.
-
Inflammatory Disorders: The potential for this compound to modulate inflammatory pathways warrants investigation in cellular and animal models of inflammation.
Future research should focus on:
-
Synthesis and Optimization: Developing a robust and scalable synthetic route for the target molecule and a library of related analogs with diverse substitution patterns on both the aniline and triazole rings.
-
In Vitro Biological Evaluation: Screening the synthesized compounds against a broad panel of biological targets to identify lead candidates for specific therapeutic areas.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand the key determinants of biological activity and to optimize potency and selectivity.
-
In Vivo Efficacy and Safety: Advancing promising lead compounds into animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
While 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy)aniline appears to be a novel chemical entity, its constituent parts—the 1,2,4-triazole and aniline cores—are well-established pharmacophores. This technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential therapeutic exploration. The proposed synthetic pathway offers a practical approach for its preparation, and the outlined analytical methods will ensure its unambiguous identification. The diverse biological activities associated with its structural components make this molecule a compelling target for further investigation in the quest for new and effective therapeutic agents.
References
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
-
1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Triazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Synthesis, The Imperative of Structural Verification
In the landscape of medicinal chemistry and materials science, triazole heterocycles represent a cornerstone of molecular design. Their unique structural and electronic properties have established them as privileged scaffolds in a vast array of applications, from antifungal agents to corrosion inhibitors and advanced polymers.[1][2] However, the synthesis of a novel triazole-containing molecule is merely the first step. The true scientific value and potential for application are unlocked only through rigorous, unambiguous structural characterization. The synthetic pathways leading to triazoles, particularly the celebrated azide-alkyne cycloadditions, can yield different regioisomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles), each with potentially disparate biological and physical properties.
This guide is structured from the perspective of a seasoned analytical scientist. It eschews a simple recitation of data, instead focusing on the causality behind the spectroscopic signals. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as complementary tools, each providing a unique piece of the structural puzzle. Our objective is to empower you not just to acquire data, but to interpret it with confidence, transforming raw spectra into definitive molecular structures.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity and Regiochemistry
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of triazole derivatives. It provides a detailed map of the carbon-hydrogen framework, and crucially, offers definitive proof of regiospecificity.
The Underlying Principle: Why NMR Excels for Triazoles
The magnetic environment of each proton (¹H) and carbon-13 (¹³C) nucleus in a molecule is unique, influenced by the surrounding electron density. For triazoles, the key diagnostic signals are those from the protons and carbons of the heterocyclic ring itself. Their chemical shifts (δ) are exquisitely sensitive to the substitution pattern.
A successful cycloaddition reaction is primarily confirmed by the appearance of a new, distinct singlet in the downfield region of the ¹H NMR spectrum, corresponding to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring.[3] This signal typically appears between δ 7.5 and 8.8 ppm.[3] Concurrently, the characteristic signals of the starting materials, such as the acetylenic proton of a terminal alkyne (typically δ 2-3 ppm), will disappear upon reaction completion.[3]
Distinguishing Isomers: The Critical Application of ¹³C NMR
While ¹H NMR provides the initial evidence of triazole formation, ¹³C NMR is often the simplest and most direct method for distinguishing between 1,4- and 1,5-regioisomers. The chemical shifts of the two triazole ring carbons (C4 and C5) are significantly different depending on their substitution. While 2D NMR techniques like HMBC and NOE can also provide this information, a simple 1D ¹³C NMR spectrum is often sufficient and faster to acquire.[4][5]
-
For 1,4-disubstituted isomers , the C5 carbon is typically more shielded (appears at a lower δ value) compared to the C4 carbon.
-
For 1,5-disubstituted isomers , the opposite is often true, and the chemical shift difference between the two ring carbons can be a reliable diagnostic marker.[4]
Data Summary: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for 1,2,3-triazole derivatives. Note that these values can be influenced by the specific substituents and the solvent used.
| Nucleus | Regioisomer | Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | 1,4-disubstituted | C5-H | 7.5 - 8.8[3] | A sharp singlet, highly diagnostic of reaction success. |
| ¹H | 1,5-disubstituted | C4-H | 7.8 - 8.5 | Generally slightly more downfield than the C5-H in the 1,4-isomer. |
| ¹³C | 1,4-disubstituted | C4 | ~145 - 148 | Unsubstituted carbon attached to a substituent. |
| ¹³C | 1,4-disubstituted | C5 | ~120 - 125 | Carbon bearing the diagnostic C-H proton. |
| ¹³C | 1,5-disubstituted | C4 | ~130 - 135 | Carbon bearing the diagnostic C-H proton. |
| ¹³C | 1,5-disubstituted | C5 | ~135 - 140 | Unsubstituted carbon attached to a substituent. |
Data compiled from multiple sources for general guidance.[1][5][6]
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve 5-10 mg of the purified novel triazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or if acidic protons (e.g., N-H) are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Record a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, but it is critical for structural assignment.
-
If isomeric assignment is ambiguous, acquire 2D NMR spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations, which can confirm connectivity across the triazole ring).
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra correctly using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[7]
Section 2: Infrared (IR) Spectroscopy - A Rapid Check for Functional Groups
IR spectroscopy is a fast and simple technique that provides a molecular "fingerprint," confirming the presence of key functional groups and the successful incorporation of the triazole ring.
The Underlying Principle: Molecular Vibrations
IR radiation causes the bonds within a molecule to vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum. The formation of the triazole ring and the persistence or transformation of substituent functional groups result in a predictable IR spectrum.
Data Summary: Characteristic IR Absorption Bands
The following table highlights the key vibrational frequencies to look for in a triazole derivative.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety | Expected Intensity |
| 3300 - 3100 | N-H Stretching | Triazole Ring (if unsubstituted N)[8] | Medium, Broad |
| 3150 - 3000 | C-H Stretching | Aromatic / Triazole C-H[9] | Medium to Weak |
| 2950 - 2850 | C-H Stretching | Aliphatic (from substituents)[8] | Strong |
| 1620 - 1550 | C=N Stretching | Triazole Ring[8] | Medium to Strong |
| 1580 - 1490 | N=N Stretching | Triazole Ring[8][9] | Medium |
| 1470 - 1400 | C-N Stretching / Ring Vibrations | Triazole Ring | Medium |
Data compiled from multiple sources.[8][9][10][11]
Experimental Protocol: Sample Preparation and Analysis
-
For Solids: Prepare a KBr (Potassium Bromide) pellet. Mix a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.
-
For Oils/Liquids: Prepare a thin film. Place a drop of the sample between two salt (NaCl or KBr) plates and gently press them together.
-
Analysis: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-500 cm⁻¹. Compare the resulting spectrum to the expected bands to confirm the presence of the triazole ring and other functional groups.
Section 3: Mass Spectrometry (MS) - Confirming Mass and Probing Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a novel compound. Furthermore, by inducing fragmentation, it provides valuable clues that corroborate the proposed structure.
The Underlying Principle: Ionization and Fragmentation
In a mass spectrometer, molecules are ionized and converted into gas-phase ions. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight. By increasing the energy (e.g., using tandem MS or a higher fragmentor voltage in ESI), these ions can be broken apart into smaller, characteristic fragments. The fragmentation pattern is highly dependent on the molecular structure.[12][13]
For triazoles, common fragmentation pathways involve the cleavage of the heterocyclic ring. A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of a stable nitrogen molecule (N₂) or hydrogen cyanide (HCN).[12][14] The nature of the substituents on the ring strongly influences which fragmentation pathways are favored.[13]
Data Summary: Common Fragmentation Patterns
| Ionization Method | Fragment Ion | Description |
| EI / ESI | [M+H]⁺ or [M]⁺˙ | Molecular ion (or protonated molecule), confirms molecular weight. |
| EI / ESI | [M - 28]⁺ | Loss of N₂, a very common pathway for many triazoles.[13] |
| EI | [M - 27]⁺ | Loss of HCN, particularly from the unsubstituted ring.[12] |
| ESI | Varies | Loss of substituents is common. The fragmentation is often directed by the most stable resulting cation or radical. |
This table provides generalized fragmentation; actual patterns are highly structure-dependent.[2][12][13]
Experimental Protocol: A Guideline for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is most common for the polar, drug-like molecules often featuring triazole cores. It is a "soft" ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.
-
Analysis: Perform an initial full scan analysis in both positive and negative ion modes to identify the molecular ion.
-
Fragmentation: To gain further structural information, perform a tandem MS (MS/MS) experiment on the isolated molecular ion to observe its characteristic fragmentation pattern.
-
Section 4: Integrated Analysis Workflow & Visualizations
No single technique provides the complete picture. The power of spectroscopic characterization lies in the synergistic integration of data from NMR, IR, and MS. The following workflow illustrates this self-validating system.
Integrated Spectroscopic Workflow for Triazole Characterization
Caption: A flowchart of the integrated spectroscopic analysis process.
Logical Determination of 1,2,3-Triazole Regioisomers
Caption: Decision tree for assigning regioisomers using key NMR data.
References
- BenchChem. (2025).
-
Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. [Link]
-
Al-Juboori, A. M., & Al-Bayati, R. I. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 987-994. [Link]
-
Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex. [Link]
-
Li, Y., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(20), 7078. [Link]
-
ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). ResearchGate. [Link]
-
Fershtat, L. L., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(19), 6268. [Link]
-
Collier, S. J., et al. (2014). Supporting Information for Halide-Trapping Silver Salts Accelerate Copper-Catalysed Azide-Alkyne Cycloadditions. The Royal Society of Chemistry. [Link]
-
Gilani, S. Z. H., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
-
Black, P. J., et al. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1942-1944. [Link]
-
Patil, A. K., Patel, B. B., & Parmar, K. A. (2016). Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. International Journal for Pharmaceutical Research Scholars, 5(4), 147-152. [Link]
- BenchChem. (2025).
-
Alvarez, S. G., & Alvarez, M. T. (2012). A Method for Assigning the Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756-8759. [Link]
-
ResearchGate. (2015). How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. ResearchGate. [Link]
-
Li, J., et al. (n.d.). Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. Royal Society of Chemistry. [Link]
-
Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China. [Link]
- BenchChem. (2025). Navigating the Vibrational Landscape: An In-depth Technical Guide to the FTIR Spectral Data of 5-Undecyl-1H-1,2,4-triazol-3-amin. BenchChem.
-
Zhang, Y., et al. (2016). A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. RSC Advances, 6(10), 8089-8092. [Link]
Sources
- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
Potential pharmacological profile of methoxy-triazol-aniline scaffolds.
An In-Depth Technical Guide to the Pharmacological Profile of Methoxy-Triazol-Aniline Scaffolds
Abstract
The confluence of the triazole ring, a privileged pharmacophore, with a methoxy-substituted aniline moiety has given rise to a chemical scaffold of significant interest in modern medicinal chemistry. This guide provides a comprehensive technical overview of the methoxy-triazol-aniline core, exploring its synthetic accessibility, diverse pharmacological potential, and the underlying mechanistic principles that govern its activity. We will dissect the structure-activity relationships (SAR), outline key experimental workflows for its evaluation, and provide insights into its future trajectory in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.
Introduction: The Architectural Merits of the Methoxy-Triazol-Aniline Scaffold
In the landscape of heterocyclic chemistry, nitrogen-containing ring systems are paramount. The triazole ring, existing as either a 1,2,3- or 1,2,4-isomer, is a cornerstone of many therapeutic agents due to its unique physicochemical properties.[1][2] It is metabolically stable, capable of engaging in hydrogen bonding and dipole-dipole interactions, and often serves as a bioisosteric replacement for amide bonds.[3][4] When this potent heterocycle is linked to an aniline ring, a versatile building block in its own right, the potential for diverse biological targeting expands significantly.
The addition of a methoxy (-OCH₃) group to this scaffold is a deliberate strategic choice. The methoxy group can profoundly influence a molecule's pharmacological profile by:
-
Modulating Lipophilicity: Affecting solubility, cell membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3][5]
-
Metabolic Steering: The methoxy group can be a site for metabolic O-demethylation by cytochrome P450 enzymes, influencing the compound's half-life and metabolic profile.
-
Target Engagement: It can act as a hydrogen bond acceptor or provide steric bulk that enhances or directs the binding of the molecule to its biological target.
This guide will systematically explore the known and potential pharmacological activities stemming from this unique combination of structural motifs, providing a foundational understanding for future research endeavors.
Synthetic Strategies: Building the Core Scaffold
The construction of methoxy-triazol-aniline derivatives is accessible through established synthetic methodologies. A common and powerful approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the 1,2,3-triazole ring.[6] Variations exist for the 1,2,4-triazole isomer.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized workflow for synthesizing methoxy-triazol-aniline scaffolds.
A more specific protocol for a 1,2,4-triazole derivative, such as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, involves the reduction of a nitro-precursor.[7]
Protocol 1: Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline[7]
-
Reaction Setup: Charge a high-pressure reactor with methanol and 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (the precursor).
-
Catalyst Addition: Under a nitrogen atmosphere to exclude oxygen, add sodium bicarbonate and a Palladium on carbon catalyst (Pd/C, 10% loading).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (approx. 41-46 psi).
-
Reaction: Age the mixture at 20°C for 6 hours, then heat to 45°C until the reaction reaches completion (monitored by a suitable method like TLC or LC-MS).
-
Workup: Flush the reactor with nitrogen and filter the reaction mixture to remove the Pd/C catalyst.
-
Purification: Distill the combined filtrates under vacuum. Add water and repeat the distillation. Heat the crude product, add brine, and agitate. Cool the mixture to 0°C to induce crystallization.
-
Isolation: Isolate the final product by filtration, wash the cake with pre-cooled brine, and dry under vacuum.
Profile of Pharmacological Activities
The methoxy-triazol-aniline scaffold has been investigated for a wide spectrum of biological activities, a testament to its versatility.[3][8][9]
Anticancer Activity
The triazole nucleus is a component of several anticancer agents.[1][6] Derivatives of the methoxy-triazol-aniline scaffold are being explored as inhibitors of key cancer-related enzymes.
-
Kinase Inhibition: The specific compound 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is a crucial intermediate in the synthesis of non-receptor tyrosine protein kinase inhibitors, which are targets for treating autoimmune diseases and cancers.[10]
-
IDO1 Inhibition: Some 1,2,3-triazole derivatives have shown potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion.[2] The mechanism involves the triazole ring coordinating with the heme iron of the IDO1 enzyme.
-
Hippo/PI3K Pathway Modulation: While not a direct triazole example, related methoxyaniline structures have served as a basis for designing compounds that modulate the Hippo and PI3K signaling pathways, both critical in cancer cell proliferation and survival.[11] A compound from this research, 8q, induced apoptosis and cell cycle arrest in G2/M phase in various cancer cell lines.[11]
Antifungal Activity
Azole-based compounds are mainstays of antifungal therapy.[2][6] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2][12] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole scaffolds.
The triazole ring coordinates with the heme iron in the active site of CYP51, while the rest of the molecule, including the methoxy-aniline portion, occupies the substrate access channel, providing affinity and selectivity.[2][12]
Anti-inflammatory and Antiasthmatic Activity
Certain triazole derivatives have demonstrated potent anti-inflammatory properties. One study identified a 1,2,4-triazole derivative that acts as a highly potent inhibitor of eosinophilia, a key factor in asthma.[13] The mechanism was found to be the inhibition of eosinophil survival induced by interleukin-5 (IL-5), suggesting a specific immunomodulatory role.[13] This opens an avenue for developing targeted therapies for chronic inflammatory conditions.
Other Potential Activities
The broader family of triazole derivatives has been reported to possess a vast range of other biological activities, including:
Structure-Activity Relationships (SAR) and Pharmacokinetic Profile
The therapeutic potential of any scaffold is critically dependent on its pharmacokinetic properties and the relationship between its structure and biological activity.
Lipophilicity and Drug-Likeness
Lipophilicity is a key parameter influencing a drug's absorption and distribution. Studies on 1,2,3-triazole derivatives connected via a methoxy linker to an aniline moiety have systematically evaluated this property.[3][4][5]
-
Positional Isomerism: The position of the triazolo-methoxy substituent on the aniline ring significantly impacts lipophilicity. Para-substituted compounds were found to have the lowest lipophilicity, which can be advantageous for achieving a balance between solubility and membrane permeability.[3]
-
Drug-Likeness Rules: Many synthesized derivatives of this scaffold satisfy established drug-likeness rules, such as Lipinski's Rule of Five, indicating favorable oral bioavailability potential.[3][5]
-
ADME Profile: In silico analysis has shown that these scaffolds often possess favorable ADME profiles, particularly regarding parameters related to absorption.[3][5]
Key Structural-Activity Insights
-
Aniline Substitution: The nature and position of substituents on the aniline ring can fine-tune the biological activity. Electron-withdrawing or donating groups can alter the electronic properties and binding interactions of the entire molecule.[4]
-
Triazole N1-Substitution: The substituent on the N1 position of the triazole ring also plays a critical role in modulating the compound's properties and activity.[3][4]
Table 1: Representative Biological Activity Data for Triazole Derivatives
| Compound Class | Target/Assay | Activity Metric | Value | Reference |
| Icotinib-1,2,3-triazole derivative | IDO1 Inhibition | IC₅₀ | 0.37–2.50 µM | [2] |
| 5-amino-1,2,4-triazole derivative | Eosinophilia Inhibition (oral) | ID₅₀ | 0.3 mg/kg | [13] |
| Triazole with phenylethynyl side chain | C. albicans Inhibition | MIC | 0.0625 µg/mL | [12] |
| 2-(3-methoxyphenyl)-5-nitrobenzofuran | MAO-B Inhibition | IC₅₀ | 0.024 µM | [16] |
Note: The last entry is a related methoxy-phenyl compound, included to show the potential of the methoxy-aniline fragment in enzyme inhibition.
Key Experimental Evaluation Protocols
To validate the pharmacological potential of newly synthesized methoxy-triazol-aniline derivatives, a series of standardized in vitro and in vivo assays are required.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of a compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Antifungal Efficacy in a Murine Model[12]
This protocol evaluates a compound's ability to treat a systemic fungal infection.
-
Infection: Infect mice (e.g., male ICR mice) via lateral tail vein injection with a suspension of Candida albicans.
-
Treatment Groups: Randomize the infected mice into several groups: a vehicle control group, a positive control group (e.g., fluconazole), and treatment groups receiving different doses of the test compound (e.g., 0.5, 1.0, and 2.0 mg/kg).
-
Drug Administration: Administer the compounds (e.g., via intraperitoneal injection) at specified time points post-infection (e.g., 2 hours and 12 hours).
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 21 days.
-
Fungal Burden (Optional): At a specified time point (e.g., day 3 post-infection), a subset of mice can be euthanized. Kidneys are aseptically removed, homogenized, and plated on agar to determine the colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the survival rates between groups using Kaplan-Meier survival curves. Compare the fungal burden (CFU/g) in the kidneys between the treated and control groups.
Future Perspectives and Conclusion
The methoxy-triazol-aniline scaffold represents a highly adaptable and promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent physicochemical properties provide a strong foundation for developing drug-like molecules.
Future research should focus on:
-
Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular target is crucial. Techniques like thermal proteome profiling or affinity chromatography can be employed.
-
SAR Expansion: Systematically exploring the substitution patterns on both the aniline and triazole rings to optimize potency and selectivity for a chosen target.
-
Scaffold Hopping and Hybridization: Combining the methoxy-triazol-aniline core with other known pharmacophores to create hybrid molecules with potentially novel or dual modes of action.[17]
-
In-depth ADMET Profiling: Moving beyond in silico predictions to conduct thorough in vitro and in vivo pharmacokinetic and toxicity studies on lead compounds.
References
-
Gawryś, J., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals (Basel). Available at: [Link]
-
Hashimoto, S., et al. (Date not available). Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia. PubMed. Available at: [Link]
-
ResearchGate. (2024). Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. Available at: [Link]
-
International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. (Date not available). Significant biological activities of triazole derivatives. Available at: [Link]
-
Hossain, M. K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (Date not available). Triazole Derivatives and Their Biological Activity - A Review. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available at: [Link]
-
National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". (Date not available). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available at: [Link]
-
Sichuan Taienkang Pharmaceutical Co., Ltd. (Date not available). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Available at: [Link]
-
ResearchGate. (Date not available). Pharmacological signifcance of triazole scaffold. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Available at: [Link]
-
Al-Warhi, T., et al. (Date not available). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Available at: [Link]
-
ResearchGate. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]
-
ResearchGate. (Date not available). Structure-activity relationship in 3,4,5-Trimethoxy N-(6-methoxy salicylidene) aniline. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. PubMed. Available at: [Link]
-
PubMed. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Design and synthesis of new 1,2,3-triazoles derived from eugenol and analogues with in vitro and in vivo activity against Trypanosoma cruzi. PubMed. Available at: [Link]
-
ResearchGate. (Date not available). Structure-activity relationship of aniline analogues. Available at: [Link]
-
Wang, W., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]
-
Viña, D., et al. (2021). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. PubMed. Available at: [Link]
-
Frontiers in Chemistry. (Date not available). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Space of Functionalized Aniline-Triazole Ethers
Foreword: The Strategic Value of the Aniline-Triazole Ether Scaffold in Modern Drug Discovery
To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, this guide offers a deep dive into a chemical scaffold of burgeoning importance: the functionalized aniline-triazole ether. This structural motif is not merely a synthetic curiosity; it represents a versatile and highly adaptable platform for the design of novel therapeutic agents. The inherent biological activities of the triazole ring system, coupled with the vast possibilities for functionalization on the aniline moiety and the conformational flexibility introduced by the ether linkage, create a rich chemical space ripe for exploration.
This whitepaper eschews a rigid, templated approach. Instead, it is structured to mirror the logical progression of a research and development campaign, from initial synthetic design and execution to structural verification and the elucidation of structure-activity relationships (SAR). As your virtual senior application scientist, my aim is to provide not just a set of protocols, but a strategic framework for thinking about and working with this promising class of compounds. We will delve into the "why" behind the "how," offering insights into the causality of experimental choices and ensuring that each described protocol is a self-validating system. Every claim is substantiated with citations to authoritative literature, providing a solid foundation for your own investigations.
I. Synthetic Strategies: Assembling the Aniline-Triazole Ether Core
The construction of functionalized aniline-triazole ethers is a multi-step process that demands careful planning and execution. The general synthetic approach can be dissected into three key stages: the preparation of the functionalized aniline precursor, the formation of the ether linkage to introduce an alkyne or azide functionality, and the subsequent construction of the triazole ring, most commonly via a cycloaddition reaction.
A. Functionalization of the Aniline Scaffold: Tailoring the Periphery for Biological Activity
The journey begins with the selection or synthesis of an appropriately substituted aniline. The nature and position of the substituents on the aniline ring are critical determinants of the final compound's physicochemical properties and biological activity.
Common Synthetic Routes to Functionalized Anilines:
-
Nitration and Reduction: A classic and versatile method involves the nitration of a substituted benzene ring followed by the reduction of the nitro group to an amine.[1]
-
Nitration: Typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] The choice of substituents already present on the benzene ring will direct the position of the incoming nitro group.
-
Reduction: The nitro group can be reduced to an aniline using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[1]
-
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the direct formation of anilines from aryl halides or triflates and an ammonia equivalent. This method offers excellent functional group tolerance.
Experimental Protocol: Synthesis of a Substituted Aniline via Nitration and Reduction
-
Nitration of a Substituted Benzene:
-
To a stirred solution of the substituted benzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitroaromatic compound.
-
-
Reduction of the Nitroaromatic Compound:
-
To a solution of the nitroaromatic compound (1.0 eq) in ethanol, add iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the functionalized aniline.
-
B. Forging the Ether Linkage: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming the ether linkage.[2][3] In the context of our target scaffold, this typically involves the reaction of a substituted phenol or aniline with a propargyl halide (e.g., propargyl bromide) to introduce the terminal alkyne necessary for a subsequent "click" reaction.[4][5][6]
Causality in Experimental Design:
-
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the phenolic hydroxyl group or the aniline amine to form the corresponding nucleophile.[4][6] Stronger bases like sodium hydride (NaH) can also be used, particularly for less acidic starting materials.[5]
-
Solvent Selection: Aprotic polar solvents like acetone or N,N-dimethylformamide (DMF) are ideal as they solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide or anilide.[4][6]
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the S_N2 reaction.[5]
Experimental Protocol: Synthesis of an Aniline-Propargyl Ether
-
To a solution of the substituted aniline (1.0 eq) in acetone (10 mL/mmol of aniline), add potassium carbonate (2.0 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 6-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
C. Constructing the Triazole Ring: The Power of Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent and efficient method for forming the 1,2,3-triazole ring in this scaffold.[7] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Key Components of the CuAAC Reaction:
-
Copper(I) Catalyst: The active catalyst is Cu(I). This can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[8]
-
Ligands: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.[8]
-
Solvent System: The reaction is often performed in a mixture of a tertiary alcohol (e.g., t-butanol) and water.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the aniline-propargyl ether (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare the catalyst solution by adding a solution of copper(II) sulfate (0.05 eq) to a solution of sodium ascorbate (0.1 eq) in water. A color change to yellow-orange indicates the formation of the Cu(I) species.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The formation of the triazole product can often be observed as a precipitate.
-
If a precipitate forms, collect the solid by filtration and wash with cold water and diethyl ether.
-
If no precipitate forms, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or flash column chromatography.
Visualization of the Synthetic Workflow:
Caption: Key SAR principles for aniline-triazole ethers.
IV. Conclusion and Future Perspectives
The functionalized aniline-triazole ether scaffold represents a highly promising area for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the robust and versatile click chemistry approach, allow for the rapid generation of diverse compound libraries. The ability to fine-tune the electronic and steric properties of the aniline ring provides a powerful tool for optimizing biological activity and ADMET properties.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Exploring a wider range of substituents on both the aniline and triazole rings.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds to enable more rational drug design.
-
Development of Novel Synthetic Methodologies: Investigating new and more efficient ways to construct the core scaffold and introduce diverse functionalities.
This guide has provided a comprehensive overview of the key aspects of working with functionalized aniline-triazole ethers. By understanding the underlying principles of their synthesis, characterization, and structure-activity relationships, researchers are well-equipped to unlock the full potential of this exciting chemical space.
V. References
-
Chen, Y., Dubrovskiy, A., & Larock, R. C. (2011). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 88, 314-326. [Link]
-
Khan, I., et al. (2015). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 10(4), e0121773. [Link]
-
Karthikeyan, C., et al. (2007). Quantitative Structure–Activity Relationships (QSAR) for the Antimicrobial Activity of 1,2,4-Triazoles. Medicinal Chemistry Research, 16(4-6), 189-200. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chalker, J. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]
-
Kumar, A., & Narasimhan, B. (2017). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
-
Chem Help ASAP. (2020). synthesis of anilines. YouTube. [Link]
-
Klapötke, T. M., et al. (2014). 1 H NMR and 13 C NMR shifts of all compounds. ResearchGate. [Link]
-
LibreTexts. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]
-
Denny, W. A., et al. (1998). Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. Journal of Medicinal Chemistry, 41(24), 4839-4849. [Link]
-
Rasool, N., et al. (2018). Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. ResearchGate. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Barluenga, J., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(9), 14871-14884. [Link]
-
Scribd. (n.d.). Preparation of Aniline. Scribd. [Link]
-
Gupta, A., et al. (2013). Quantitative structure-activity relationship (QSAR) for anti microbial activity of 1,2,4-triazole. Bioinformation, 9(13), 666-670. [Link]
-
Reddit. (2012). Help finiding procedure for williamson ether synthesis... r/chemistry. [Link]
-
Khan, I., et al. (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 10(4), e0121773. [Link]
-
Bîcu, E., & Profire, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5464. [Link]
-
LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. [Link]
-
Master Chemistry. (2024). Mastering Aniline: Step-by-Step Preparation from Benzene #chemistry #benzene #organic chemistry. YouTube. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science, 12(7), 108-117. [Link]
-
Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-975. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
-
Brahmbhatt, D. I. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Douglas, C. J., & Martin, D. B. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship.org. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis and Screening of NewO[9][10][11]xadiazole,T[4][10][11]riazole, andT[4][10][11]riazolo[4,3-b]t[4][10][11]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 297. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Discovery of new bioactive molecules containing the 1,2,4-triazole moiety.
A Technical Guide to the Discovery of Bioactive 1,2,4-Triazole Molecules
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique combination of physicochemical properties—metabolic stability, the capacity for hydrogen bonding as both an acceptor and donor, and its role as a stable isostere for amide or ester groups—makes it a cornerstone in the design of novel therapeutic agents.[2][3] Clinically successful drugs incorporating this moiety span a vast therapeutic landscape, from potent antifungal agents like fluconazole to anticancer therapies such as letrozole and anastrozole, and antiviral medications like ribavirin.[1][4] This guide provides an in-depth exploration of the strategic considerations, synthetic methodologies, and bio-evaluation workflows essential for the discovery and development of new, potent bioactive molecules centered on the 1,2,4-triazole core.
Strategic Foundations for 1,2,4-Triazole Drug Discovery
A successful discovery campaign hinges on a well-defined strategy that integrates synthetic chemistry with biological evaluation. The workflow is iterative, designed to rapidly generate structure-activity relationship (SAR) data that informs subsequent rounds of molecular design and optimization.
Caption: Iterative workflow for 1,2,4-triazole drug discovery.
Core Synthetic Strategies: Building the 1,2,4-Triazole Ring
The choice of synthetic route is a critical decision dictated by the desired substitution pattern, scalability, and tolerance of various functional groups. While numerous methods exist, several have become mainstays in medicinal chemistry for their reliability and versatility.[5][6]
Classical Approaches: Time-Tested and Reliable
-
Pellizzari Reaction: This foundational method involves the condensation of a hydrazide with an amide, typically under high-temperature conditions.[7] While effective, its utility can be limited by the harsh conditions. The causality behind its continued use lies in its straightforwardness for generating symmetrically and unsymmetrically substituted triazoles from readily available starting materials. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields, revitalizing this classic transformation.[7]
-
Einhorn-Brunner Reaction: This reaction provides access to N-substituted 1,2,4-triazoles through the condensation of hydrazines with diacylamines. Its primary advantage is the unambiguous placement of a substituent on a specific nitrogen atom of the triazole ring, which is crucial for exploring SAR.
-
From Thiosemicarbazides: A highly versatile and common pathway involves the cyclization of thiosemicarbazide derivatives. The choice of the cyclizing agent dictates the final substitution pattern, allowing for the introduction of diverse functionalities. This method is particularly valued for producing 4-substituted-3-mercapto-1,2,4-triazoles, which are key intermediates for further elaboration.[8]
Modern Methodologies: Efficiency and Diversity
Contemporary synthetic chemistry offers milder and more efficient routes. For instance, a base-mediated deamination annulation strategy allows for the rapid and efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the annulation of nitriles with hydrazines.[9] This method exhibits excellent functional group tolerance, accommodating free hydroxyl and amino groups, which is a significant advantage in complex molecule synthesis.[9]
Pharmacological Landscape and Mechanisms of Action
The 1,2,4-triazole nucleus is a key pharmacophore in compounds targeting a wide spectrum of diseases.[10][11] Its derivatives have demonstrated antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant activities, among others.[1][12]
Antifungal Activity: The Hallmark of Triazoles
The most renowned application of 1,2,4-triazoles is in antifungal therapy.[13] Mechanism of Action: Triazole antifungals, such as fluconazole and voriconazole, execute their effect by potently inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][13][14] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the enzyme's active site.[3] This action blocks the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15][16] The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity, leading to the cessation of fungal growth and cell death.[16][17]
Caption: Inhibition of fungal CYP51 by 1,2,4-triazole agents.
Anticancer Activity: A Multi-Pronged Attack
1,2,4-triazole derivatives have emerged as formidable anticancer agents, acting through diverse mechanisms.[2][18][19]
-
Enzyme Inhibition: Many derivatives function as kinase inhibitors, targeting enzymes like EGFR and BRAF that are often dysregulated in cancer.[18][20] Aromatase inhibitors like letrozole and anastrozole, which block estrogen synthesis, are critical in treating hormone-receptor-positive breast cancer.[1]
-
Tubulin Polymerization Inhibition: Certain triazole series act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics.[21][22] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[21]
-
Apoptosis and Autophagy Modulation: Recent studies highlight the ability of novel triazole compounds to interfere with DNA and modulate key pathways controlling programmed cell death (apoptosis) and cellular recycling (autophagy).[18]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1,2,4-triazole scaffold is essential for optimizing potency and selectivity. SAR studies have yielded key insights that guide rational drug design.
| Base Scaffold | R1 Substitution | R2 Substitution | Biological Activity | IC50 / MIC | Reference |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 2,4-Dichlorophenyl | - | Anticancer (BRAF Kinase) | 3.6 µM | [20] |
| 1-((2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl) | 4-Bromophenyl | - | Antifungal (C. albicans) | 0.25 µg/mL | [1] |
| 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 4-Chlorobenzyl | - | Antitubercular (H37Rv) | 16 mg/mL | [23] |
| 3,5-disubstituted-1,2,4-triazole | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | Tubulin Polymerization Inhibitor | 1.5 nM | [21] |
Table 1: Representative Structure-Activity Relationship data for bioactive 1,2,4-triazole derivatives.
The data consistently show that aryl or substituted aryl groups at positions 3 and 5 are often critical for activity.[24][25] Halogen substitutions, particularly fluorine and chlorine, frequently enhance potency, likely by modulating electronic properties and improving target engagement.[1]
Key Experimental Protocols
Trustworthiness in drug discovery is built upon robust, reproducible experimental protocols. The following sections detail validated, step-by-step methodologies for the synthesis of a key triazole intermediate and the evaluation of its cytotoxic activity.
Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a versatile triazole intermediate, which can be further functionalized to generate a library of potential bioactive compounds. The causality of this multi-step process is the reliable formation of the heterocyclic core from simple starting materials.
Step 1: Synthesis of Potassium dithiocarbazinate
-
Rationale: This step creates the nucleophilic sulfur-carbon backbone required for cyclization.
-
Procedure:
-
Dissolve potassium hydroxide (0.15 mol) in 90% ethanol (100 mL).
-
Cool the solution to below 10°C in an ice bath.
-
Add hydrazine hydrate (0.1 mol) to the cooled solution.
-
Add carbon disulfide (0.12 mol) dropwise while maintaining the temperature below 10°C and stirring vigorously.
-
Continue stirring for 1 hour. Collect the precipitated product by filtration, wash with cold diethyl ether, and dry.
-
Step 2: Synthesis of Isonicotinic acid hydrazide
-
Rationale: This step prepares the acyl hydrazide component needed to introduce the pyridine moiety.
-
Procedure:
-
Reflux a mixture of ethyl isonicotinate (0.1 mol) and hydrazine hydrate (0.2 mol) in absolute ethanol (50 mL) for 6 hours.
-
Cool the reaction mixture and collect the resulting crystalline solid by filtration.
-
Step 3: Cyclization to form the 1,2,4-Triazole Ring
-
Rationale: This is the key ring-forming step where the two prepared components are condensed.
-
Procedure:
-
Reflux a mixture of potassium dithiocarbazinate (0.05 mol) and isonicotinic acid hydrazide (0.05 mol) in water (20 mL) for 8-10 hours. Hydrogen sulfide gas will evolve.
-
Monitor the reaction by testing for the cessation of H₂S evolution (using lead acetate paper).
-
Cool the reaction mixture and dilute with a large volume of cold water.
-
Acidify the solution with concentrated HCl. A solid precipitate will form.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.
-
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a gold-standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[26][27] Its principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[28][29]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[26]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[30]
-
Test compounds (1,2,4-triazole derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Rationale: To expose the cells to a range of concentrations of the test compounds to determine the dose-response relationship.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Rationale: To allow viable cells to metabolize the MTT salt into formazan crystals.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[29]
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells under a microscope.
-
-
Formazan Solubilization:
-
Rationale: To dissolve the water-insoluble formazan crystals into a colored solution for quantification.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[30]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[26]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Future Perspectives
The discovery of bioactive 1,2,4-triazoles continues to be a vibrant and highly productive area of research. Future efforts will likely focus on the principles of molecular hybridization, where the triazole scaffold is combined with other known pharmacophores to create dual-acting or synergistic agents.[1][24] Furthermore, the application of computational chemistry and machine learning for in silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction will undoubtedly accelerate the identification of promising new drug candidates, bridging the gap between rational design and clinical application.[18]
References
-
Gomha, S. M., & Muhammad, Z. A. (2019). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
-
Asif, M. (2022). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. ResearchGate. [Link]
-
Kumar, K., & A., A. (2013). Pharmacological Significance of Triazole Scaffold. PubMed. [Link]
-
Bentham Science. (n.d.). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science. [Link]
-
Srinivas, B. (2018). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Al-Masoudi, N. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Dina Saleem, M. A., Mohammed Dheyaa, H., & Ayad Kareem, K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Asif, M. (2022). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Research Square. [Link]
-
Ceylan, S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Ouyang, X., Piatnitski, E. L., Pattaropong, V., Chen, X., He, L., & Kiselyov, A. S. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]
-
Kumar, K. S., & A., A. (2016). Pharmacological significance of triazole scaffold. Taylor & Francis Online. [Link]
-
Tian, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Various Authors. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Various Authors. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [Link]
-
Various Authors. (2024). Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore. ResearchGate. [Link]
-
Ghobish, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Various Authors. (2025). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Various Authors. (2015). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
-
Wisdomlib. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism. Wisdomlib. [Link]
-
Various Authors. (2025). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
Wang, Y., et al. (2017). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Tunali, Y. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
-
Various Authors. (2024). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjptonline.org [rjptonline.org]
- 15. isres.org [isres.org]
- 16. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. clyte.tech [clyte.tech]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. atcc.org [atcc.org]
A Comprehensive Technical Guide to the Biological Activities of Triazole Derivatives
Abstract
Triazole derivatives represent a cornerstone in modern medicinal chemistry, embodying a versatile scaffold for the design and development of potent therapeutic agents. This technical guide provides an in-depth review of the diverse biological activities exhibited by this class of heterocyclic compounds. We will explore their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the multifaceted world of triazole derivatives. We will delve into their well-established roles as antifungal and anticancer agents, as well as their significant potential in antibacterial, antiviral, anti-inflammatory, anticonvulsant, and antitubercular therapies.
Introduction to Triazole Derivatives
Heterocyclic compounds are of paramount importance in the field of drug discovery, with over half of all known organic compounds being heterocyclic in nature. Among these, the triazoles, five-membered aromatic rings containing three nitrogen atoms, have garnered significant attention. There are two main isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which serve as privileged structures in the development of novel pharmaceuticals. The unique chemical properties of the triazole ring, including its ability to engage in hydrogen bonding and dipole-dipole interactions, make it an ideal pharmacophore for interacting with various biological targets.
Chemical Structure and Properties
The two primary isomers of triazole, 1,2,3-triazole and 1,2,4-triazole, differ in the arrangement of their nitrogen atoms. This seemingly minor structural variance can lead to significant differences in their biological activities and pharmacokinetic profiles. The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a wide array of derivatives readily accessible for biological screening.[1]
Significance in Medicinal Chemistry
The triazole moiety is a key component in numerous clinically approved drugs. For instance, the antifungal agents fluconazole and itraconazole are 1,2,4-triazole derivatives, while the antiviral drug ribavirin also contains this heterocyclic core.[2][3] The success of these established drugs has spurred further research into the potential of triazole derivatives to address a wide range of therapeutic needs, from infectious diseases to cancer and neurological disorders.[4]
Antifungal Activity
The antifungal properties of triazole derivatives are perhaps their most well-known and clinically significant application. The rise of invasive fungal infections, particularly in immunocompromised patients, has created a pressing need for effective and safe antifungal agents.
Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)
The primary mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[6]
Caption: Diverse mechanisms of anticancer triazole derivatives.
Structure-Activity Relationship (SAR)
The anticancer potency of triazole derivatives can be fine-tuned by modifying their chemical structure. For instance, the introduction of specific substituents on the aromatic rings of the side chains can enhance their activity against particular cancer cell lines. The nature of the linker between the triazole core and the side chains also plays a crucial role in determining their biological effects. [7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the triazole derivatives for 24-72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Tabulated Data: IC50 Values of Representative Anticancer Triazoles
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-dithiocarbamate hybrids | Human colon cancer (HCT-116) | 0.5 - 5.0 | [8] |
| 1,2,4-Triazole-acridine hybrids | Human breast cancer (MCF-7) | 1.0 - 10.0 | [7] |
| 1,2,3-Triazole-linked pyrimidines | Human lung cancer (A549) | 2.5 - 15.0 | [7] |
| 1,2,4-Triazole-methanone derivatives | Human prostate cancer (PC-3) | 0.8 - 8.0 | [7] |
Antibacterial Activity
With the rise of antibiotic resistance, there is an urgent need for the development of new antibacterial agents. [9]Triazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. [2][10]
Mechanisms of Action
The antibacterial mechanisms of triazole derivatives are not as well-defined as their antifungal counterparts but are thought to involve:
-
Inhibition of Cell Wall Synthesis: Some triazoles may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of DNA Replication: Certain derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Inhibition of Protein Synthesis: Triazoles may also target the bacterial ribosome, leading to the inhibition of protein synthesis.
Structure-Activity Relationship (SAR)
The antibacterial activity of triazoles is influenced by the substituents on the triazole ring. For example, the incorporation of a thiazole ring into the triazole scaffold has been shown to enhance activity against Staphylococcus aureus. [2]Hybridization of 1,2,4-triazoles with other antibacterial pharmacophores is a promising strategy for developing more effective agents. [9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Agar Dilution Method
-
Preparation of Agar Plates:
-
Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of the triazole derivative.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate the bacterial suspension onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Tabulated Data: MIC Values of Representative Antibacterial Triazoles
| Compound Series | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | 1.95 - 62.5 | >250 | [2] |
| 1,2,4-Triazole analogues of ofloxacin | 0.25 - 1.0 | 0.25 - 1.0 | [10] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | 5.0 - 20.0 | 5.0 - 20.0 | [10] |
Other Notable Biological Activities
Beyond the activities detailed above, triazole derivatives have demonstrated a remarkable breadth of pharmacological potential.
-
Antiviral Activity: Triazole derivatives have been investigated for their activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus. [11][12]The well-known antiviral drug Ribavirin is a 1,2,4-triazole derivative. [3]* Anti-inflammatory Activity: Many 1,2,4-triazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. [13][14]Some compounds have shown activity comparable to or exceeding that of standard drugs like ibuprofen and celecoxib. [14][15]* Anticonvulsant Activity: The triazole scaffold is present in established anticonvulsant drugs like triazolam and alprazolam. [16][17]Research continues to explore new triazole derivatives for the treatment of epilepsy, with many compounds showing promising activity in animal models of seizures. [18][19]The mechanism of action is often linked to the modulation of GABAergic neurotransmission. [19]* Antitubercular Activity: Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. [20]Triazole derivatives have been identified as a new class of effective candidates, with some compounds exhibiting potent activity against Mycobacterium tuberculosis. [21][22][23]
Conclusion and Future Perspectives
The triazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic tractability of these compounds, ensures that they will remain a focus of medicinal chemistry research for the foreseeable future. Future efforts will likely concentrate on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The continued exploration of hybrid molecules that combine the triazole core with other pharmacophores holds significant promise for addressing unmet medical needs, particularly in the areas of drug-resistant infections and complex diseases like cancer.
References
-
[A Literature Review Focusing on the Antiviral Activity of [7][9][24]and-[2][7][24]triazoles]([Link])
-
[A Literature Review Focusing on the Antiviral Activity of [7][9][24]and-[2][7][24]triazoles - PubMed]([Link])
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- 11. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [eurekaselect.com]
- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 19. Synthesis and anti convulsant activity of some traizole derivatives [wisdomlib.org]
- 20. Triazole derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 23. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Aniline-Based Triazoles
Introduction: The Versatile Scaffold of Aniline-Based Triazoles in Medicinal Chemistry
The fusion of an aniline moiety with a triazole ring system creates a pharmacologically significant scaffold that has garnered substantial interest in the field of drug discovery. Aniline-based triazoles are a class of heterocyclic compounds recognized for their diverse and potent biological activities.[1][2] The unique structural characteristics of the 1,2,4-triazole and 1,2,3-triazole isomers, such as their capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking, contribute to their ability to interact with a wide array of biological targets.[1][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals. The narrative will delve into the causal relationships between molecular structure and biological function, grounded in established scientific principles and experimental evidence.
Core Biological Activities and Mechanistic Insights
Aniline-based triazoles have demonstrated a broad spectrum of pharmacological effects, including antifungal, anticancer, antibacterial, and anticonvulsant properties.[4][5][6] The versatility of this scaffold allows for molecular modifications that can fine-tune its activity towards specific biological targets.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A prominent and well-studied application of triazole derivatives is in the development of antifungal agents.[7][8][9][10] The primary mechanism of action for most triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][12][13] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[7][11]
The following diagram illustrates the mechanism of action of triazole antifungal agents:
Caption: Mechanism of action of aniline-based triazole antifungals.
Key SAR insights for antifungal activity include:
-
The presence of one or two aromatic rings, with at least one being a halogen-substituted phenyl ring, is often crucial for potent activity.
-
The separation of the halogen-substituted ring from the triazole moiety by a two-carbon linker can enhance efficacy.
-
Specific substitution patterns on the phenyl ring, such as 2,4-disubstitution, are known to be effective. For instance, mono-fluorine substitution on the phenyl ring has been shown to possess good antifungal activity, whereas increasing the number of fluorine atoms may lead to a reduction in activity.[8]
Anticancer Activity: Diverse Mechanisms of Action
Aniline-based triazoles have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[6][14][15][16] Their mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Certain aniline-based triazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[17][18][19] These compounds often compete with colchicine for its binding site on tubulin.[18][19]
-
Kinase Inhibition: The aniline moiety can serve as a crucial pharmacophore for interacting with the ATP-binding site of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR).[3][14]
-
Multi-target Inhibition: Some derivatives have been designed as multi-target agents, simultaneously inhibiting proteins like PD-L1 and VEGFR-2, which are critical for tumor growth and immune evasion.[3]
The substitution pattern on the aniline ring plays a significant role in the antiproliferative activity of these compounds.[17] For example, a para-methyl substitution on the phenyl ring of an anilino moiety at the C-3 position of a triazole scaffold has been shown to exhibit potent antiproliferative effects.[17]
Synthetic Strategies for Aniline-Based Triazoles
The synthesis of aniline-based triazoles can be achieved through various established and modern chemical reactions. The choice of synthetic route often depends on the desired substitution pattern and the specific triazole isomer (1,2,4-triazole or 1,2,3-triazole).
Synthesis of 1,2,4-Triazole Derivatives
Classical methods for the synthesis of the 1,2,4-triazole ring include the Pellizzari and Einhorn-Brunner reactions.[20][21]
-
Pellizzari Reaction: This method involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole.[20][21]
-
Einhorn-Brunner Reaction: This reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative.[20][21]
A general synthetic workflow for preparing 1,2,4-triazole derivatives is depicted below:
Caption: General synthetic workflow for aniline-based 1,2,4-triazoles.
More contemporary approaches often utilize microwave irradiation or metal catalysts to improve yields and reaction conditions.[21][22]
Experimental Protocol: Synthesis of a 1,2,4-Triazole-3-thiol Derivative
This protocol describes a common method for synthesizing a 1,2,4-triazole-3-thiol, a versatile intermediate for further derivatization.
-
Thiosemicarbazide Formation: An appropriately substituted aniline is reacted with carbon disulfide in the presence of a base, followed by the addition of hydrazine hydrate to form the corresponding thiosemicarbazide.
-
Cyclization: The thiosemicarbazide is then subjected to intermolecular cyclization in an alkaline medium (e.g., sodium hydroxide solution) by heating.[23]
-
Acidification: The reaction mixture is cooled and then acidified (e.g., with concentrated hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol derivative.
-
Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.[20]
Biological Evaluation: Assaying for Activity
The biological evaluation of newly synthesized aniline-based triazoles is crucial to determine their efficacy and to establish a clear SAR.
Antimicrobial and Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro antimicrobial and antifungal activity of a compound.[24][25][26][27] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[24][26][27]
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[26][27]
-
Preparation of Reagents:
-
Inoculum Preparation:
-
Culture the fungal or bacterial strains on a suitable agar medium.[27]
-
Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[26][27]
-
Dilute the suspension in the appropriate broth to achieve the desired final inoculum concentration.[26][27]
-
-
Plate Preparation and Inoculation:
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 35°C for 24-48 hours for fungi).[24][27]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.[26][27]
The following table summarizes representative MIC values for aniline-based triazoles against various fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| T-An-1 | Candida albicans | 8 | Fluconazole | 0.5 |
| T-An-2 | Aspergillus niger | 16 | Voriconazole | 1 |
| T-An-3 | Candida glabrata | 4 | Fluconazole | 16 |
Note: The data in this table is illustrative and intended to represent typical results from such studies.
Anticancer Activity Screening
The in vitro anticancer activity of aniline-based triazoles is commonly assessed using cell viability assays, such as the MTT assay.[3] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Culture: Culture the desired cancer cell lines in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The structure-activity relationship studies of aniline-based triazoles have provided a wealth of information for the rational design of novel therapeutic agents. The versatility of this scaffold, coupled with a deep understanding of its interactions with biological targets, continues to drive innovation in medicinal chemistry. Future research will likely focus on the development of more selective and potent compounds with improved pharmacokinetic profiles. The exploration of novel aniline and triazole substitutions, as well as the synthesis of hybrid molecules incorporating other pharmacophores, holds significant promise for addressing unmet medical needs, particularly in the areas of infectious diseases and oncology. The emergence of drug-resistant pathogens and cancers underscores the continued importance of developing new chemical entities, and aniline-based triazoles will undoubtedly remain a key area of investigation.[8][9][10]
References
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: )
- Triazole antifungals. (URL: )
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxid
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. (URL: )
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (URL: [Link])
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])
-
Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (URL: [Link])
-
Synthesis of 1H-1,2,4-triazoles. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (URL: [Link])
-
Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. (URL: [Link])
-
Development of experimental approaches for determining concentrations of antifungals that select for resistance. (URL: [Link])
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (URL: [Link])
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (URL: [Link])
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (URL: [Link])
-
Determination of Antifungal MICs by a Rapid Susceptibility Assay. (URL: [Link])
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])
-
A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (URL: [Link])
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (URL: [Link])
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (URL: [Link])
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (URL: [Link])
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (URL: [Link])
-
Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. (URL: [Link])
-
1,2,4-Triazoles as Important Antibacterial Agents. (URL: [Link])
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (URL: [Link])
-
Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (URL: [Link])
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. (URL: [Link])
-
Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. (URL: [Link])
-
Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. (URL: [Link])
-
1,2,4-Triazoles as Important Antibacterial Agents. (URL: [Link])
-
Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (URL: [Link])
-
Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. (URL: [Link])
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (URL: [Link])
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (URL: [Link])
Sources
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 17. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scispace.com [scispace.com]
- 22. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 23. pharmainfo.in [pharmainfo.in]
- 24. bio-protocol.org [bio-protocol.org]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthetic Route for 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a plausible synthetic route for 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, a molecule of interest in medicinal chemistry and drug discovery due to its hybrid structure incorporating a substituted triazole and an aniline moiety. The narrative explains the rationale behind the chosen synthetic strategy and provides detailed, step-by-step protocols for each reaction.
Introduction and Synthetic Strategy
The target molecule, 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, possesses a unique combination of a 1,2,4-triazole ring, known for its diverse biological activities, and a 4-aminophenol scaffold, a common pharmacophore. This application note outlines a convergent synthetic approach, which involves the separate synthesis of two key intermediates: a reactive derivative of 4,5-dimethyl-4H-1,2,4-triazole and a protected form of 4-aminophenol. These intermediates are then coupled to form the desired ether linkage, followed by a final deprotection step.
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of the Triazole Moiety
The first part of the synthesis focuses on constructing the 4,5-dimethyl-4H-1,2,4-triazole ring and functionalizing it with a reactive chloromethyl group at the 3-position.
Step 1.1: Synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol (3)
The synthesis of the triazole core is achieved through the cyclization of a substituted thiosemicarbazide. A common method involves the reaction of a hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.[1][2]
Caption: Synthesis of the triazole-thiol intermediate.
Protocol:
-
Formation of 1-Acetyl-4-methylthiosemicarbazide: To a solution of acetic hydrazide (1) (1.0 eq) in ethanol, add methyl isothiocyanate (2) (1.0 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Cyclization to 4,5-dimethyl-4H-1,2,4-triazole-3-thiol (3): Suspend the 1-acetyl-4-methylthiosemicarbazide in an aqueous solution of sodium hydroxide (2 M, 2.0 eq). Reflux the mixture for 6-8 hours.[3] Cool the reaction to room temperature and acidify with dilute hydrochloric acid to pH 5-6. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure triazole-thiol (3).
Table 1: Reagents and Conditions for Triazole-Thiol Synthesis
| Step | Reactants | Reagents/Solvents | Conditions |
| 1.1a | Acetic Hydrazide, Methyl Isothiocyanate | Ethanol | Reflux, 4-6 h |
| 1.1b | 1-Acetyl-4-methylthiosemicarbazide | 2 M NaOH (aq), HCl (aq) | Reflux, 6-8 h; then acidification |
Step 1.2: Synthesis of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole (4)
This step involves the conversion of the thiol group to a more reactive chloromethyl group, making it a suitable electrophile for the subsequent etherification. A plausible method involves a two-step sequence: hydroxymethylation followed by chlorination.
Protocol:
-
Hydroxymethylation: To a solution of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol (3) (1.0 eq) in ethanol, add an aqueous solution of formaldehyde (37%, 1.2 eq) and a catalytic amount of a base like triethylamine. Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude 3-(hydroxymethyl)-4,5-dimethyl-4H-1,2,4-triazole.
-
Chlorination: Dissolve the crude hydroxymethyl intermediate in a suitable solvent like dichloromethane. Cool the solution to 0 °C and add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole (4), which can be used in the next step without further purification.
Part 2: Preparation of the Protected Aniline Moiety
To achieve selective O-alkylation, the amino group of 4-aminophenol must be protected. The formation of an imine with benzaldehyde is an effective and reversible protection strategy.[4][5]
Step 2.1: Synthesis of 4-(benzylideneamino)phenol (6)
Sources
Protocol for the N-Alkylation of 4H-1,2,4-Triazoles: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of N-Alkylated 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of blockbuster drugs. Its prevalence is a testament to its unique physicochemical properties: metabolic stability, capacity to engage in hydrogen bonding as both a donor and acceptor, and its role as a bioisostere for amide and ester groups. The strategic N-alkylation of the 4H-1,2,4-triazole ring is a pivotal synthetic maneuver that profoundly influences the pharmacological profile of the resulting molecules. This functionalization dictates not only the steric and electronic properties but also the conformational rigidity, thereby modulating target binding affinity and pharmacokinetic parameters.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the prevalent methodologies for the N-alkylation of 4H-1,2,4-triazoles. We will delve into the mechanistic underpinnings of these transformations, with a particular focus on the critical challenge of regioselectivity. Detailed, field-proven protocols for classical alkylation, microwave-assisted synthesis, and the Mitsunobu reaction are presented, accompanied by a comparative analysis to facilitate informed methodological choices.
The Mechanistic Dichotomy: Understanding and Controlling Regioselectivity
The 4H-1,2,4-triazole ring possesses three nucleophilic nitrogen atoms (N1, N2, and N4), rendering its alkylation a potentially complex process that can yield a mixture of regioisomers. The control of regioselectivity is, therefore, the paramount challenge in the synthesis of N-alkylated 1,2,4-triazoles. The outcome of the alkylation is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the triazole ring can sterically hinder the approach of the alkylating agent to adjacent nitrogen atoms. For instance, substituents at the C3 and C5 positions can disfavor alkylation at the N4 position.
-
Electronic Effects: The electronic nature of the substituents on the triazole ring influences the nucleophilicity of the different nitrogen atoms. Electron-withdrawing groups can decrease the overall reactivity, while electron-donating groups can enhance it, with differential effects on each nitrogen.
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a crucial role. More reactive electrophiles may exhibit lower selectivity, while sterically demanding alkylating agents will preferentially react at the most accessible nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome. For example, the use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to favor the formation of N1-alkylated isomers with high selectivity.[1] In contrast, reactions with potassium carbonate in acetone have been shown to yield mixtures of N1 and N2 isomers.[2]
Theoretical studies, such as AM1 calculations, have been employed to rationalize the observed regioselectivity, often correlating it with the calculated partial charges and frontier molecular orbital densities of the triazole nitrogens.[2]
Sources
Application Notes and Protocols for the Synthesis of Triazole-Aniline Conjugates via Click Chemistry
Introduction: The Power of a "Click" in Modern Chemistry
In the realm of synthetic chemistry, the pursuit of efficiency, reliability, and modularity is perpetual. The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, marked a paradigm shift, championing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] This reaction has found extensive applications in drug discovery, materials science, and bioconjugation due to its remarkable functional group tolerance and the stability of the resulting triazole ring.[5][6]
The 1,2,3-triazole moiety is not merely a passive linker; its unique electronic properties, including a significant dipole moment and the ability to form hydrogen bonds, allow it to actively participate in interactions with biological targets.[2][7] When conjugated with an aniline scaffold, a privileged structure in medicinal chemistry, the resulting triazole-aniline compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[7][8][9][10][11] This application note provides a detailed protocol and technical insights for the synthesis of triazole-aniline conjugates, empowering researchers to leverage the power of click chemistry in their own discovery pipelines.
Theoretical Foundation: The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[1][4] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusive formation of the 1,4-disubstituted triazole.[3][4] The catalytic cycle, as elucidated by extensive mechanistic studies, is believed to proceed through the following key steps:
-
Formation of a Copper-Acetylide Intermediate: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (if present) to form a copper-acetylide intermediate.[4][12]
-
Activation of the Azide: The azide then coordinates to the copper center. It is proposed that a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.[4][13]
-
Cycloaddition and Formation of a Metallacycle: The coordinated azide and acetylide undergo a cycloaddition reaction to form a six-membered copper-containing metallacycle.[1][13]
-
Ring Contraction and Protonolysis: This metallacycle is unstable and rapidly rearranges to a more stable five-membered triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst for the next cycle.[1]
A critical aspect of performing CuAAC reactions in the laboratory is the source of the copper(I) catalyst. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more reliable and common practice is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3][4] This ensures a constant low concentration of the active catalyst throughout the reaction, minimizing side reactions such as the oxidative homocoupling of the alkyne (Glaser coupling).[3][14]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of a Model Triazole-Aniline Conjugate
This protocol details a two-step synthesis of a representative triazole-aniline conjugate, starting from 4-nitroaniline. The first step involves the conversion of the aniline to an azide, followed by the CuAAC reaction with a terminal alkyne.
Part 1: Synthesis of 1-Azido-4-nitrobenzene
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask, suspend 4-nitroaniline (1.0 eq) in a mixture of deionized water and concentrated HCl.
-
Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension using a dropping funnel, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Azidation:
-
In another beaker, dissolve sodium azide (1.2 eq) in deionized water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. Vigorous gas evolution (N₂) will be observed. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-azido-4-nitrobenzene. The product can be purified by column chromatography if necessary.
-
Part 2: CuAAC Synthesis of 1-(4-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole
Materials:
-
1-Azido-4-nitrobenzene (from Part 1)
-
Phenylacetylene
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
TLC plates
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1-azido-4-nitrobenzene (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
-
Catalyst Addition and Reaction:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed upon addition of the copper salt.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC, typically within 2-4 hours), add deionized water to the reaction mixture. The product will often precipitate out of solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[15][16]
-
Experimental Workflow Visualization
Caption: A streamlined workflow for the two-part synthesis of a triazole-aniline conjugate.
Key Reaction Parameters and Considerations
| Parameter | Recommended Range/Condition | Rationale and Field-Proven Insights |
| Solvent System | t-BuOH/H₂O, DMSO/H₂O, DMF | A mixture of a water-miscible organic solvent and water is ideal. Water has been shown to accelerate the reaction rate.[1] The choice of organic solvent depends on the solubility of the starting materials. |
| Copper Source | CuSO₄·5H₂O (5-10 mol%) | Readily available, inexpensive, and stable. The pentahydrate form is commonly used. |
| Reducing Agent | Sodium Ascorbate (10-20 mol%) | Essential for the in situ reduction of Cu(II) to the active Cu(I) state, preventing oxidative side reactions.[3] A slight excess is often beneficial. |
| Temperature | Room Temperature | The CuAAC reaction is highly efficient at ambient temperatures, a key advantage of click chemistry.[1] Microwave irradiation can be used to further accelerate the reaction if needed.[3][17] |
| Ligands | Tris(triazolyl)methanol, TBTA | While often not necessary for simple syntheses, ligands can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction, especially in biological applications. |
| Purification | Precipitation, Recrystallization, Chromatography | The high yield and cleanliness of the CuAAC reaction often allow for simple purification by precipitation and filtration.[1] For high-purity applications, recrystallization or column chromatography is recommended.[15] |
Characterization of the Final Product
The synthesized triazole-aniline conjugate should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum should show a characteristic singlet for the triazole proton, typically in the range of 7.5-9.0 ppm.[18]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the strong azide stretch (around 2100 cm⁻¹) is a clear indicator of a successful reaction.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion and Future Perspectives
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition stands as a premier example of a click reaction, offering an exceptionally reliable and efficient pathway for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][4][5] The protocol detailed herein provides a robust and adaptable framework for the creation of diverse triazole-aniline conjugates. By modifying the aniline and alkyne starting materials, researchers can rapidly generate libraries of novel compounds for screening in drug discovery and materials science.[3] The inherent stability and favorable biological properties of the triazole core, coupled with the vast chemical space accessible through the aniline moiety, ensure that this synthetic strategy will continue to be a valuable tool for innovation.[7][9][19]
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Semantic Scholar. [Link]
-
One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PubMed Central. [Link]
-
Synthesis of 1,4,5-Trisubstituted-1,2,3-triazoles by Copper-Catalyzed Cycloaddition-Coupling of Azides and Terminal Alkynes. ResearchGate. [Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity. PubMed Central. [Link]
-
Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. ResearchGate. [Link]
-
Recent advances in the researches of triazole compounds as medicinal drugs. ResearchGate. [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. OUCI. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]
-
Application of triazoles in the structural modification of natural products. PubMed Central. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]
- Purification of triazoles.
-
Synthesis of 2-anilinopyridyl-triazole conjugates as antimitotic agents. Technical University of Denmark. [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Triazole Derivatives for Anticancer Activity
Introduction: The Ascendancy of Triazoles in Oncology Drug Discovery
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and safer pharmacological agents capable of overcoming therapeutic resistance.[1] Within this dynamic field, the triazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[2] Triazole derivatives, encompassing both 1,2,3- and 1,2,4-triazole isomers, exhibit a broad spectrum of biological activities, including potent anticancer properties.[1][3] Their unique physicochemical characteristics, such as metabolic stability, capacity for hydrogen bonding, and improved solubility, make them ideal candidates for drug design.[4][5]
Several FDA-approved anticancer drugs, including Letrozole and Anastrozole, incorporate a 1,2,4-triazole moiety, underscoring the clinical significance of this heterocyclic core.[4] The anticancer mechanisms of triazole derivatives are diverse, ranging from the inhibition of crucial enzymes like kinases, aromatase, and tubulin polymerization to the modulation of apoptotic pathways.[1][2][6] This multifaceted activity profile makes triazole libraries a rich source for discovering novel anticancer leads.
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or pathway.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign to identify and validate novel triazole-based anticancer agents.
The Strategic HTS Workflow: From Primary Screen to Validated Hit
A successful HTS campaign is a meticulously planned, multi-stage process designed to minimize false positives and negatives while efficiently identifying compounds with genuine therapeutic potential. The workflow is logically structured to move from a broad primary screen to increasingly specific secondary and mechanistic assays.
Caption: High-throughput screening and hit validation workflow.
Experimental Protocols
Part 1: Primary High-Throughput Screen - Cell Viability
The primary screen aims to rapidly identify compounds that reduce cancer cell viability from a large library. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice for HTS due to its high sensitivity, robustness, and homogeneous "add-mix-measure" format.[9][10] This assay quantifies ATP, an indicator of metabolically active cells.[11][12]
Materials:
-
Triazole derivative library (dissolved in 100% DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
384-well white, opaque-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Automated liquid handling systems
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete growth medium to a final density of 2,500 cells/25 µL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound source plates by diluting the triazole library to an intermediate concentration.
-
Using a pintool or acoustic liquid handler, transfer 25-50 nL of each compound from the source plate to the cell plates, achieving a final screening concentration of 10 µM.
-
Include appropriate controls on each plate:
-
Negative Control: Wells with cells treated with DMSO vehicle only (0.1% final concentration).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine at 1 µM).
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12]
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Identification:
The raw luminescence data from each plate is normalized to the plate's internal controls. The Z-score is a robust statistical parameter used to identify hits.[13]
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))
-
Z-score Calculation: Z-score = (Value_compound - Mean_negative_control) / SD_negative_control
A primary hit is typically defined as a compound that exhibits a Z-score of ≤ -2 or ≥ 3 standard deviations from the mean of the negative controls, depending on the assay format.
| Parameter | Description | Typical Value/Threshold |
| Screening Concentration | Single concentration used for the primary screen. | 10 µM |
| Positive Control | Known cytotoxic agent. | Staurosporine (1 µM) |
| Negative Control | Vehicle (DMSO) only. | 0.1% DMSO |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| Hit Threshold | Statistical cutoff for identifying primary hits. | Z-score ≤ -2 |
Part 2: Hit Confirmation and Orthogonal Validation
Primary hits must be subjected to further testing to confirm their activity and eliminate false positives.[14][15] This involves re-testing the compounds in a dose-response format and using an orthogonal assay that measures a different biological endpoint.
Protocol 2a: Dose-Response Confirmation (IC50 Determination)
-
Source fresh, powdered samples of the primary hit compounds.
-
Prepare serial dilutions of each compound, typically an 8-point, 3-fold dilution series starting from 50 µM.
-
Perform the CellTiter-Glo® assay as described above, but with the range of compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2b: Orthogonal Assay - MTT/MTS
The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[12][16] This provides an independent confirmation of a compound's cytotoxic or anti-proliferative effects.
-
Seed and treat cells with the confirmed hits (in a dose-response format) as described previously.
-
After the 48-72 hour incubation, add 10 µL of MTS reagent to each well of a 96-well plate (or an equivalent volume for a 384-well plate).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate IC50 values as described for the dose-response confirmation.
A validated hit is a compound that demonstrates a dose-dependent effect in both the primary and orthogonal assays, typically with an IC50 value below 10 µM.
Part 3: Secondary Assays for Mechanistic Insights
Validated hits are further characterized to understand their mechanism of action. This is crucial for prioritizing compounds for lead optimization.
Protocol 3a: Apoptosis Induction Assay
Many anticancer drugs induce apoptosis (programmed cell death). The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Seed and treat cells with validated hits at their IC50 and 5x IC50 concentrations for 24 hours.
-
Equilibrate plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent in a 1:1 ratio to the cell culture medium in each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence. An increase in luminescence indicates activation of apoptosis.
Caption: Simplified intrinsic apoptosis pathway targeted by triazoles.
Conclusion and Future Directions
This guide outlines a robust and systematic approach for the high-throughput screening of triazole derivative libraries to discover novel anticancer agents. The multi-tiered strategy, from a broad primary screen to specific mechanistic assays, ensures the efficient identification and validation of promising lead compounds. Triazole derivatives that demonstrate potent and selective cytotoxicity, induce apoptosis, and affect the cell cycle are prime candidates for further preclinical development, including medicinal chemistry optimization to improve potency and drug-like properties, and in vivo efficacy studies in animal models. The versatility of the triazole scaffold continues to offer exciting opportunities in the ongoing search for next-generation cancer therapeutics.[2]
References
-
A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]
-
Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Center for Biotechnology Information. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. National Center for Biotechnology Information. [Link]
-
High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. ResearchGate. [Link]
-
High-throughput Screening (HTS) of Anticancer Drug Efficacy on a micropillar/microwell Chip Platform. PubMed. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
High-throughput method used to identify cancer drug candidates. Drug Target Review. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. [Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Center for Biotechnology Information. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Center for Biotechnology Information. [Link]
-
provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. ResearchGate. [Link]
-
Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. National Center for Biotechnology Information. [Link]
-
Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI. [Link]
-
Small Compound Libraries. Target Discovery Institute. [Link]
-
High-Throughput Screening Assay Datasets from the PubChem Database. National Center for Biotechnology Information. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Use of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in Medicinal Chemistry
Introduction: The Value of Privileged Scaffolds
In modern drug discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that can bind to multiple, diverse biological targets, serving as a robust starting point for developing novel therapeutics. The 1,2,4-triazole ring is one such scaffold, prized for its metabolic stability, capacity to engage in hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1][2][3] When incorporated into a larger molecule, the triazole moiety can significantly enhance a compound's pharmacokinetic profile and binding affinity.[1][2]
This application note focuses on a highly strategic building block: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (hereafter referred to as Compound 1 ). This molecule is a key intermediate in the synthesis of Deucravacitinib (BMS-986165), a first-in-class, oral, selective Tyrosine Kinase 2 (TYK2) inhibitor approved for treating moderate-to-severe plaque psoriasis.[4][5] This guide will provide a comprehensive overview of Compound 1's properties, its critical role in the pharmacophore of TYK2 inhibitors, and a detailed, field-proven protocol for its application in C-N cross-coupling reactions.
Physicochemical Properties & Handling of Compound 1
Proper handling and characterization are the foundation of successful synthesis. Compound 1 is an off-white solid with the following key properties:
| Property | Value | Source |
| Molecular Formula | C10H12N4O | Internal Data |
| Molecular Weight | 204.23 g/mol | Internal Data |
| CAS Number | 1609394-10-6 | [6] |
| Appearance | Off-white to yellowish solid | [7] |
| Purity (Typical) | >99% (HPLC) | [7] |
| Solubility | Soluble in Methanol, DCM, THF | [6][7] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aniline group. | Standard Practice |
Strategic Role in TYK2 Inhibition
The efficacy of Deucravacitinib stems from its unique allosteric inhibition of the TYK2 pseudokinase (JH2) domain, which confers high selectivity over other Janus kinases (JAKs) and minimizes off-target effects.[4][8][9] Compound 1 forms the core of the "northern" fragment of the final drug, playing a crucial role in orienting the molecule within the JH2 binding pocket.
-
The Aniline Nitrogen: Serves as the primary nucleophile for coupling with the southern heterocyclic fragment (a pyridazine carboxamide). This C-N bond is the linchpin connecting the two key pharmacophoric elements.
-
The Methoxy Group (OCH₃): This group provides steric bulk and electronic influence, helping to lock the molecule into a specific, favorable conformation for binding.
-
The N-methyl-triazole Moiety: This group is critical for establishing key interactions within the binding site. The nitrogen atoms can act as hydrogen bond acceptors, while the methyl group can engage in hydrophobic interactions, collectively enhancing binding affinity and selectivity.[10][11]
Caption: Logical relationship of Compound 1 to the final drug.
Core Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming C-N bonds.[12][13][14] This protocol details the coupling of Compound 1 with a suitable aryl halide (e.g., a chloropyridazine derivative) to construct the core of a TYK2 inhibitor.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand (Xantphos) is chosen. Pd₂(dba)₃ is a stable Pd(0) precursor. Xantphos is a bulky, electron-rich bidentate ligand with a large "bite angle," which promotes the crucial reductive elimination step and prevents catalyst decomposition, leading to higher yields.[15][16]
-
Base: Cesium carbonate (Cs₂CO₃) is a moderately strong, non-nucleophilic base. It is effective at deprotonating the aniline nitrogen to form the active amido-palladium complex without causing unwanted side reactions.[15]
-
Solvent: Toluene is a high-boiling, non-polar aprotic solvent, ideal for maintaining the reaction temperature required for efficient catalytic turnover while ensuring the solubility of the reactants.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, rigorous exclusion of air using nitrogen or argon is critical for success.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Supplier |
| Compound 1 | 204.23 | 1.0 | 204 mg | In-house/Vendor |
| Aryl Halide (Ar-Cl) | - | 1.1 | 1.1 eq | Vendor |
| Pd₂(dba)₃ | 915.7 | 0.05 (5 mol%) | 46 mg | Strem/Aldrich |
| Xantphos | 578.6 | 0.10 (10 mol%) | 58 mg | Strem/Aldrich |
| Cs₂CO₃ | 325.8 | 2.0 | 652 mg | Aldrich |
| Toluene (Anhydrous) | - | - | 10 mL | Acros/Aldrich |
Procedure:
-
Vessel Preparation: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Compound 1 (204 mg, 1.0 mmol) and the aryl halide (1.1 mmol).
-
Inerting: Cap the flask with a rubber septum, and purge the system with dry nitrogen or argon for 15 minutes. This is a critical step to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add cesium carbonate (652 mg, 2.0 mmol), Xantphos (58 mg, 0.10 mmol), and finally Pd₂(dba)₃ (46 mg, 0.05 mmol). The order of addition helps protect the catalyst.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. A typical reaction time is 12-18 hours. The reaction is complete when the limiting reagent (Compound 1) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc, 20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/EtOAc or DCM/Methanol to afford the pure coupled product.
Data Interpretation & Troubleshooting
| Parameter | Expected Outcome |
| TLC Analysis | Disappearance of the starting material spot (Compound 1) and the appearance of a new, typically less polar, product spot. |
| LC-MS Analysis | A major peak corresponding to the mass of the expected product [M+H]⁺. |
| ¹H NMR | Appearance of new aromatic signals from the coupled aryl halide and a downfield shift of the N-H proton (or its disappearance if it exchanges with D₂O). |
| Yield | 70-90% (highly dependent on the specific aryl halide used). |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents/solvent. | 1. Ensure rigorous inert atmosphere technique.2. Verify oil bath temperature.3. Use freshly opened, anhydrous solvent and high-purity reagents. |
| Side Product Formation | 1. Hydrodehalogenation of the aryl halide.2. Catalyst decomposition. | 1. Use a different ligand (e.g., RuPhos, SPhos).2. Lower the reaction temperature slightly and increase reaction time. |
| Difficult Purification | Product has similar polarity to starting material. | Adjust the eluent system for chromatography; consider reverse-phase HPLC for high-purity samples. |
Conclusion
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is more than a simple intermediate; it is a strategically designed building block that provides access to a highly valuable region of chemical space. Its successful application in the synthesis of Deucravacitinib highlights its importance in the development of selective kinase inhibitors. The protocols and insights provided herein are intended to equip researchers with the knowledge to reliably employ this building block in their own drug discovery programs, facilitating the creation of the next generation of targeted therapeutics.
References
-
Two pharmacophore models for TYK2, illustrating key interactions and... - ResearchGate. Available from: [Link]
-
The Role of Triazole Derivatives in Modern Chemistry and Pharma. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Available from: [Link]
-
QSAR-guided pharmacophore modeling and subsequent virtual screening identify novel TYK2 inhibitor - ResearchGate. Available from: [Link]
-
Triazole: A New Perspective in Medicinal Chemistry and Material Science - ResearchGate. Available from: [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC. Available from: [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications - International Journal of Chemical Studies. Available from: [Link]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed. Available from: [Link]
-
Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed. Available from: [Link]
-
TYK2 Inhibitors Redefine Systemic Options in Moderate-to-Severe Psoriasis: Mechanism, Selectivity, and Long-Term Response - HMP Global Learning Network. Available from: [Link]
-
Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Research Results in Pharmacology. Available from: [Link]
- WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents.
-
New and Convergent Synthesis of Deucravacitinib - ResearchGate. Available from: [Link]
-
A Novel Synthetic Method of the Intermediate of Deucravacitinib - Chinese Journal of Pharmaceuticals. Available from: [Link]
-
Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. The Journal of clinical and aesthetic dermatology. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]
- 8. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note and Protocol: Development of Analytical Methods for the Quantification of Triazole Compounds in Biological Matrices
Abstract
This comprehensive guide provides a detailed framework for the development and validation of robust analytical methods for the quantification of triazole antifungal agents in biological matrices. Triazole antifungals are essential in managing invasive fungal infections, but their efficacy and toxicity are closely linked to plasma concentrations, necessitating therapeutic drug monitoring (TDM).[1][2][3] This document outlines state-of-the-art sample preparation techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols, and rigorous validation procedures in alignment with regulatory standards. The methodologies described herein are designed to deliver accurate, precise, and reliable quantification of triazoles such as voriconazole, posaconazole, and itraconazole, ensuring optimal patient outcomes.
Introduction: The Critical Role of Triazole Quantification
Triazole antifungal agents are the cornerstone of therapy for a wide range of invasive fungal infections.[4] However, their pharmacokinetic profiles exhibit significant inter- and intra-individual variability, influenced by factors such as drug-drug interactions, genetic polymorphisms (e.g., CYP2C19 for voriconazole), and patient-specific conditions.[2][5] This variability can lead to sub-therapeutic concentrations, risking treatment failure, or toxic levels, increasing the likelihood of adverse effects.[1][5] Consequently, therapeutic drug monitoring (TDM) is strongly recommended to individualize dosing regimens and optimize clinical outcomes.[1][3][6]
The development of sensitive, selective, and reliable analytical methods for quantifying triazoles in biological matrices like plasma and serum is paramount for effective TDM.[7][8] This application note provides a detailed protocol, from sample collection to final data analysis, grounded in scientific principles and regulatory expectations.
The Analytical Workflow: A Conceptual Overview
The accurate quantification of triazoles from a complex biological matrix is a multi-step process. Each stage is critical for the integrity of the final result. The overall workflow is designed to isolate the target analytes from interfering endogenous components and ensure their precise measurement.
Figure 1: A high-level overview of the bioanalytical workflow for triazole quantification.
Pre-Analytical Considerations: Laying the Foundation for Accuracy
The integrity of the analytical result begins with proper sample collection and handling. For TDM of triazoles, trough concentrations, the lowest level before the next dose, are typically measured to assess therapeutic efficacy.[1]
Protocol 1: Blood Sample Collection and Processing
-
Timing of Collection: Collect blood samples approximately 30 minutes before the next scheduled dose to obtain a true trough concentration.[1]
-
Tube Selection: Use tubes containing EDTA or heparin as an anticoagulant. Serum separator tubes are also acceptable.
-
Sample Processing: Centrifuge the blood sample at 2000-3000 x g for 10-15 minutes at 4°C to separate plasma or serum.
-
Storage: Immediately transfer the plasma or serum to a clean, labeled polypropylene tube. If not analyzed immediately, samples should be stored at -20°C or, for long-term storage, at -80°C to ensure analyte stability.[9]
Sample Preparation: Isolating the Analytes of Interest
Biological matrices are complex, containing proteins, lipids, and other endogenous substances that can interfere with analysis.[4][10] The primary goal of sample preparation is to remove these interferences while efficiently recovering the target triazole compounds.[11][12]
Choosing the Right Extraction Technique
The choice of sample preparation technique depends on the physicochemical properties of the triazoles and the nature of the biological matrix.[4]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins.[11][13] | Simple, fast, and inexpensive. | Less clean extracts, risk of ion suppression in LC-MS/MS. | High-throughput screening, initial method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic) based on its relative solubility.[14] | Cleaner extracts than PPT, good recovery for non-polar compounds. | Labor-intensive, requires larger volumes of organic solvents.[14] | When cleaner extracts are required and automation is not a priority. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[12] | Cleanest extracts, high recovery and concentration factor, amenable to automation.[15] | More expensive and requires method development to optimize sorbent, wash, and elution steps. | Assays requiring high sensitivity and specificity, routine clinical analysis. |
Detailed Protocol: Protein Precipitation for Triazole Quantification
This protocol is a straightforward and widely used method for the initial clean-up of plasma samples.
Materials:
-
Plasma/serum sample
-
Internal Standard (IS) working solution (e.g., a deuterated analog of the triazole or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly. The IS is crucial for correcting for variability in sample processing and instrument response.
-
Add 300 µL of ice-cold ACN to the tube to precipitate the proteins.[16]
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Instrumental Analysis: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[16][17]
Figure 2: The workflow of an LC-MS/MS system for triazole analysis.
Protocol: LC-MS/MS Analysis of Triazoles
This protocol provides a general framework. Specific parameters should be optimized for the particular instrument and triazoles being analyzed.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of triazoles.[13][16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic triazoles.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for triazoles.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
MRM Transitions: These must be empirically determined for each compound by infusing a standard solution into the mass spectrometer.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Voriconazole | 350.0 | 224.1 |
| Posaconazole | 701.3 | 683.3 |
| Itraconazole | 705.3 | 392.2 |
| Hydroxy-itraconazole | 721.3 | 408.2 |
| Voriconazole-d3 (IS) | 353.0 | 227.1 |
Note: These values are illustrative and should be optimized on the specific instrument used.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure that it is fit for its intended purpose.[17][18] The validation process demonstrates that the method is accurate, precise, and reproducible.[17] The following parameters should be assessed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[18][19][20]
Validation Parameters and Acceptance Criteria (based on FDA Guidance):
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[19] | No significant interfering peaks at the retention time of the analyte and IS in at least six different blank matrix sources. |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[4] | Assessed at a minimum of four concentration levels (LLOQ, low, mid, and high QC). The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[16] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria as above. |
| Matrix Effect | The alteration of analyte response due to co-eluting substances from the biological matrix. | Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | The mean concentration at each stability level should be within ±15% of the nominal concentration. |
Data Analysis and Reporting
Once the samples are analyzed, the raw data is processed using the instrument's software. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The concentrations of the unknown samples are then calculated from this curve.
Results should be reported with clear identification of the patient, the triazole analyzed, the concentration, and the therapeutic range for that specific drug.
Therapeutic Ranges for Common Triazoles:
| Triazole | Therapeutic Trough Concentration (mg/L) |
| Voriconazole | 1.0 - 5.5[1] |
| Posaconazole | >0.7 (prophylaxis), >1.0 (treatment)[5] |
| Itraconazole | >0.5 (prophylaxis), >1.0 (treatment)[5] |
Note: These ranges can vary based on the specific indication and patient population.
Conclusion
The development and validation of analytical methods for the quantification of triazole antifungals in biological matrices is a meticulous process that is essential for effective therapeutic drug monitoring. By following the detailed protocols and validation guidelines presented in this application note, researchers and clinicians can ensure the generation of high-quality, reliable data. The use of robust techniques like LC-MS/MS, coupled with appropriate sample preparation and rigorous validation, ultimately contributes to improved patient safety and therapeutic efficacy in the management of invasive fungal infections.
References
-
Stanford Medicine Children's Health. (n.d.). Triazole Antifungal Therapeutic Drug Monitoring Guidance. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
PubMed. (n.d.). Utility of triazole antifungal therapeutic drug monitoring: Insights from the Society of Infectious Diseases Pharmacists: Endorsed by the Mycoses Study Group Education and Research Consortium. Retrieved from [Link]
-
SpringerLink. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
-
Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Retrieved from [Link]
-
Contagion Live. (n.d.). Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. Retrieved from [Link]
-
Pharmacia. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
ESCMID. (n.d.). Triazole Antifungal Therapeutic Drug Monitoring. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Retrieved from [Link]
-
Scribd. (2014). Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance. Retrieved from [Link]
-
ResearchGate. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
Oxford Academic. (n.d.). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Retrieved from [Link]
-
SciSpace. (2012). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). Retrieved from [Link]
Sources
- 1. stanfordchildrens.org [stanfordchildrens.org]
- 2. Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of triazole antifungal therapeutic drug monitoring: Insights from the Society of Infectious Diseases Pharmacists: Endorsed by the Mycoses Study Group Education and Research Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 15. agilent.com [agilent.com]
- 16. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
Application Note: A Framework for In Vitro Cytotoxicity Assessment of Novel Triazole-Based Compounds
An In-Depth Technical Guide
Introduction: The Imperative for Rigorous Cytotoxicity Screening
Triazole-based heterocyclic compounds represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities, including potent anticancer, antifungal, and antimicrobial properties.[1][2][3] As researchers synthesize novel triazole derivatives to enhance therapeutic efficacy and overcome resistance, a critical and early step in the drug development pipeline is the robust evaluation of their cytotoxic potential.[4][5][6] In vitro cytotoxicity assays serve as the primary screening platform to determine a compound's potency, establish dose-response relationships, and elucidate its mechanism of action at the cellular level.[7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity assays for novel triazole-based compounds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating protocols through appropriate controls, and ground our methodologies in authoritative scientific principles. Our focus is to empower researchers to generate reliable, reproducible data that can confidently guide further preclinical and clinical development.
Chapter 1: Foundational Principles of Cytotoxicity Assessment
Before embarking on specific protocols, it is crucial to understand the fundamental concepts that underpin cytotoxicity testing. The primary goal is to quantify the degree to which a triazole compound induces cell death or inhibits cell proliferation.[7] It is essential to distinguish between a cytotoxic effect, which directly causes cell death through mechanisms like necrosis or apoptosis, and a cytostatic effect, which prevents cells from dividing but does not necessarily kill them.[8] Most initial screening assays measure overall cell viability, which is a composite of these effects.
A robust screening strategy relies on interrogating different cellular hallmarks:
-
Metabolic Activity & Mitochondrial Health: Healthy, proliferating cells exhibit high metabolic rates. Assays that measure mitochondrial dehydrogenase activity or quantify ATP levels are powerful indicators of cell viability.[9][10]
-
Cell Membrane Integrity: The plasma membrane of a viable cell is intact. A compromised membrane is a definitive marker of late-stage apoptosis or necrosis.[11][12] Assays that detect the leakage of intracellular components are direct measures of cytotoxicity.
-
Hallmarks of Apoptosis: Programmed cell death, or apoptosis, is a controlled process involving specific biochemical events, such as the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[13][14]
The IC50 Value: A Critical Metric of Potency
The cornerstone of dose-response analysis is the Half-maximal Inhibitory Concentration (IC50) . This value represents the concentration of a compound required to inhibit a measured biological process (such as cell growth or viability) by 50% compared to an untreated control.[15][16] A lower IC50 value signifies greater potency.[17] It is crucial to recognize that the IC50 is not an absolute constant; it is highly dependent on experimental parameters such as the cell line used, the duration of compound exposure, and the specific assay employed.[16][17] Therefore, consistency in experimental conditions is paramount for comparing the potency of different triazole derivatives.[18]
Chapter 2: A Multi-Parametric Approach to Cytotoxicity Protocols
No single assay can provide a complete picture of a compound's cytotoxic profile. A multi-parametric approach, utilizing assays that measure different cellular functions, is essential for validating findings and minimizing the risk of compound-specific artifacts. We present three core protocols that interrogate distinct hallmarks of cell health.
Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a widely used colorimetric method that provides a rapid indication of the metabolic activity of a cell population, which is often correlated with cell viability.[4][19]
-
Principle of Causality: The assay is predicated on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases. In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][20] The amount of formazan produced, quantified by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[19]
Figure 1. Experimental workflow for the MTT cytotoxicity assay.
-
Detailed Step-by-Step Protocol (96-Well Plate Format):
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a dilution series of the novel triazole compounds in culture medium. A common approach is a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the triazole compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Dilute this stock in serum-free medium to a working concentration and add 10 µL to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Self-Validating System (Essential Controls):
-
Untreated Control: Cells treated with vehicle only (e.g., 0.1% DMSO). This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Etoposide) to confirm cell responsiveness.[21]
-
Medium Blank: Wells containing medium and MTT but no cells, to subtract the background absorbance of the medium.
-
Compound Interference Control: Wells with medium, MTT, solubilizer, and the highest concentration of the triazole compound (no cells). This is critical to check if the compound itself absorbs light at 570 nm or reacts with MTT.[22]
-
Assay 2: LDH Release Assay for Membrane Damage
This assay provides a more direct measure of cytotoxicity by quantifying cell death associated with the loss of membrane integrity.
-
Principle of Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[23][24] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant.[11] The assay measures the enzymatic activity of this released LDH through a coupled reaction that results in the formation of a colored formazan product, which is directly proportional to the number of lysed cells.[24]
Figure 2. Principle of the LDH release cytotoxicity assay.
-
Detailed Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed and treat cells with your triazole compounds in a 96-well plate as described in the MTT protocol (Steps 1-4). Include controls for spontaneous and maximum LDH release.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing an assay buffer and substrate mix).[25]
-
Assay Reaction: Add 50-60 µL of the reaction mixture to each well of the new plate containing the supernatants.[24]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[24]
-
Stop Reaction (Optional): Some kits require adding a stop solution (e.g., 1M acetic acid) to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
-
Self-Validating System (Essential Controls):
-
Spontaneous LDH Release: Supernatant from untreated cells. This measures the baseline level of cell death.
-
Maximum LDH Release: Before collecting the supernatant, lyse the untreated control cells with a lysis buffer (often provided in the kit, e.g., Triton X-100). This represents 100% cytotoxicity.
-
Medium Blank: Background absorbance from culture medium alone.
-
Compound Interference Control: Check if the triazole compounds inhibit or react with the LDH enzyme itself by adding them to the supernatant from lysed cells.
-
Assay 3: ATPlite™ Assay for Viability via Cellular ATP
This highly sensitive luminescent assay quantifies cell viability by measuring adenosine triphosphate (ATP), the primary energy currency of the cell.
-
Principle of Causality: ATP is present in all metabolically active cells.[10] When cells die, their ATP is rapidly degraded. The assay utilizes the firefly luciferase enzyme, which, in the presence of D-luciferin and magnesium, catalyzes the oxidation of ATP to produce light.[26] The resulting luminescent signal is directly proportional to the amount of ATP present, and thus to the number of viable cells in the culture.[23][27]
Figure 3. Luciferase-based reaction for the detection of ATP.
-
Detailed Step-by-Step Protocol (Homogeneous, 1-Step Format):
-
Cell Culture and Treatment: Seed and treat cells in an opaque-walled 96-well plate (to prevent signal crosstalk) as described previously. Use white plates for optimal light output.
-
Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the single-reagent solution (e.g., ATPlite 1step or CellTiter-Glo®) equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[27] This reagent both lyses the cells to release ATP and provides the luciferase/luciferin substrate.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[27]
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate-reading luminometer.
-
-
Self-Validating System (Essential Controls):
-
Untreated Control: Cells treated with vehicle only (represents 100% viability).
-
Medium Blank: Wells with medium only (no cells) to determine background luminescence.
-
Compound Interference Control: Test if the triazole compound quenches or enhances the luciferase reaction by adding it to a known concentration of ATP standard.[28]
-
Chapter 3: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once a compound's IC50 is established, the next logical question is how it induces cell death. Distinguishing between apoptosis and necrosis is crucial. Apoptosis is a controlled, non-inflammatory process, often a desirable outcome for anticancer agents.
-
Principle of Causality: Apoptosis proceeds through a well-defined cascade.
-
Early Stage: One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] The protein Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify cells in early apoptosis.[14][29]
-
Mid-Stage: The process involves the activation of a family of proteases called caspases. Executioner caspases, particularly Caspase-3 and Caspase-7, are responsible for the cleavage of key cellular proteins, leading to the disassembly of the cell.[13][29]
-
Figure 4. Key stages of apoptosis and corresponding assay targets.
-
General Protocol for Dual Staining (Flow Cytometry/Microscopy):
-
Cell Culture and Treatment: Culture and treat cells with the triazole compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure the entire population is analyzed.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add a fluorescently-conjugated Annexin V (e.g., FITC-Annexin V) and a dead cell stain (e.g., Propidium Iodide, PI, which only enters cells with compromised membranes).[30]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Viable Cells: Annexin V negative / PI negative.
-
Early Apoptotic Cells: Annexin V positive / PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.
-
-
Chapter 4: Data Analysis and Interpretation
Accurate data analysis is as critical as the experimental procedure itself.
-
Calculate Percent Viability:
-
First, subtract the average OD of the medium blank from all other readings.
-
Percent Viability (%) = [(OD of Treated Sample) / (OD of Untreated Control)] x 100
-
-
Plot Dose-Response Curves:
-
Plot Percent Viability on the Y-axis against the log of the compound concentration on the X-axis. This will generate a sigmoidal curve.
-
-
Determine the IC50 Value:
-
Use a non-linear regression analysis (variable slope, four-parameter model) with software like GraphPad Prism or Origin to calculate the precise IC50 value from the dose-response curve.[15]
-
Data Presentation: A Comparative Table
Summarizing results in a clear format is essential for comparing the efficacy of multiple compounds across different cell lines.
| Compound ID | Target Cell Line | Incubation Time (h) | Assay Used | IC50 (µM) ± SD |
| Triazole-A | PC-3 (Prostate Cancer) | 48 | MTT | 10.8 ± 0.04[1] |
| Triazole-A | MCF-7 (Breast Cancer) | 48 | MTT | 20.5 ± 0.21[1] |
| Triazole-B | PC-3 (Prostate Cancer) | 48 | MTT | 15.3 ± 1.1 |
| Triazole-B | MCF-7 (Breast Cancer) | 48 | MTT | 8.7 ± 0.9 |
| Doxorubicin | PC-3 (Prostate Cancer) | 48 | MTT | 1.2 ± 0.1 |
Table 1: Example of a summary table for presenting comparative IC50 data. Values are for illustrative purposes unless cited.
Conclusion: A Pathway to Confident Cytotoxicity Profiling
The evaluation of novel triazole-based compounds requires a meticulous and multi-faceted approach to in vitro cytotoxicity testing. By moving beyond a single endpoint and employing a battery of assays that interrogate distinct cellular health markers—metabolic activity (MTT, ATP), membrane integrity (LDH), and apoptotic pathways (Annexin V/Caspase)—researchers can build a comprehensive and reliable profile of a compound's biological activity. The protocols and principles outlined in this guide emphasize the importance of causality, self-validation through rigorous controls, and precise data analysis. This framework will enable scientists to confidently identify promising therapeutic candidates, understand their mechanisms of action, and make informed decisions in the critical early stages of drug discovery.
References
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available from: [Link]
-
Halicka, D., et al. (n.d.). Real-Time Cytotoxicity Assays. PMC - NIH. Available from: [Link]
-
Aziz, M., et al. (n.d.). Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates. PMC. Available from: [Link]
-
Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. Available from: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
-
Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Ma, F.-F., et al. (2024). Guideline for anticancer assays in cells. ResearchGate. Available from: [Link]
-
Biocompare.com. (2017). ATPlite Cytotoxicity Assays. Biocompare.com. Available from: [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Visikol. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
3H Biomedical. LDH Cytotoxicity Assay. 3H Biomedical. Available from: [Link]
-
Springer Nature Experiments. MTT Assay Protocol. Springer Nature. Available from: [Link]
-
Hsiao, S. C., et al. (n.d.). Real Time Assays for Quantifying Cytotoxicity with Single Cell Resolution. eScholarship. Available from: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Available from: [Link]
-
Coma, M., et al. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available from: [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. Available from: [Link]
-
ResearchGate. Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. ResearchGate. Available from: [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Available from: [Link]
-
Semantic Scholar. (2023). Synthesis and In vitro‐In silico Evaluation of Thiazolo‐triazole Hybrids as Anticancer Candidates. Semantic Scholar. Available from: [Link]
-
Molecular Devices. Cytotoxicity assessment using automated cell imaging and live/dead assays. Molecular Devices. Available from: [Link]
-
NOVA. ATPlite 1step Luminescence Assay System, 10 mL ATP Assay Kit. NOVA. Available from: [Link]
-
Kiss, R. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. Available from: [Link]
-
Bülbül, E. N., & Özhan, G. (n.d.). CYTOTOXIC EFFECTS OF TRIAZOLE FUNGUCIDES. Istanbul University Press. Available from: [Link]
-
Darnell, M., et al. (n.d.). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Oxford Academic. Available from: [Link]
-
Fassihi, A., et al. (n.d.). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research in Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ro.uow.edu.au [ro.uow.edu.au]
- 5. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. revvity.com [revvity.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. biocompare.com [biocompare.com]
- 15. clyte.tech [clyte.tech]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Importance of IC50 Determination | Visikol [visikol.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 24. 3hbiomedical.com [3hbiomedical.com]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. resources.revvity.com [resources.revvity.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. biocompare.com [biocompare.com]
- 29. bmglabtech.com [bmglabtech.com]
- 30. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Newly Synthesized Triazole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1] Infections that were once easily treatable are becoming increasingly difficult to manage, leading to prolonged illness, disability, and death.[2] This escalating crisis underscores the urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action.[3]
Triazole derivatives have emerged as a promising class of compounds in the fight against microbial infections. This class of five-membered heterocyclic compounds, containing three nitrogen atoms, has a well-established history in antifungal therapy.[4][5] Their primary mechanism of action involves the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[5] The versatility of the triazole scaffold allows for extensive chemical modification, offering the potential to develop new derivatives with a broad spectrum of activity against both fungal and bacterial pathogens.[4]
This guide provides a comprehensive overview of the essential in vitro screening protocols necessary to evaluate the antimicrobial and antifungal potential of newly synthesized triazole derivatives. The methodologies detailed herein are designed to be robust, reproducible, and grounded in established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
The Screening Cascade: A Strategic Approach
A systematic and hierarchical screening process is crucial for the efficient identification of promising lead compounds. The following workflow outlines a logical progression from initial broad-spectrum activity assessment to more detailed characterization of antimicrobial efficacy and selectivity.
Caption: A logical workflow for the in vitro screening of novel triazole derivatives.
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and cost-effective preliminary technique to qualitatively assess the antimicrobial activity of test compounds.[8][9] This assay relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the test organism is susceptible.[8]
Scientific Principle
The principle of the agar well diffusion assay is based on the inverse relationship between the size of the zone of inhibition and the minimum inhibitory concentration (MIC) of the compound. A larger zone of inhibition generally indicates greater antimicrobial activity.[9] The diffusion of the compound through the agar creates a concentration gradient, and the edge of the zone of inhibition corresponds to the MIC.
Detailed Protocol
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, suspend several colonies from a fresh (18-24 hour) culture in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] For fungi, prepare a spore suspension and adjust the concentration as needed.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial suspension across the surface of the agar plate to create a uniform lawn.[8]
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[9]
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the triazole derivative solution (dissolved in a suitable solvent like DMSO) into each well.[9] Include a positive control (a known antibiotic/antifungal) and a negative control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-30°C for 48-72 hours for fungi).[12]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). The presence of a clear zone around the well indicates antimicrobial activity.
Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.[13] This method is considered a gold standard for susceptibility testing and is recommended by organizations like the CLSI.[6][13]
Scientific Principle
The broth microdilution assay involves challenging a standardized inoculum of the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection of turbidity in the wells of a microtiter plate.[13]
Detailed Protocol
-
Preparation of Triazole Derivative Dilutions: Prepare a stock solution of each triazole derivative in a suitable solvent. Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
Inoculation of Microtiter Plate: Inoculate each well containing the serially diluted compound with the standardized microbial suspension. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).[11]
-
Incubation: Incubate the microtiter plates under appropriate conditions as previously described.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triazole derivative in which there is no visible growth.[13]
Elucidating the Mechanism of Action: Bactericidal vs. Static Activity
Following the determination of the MIC, it is crucial to ascertain whether a compound is bactericidal/fungicidal (kills the microorganism) or bacteriostatic/fungistatic (inhibits its growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[11][15]
Scientific Principle
The MBC/MFC is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium devoid of the antimicrobial agent. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][16] Similarly, the MFC is the lowest concentration that leads to a significant reduction (often defined as ≥99.9% killing) of the initial fungal inoculum.[15][17]
Detailed Protocol for MBC/MFC Determination
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations) and plate it onto a sterile MHA or SDA plate.[11][18]
-
Incubation: Incubate the agar plates under the appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the triazole derivative that results in the predefined reduction in the initial inoculum.[19][20]
Caption: Workflow for determining MIC and MBC/MFC.
Assessing Selectivity: In Vitro Cytotoxicity Assay
A critical aspect of drug development is to ensure that the candidate compounds exhibit selective toxicity towards the target pathogens with minimal effects on host cells. The MTT assay is a widely used colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines.[21][22]
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt MTT into a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the newly synthesized triazole derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.[23]
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the triazole derivative relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Data Presentation and Interpretation
The results of the antimicrobial and antifungal screening should be presented in a clear and concise manner to facilitate comparison between different triazole derivatives.
Example Data Summary Table
| Compound ID | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans | MFC/MIC Ratio | IC₅₀ (µg/mL) vs. HeLa cells |
| TZD-001 | 18 | 8 | 16 | 2 | 4 | 8 | 2 | >128 |
| TZD-002 | 22 | 2 | 4 | 2 | 1 | 4 | 4 | 64 |
| TZD-003 | 12 | 32 | >128 | >4 | 16 | >128 | >8 | >128 |
| Positive Control (Ciprofloxacin) | 25 | 1 | 2 | 2 | N/A | N/A | N/A | >100 |
| Positive Control (Fluconazole) | N/A | N/A | N/A | N/A | 2 | 16 | 8 | >100 |
N/A: Not Applicable
Interpretation of Results
-
MBC/MIC and MFC/MIC Ratios: An MBC/MIC or MFC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity, respectively.[11] A ratio > 4 suggests bacteriostatic or fungistatic effects.
-
Selectivity Index (SI): The SI is calculated as the ratio of the IC₅₀ value against mammalian cells to the MIC value against the microbial pathogen (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity of the compound for the microbe over host cells, which is a desirable characteristic for a potential drug candidate.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of newly synthesized triazole derivatives for their antimicrobial and antifungal properties. By following this systematic approach, researchers can efficiently identify promising lead compounds with potent and selective activity, paving the way for further preclinical development in the urgent quest for new and effective antimicrobial agents.
References
- Triazole antifungals. (n.d.). Research Starters - EBSCO.
-
Yadav, G., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]
-
Bar-On, O., et al. (2021). Antimicrobial resistance: progress and challenges in antibiotic discovery and anti-infective therapy. PMC - NIH. [Link]
-
Brown, E. D., & Wright, G. D. (2020). Antibacterial Discovery: 21st Century Challenges. MDPI. [Link]
-
American Academy of Microbiology. (2006). Challenges for the Development of New Antimicrobials— Rethinking the Approaches. NCBI. [Link]
-
Silver, L. L. (2011). Challenges of Antibacterial Discovery. PMC - NIH. [Link]
-
Mechanisms of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2019). Symbiosis Online Publishing. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. [Link]
-
Determination of the minimum fungicidal concentration (MFC). (n.d.). Bio-protocol. [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Manilal, A., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Applied Biology & Biotechnology. [Link]
-
Liang, F. Q., et al. (2001). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]
-
Thompson, G. R., et al. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
-
Scorzoni, L., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]
-
Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. PubMed Central. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
Aslam, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
-
Minimum fungicidal concentration assessment method. MIC = minimum... (n.d.). ResearchGate. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Notes. [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
-
Minimum bactericidal concentration. (n.d.). Grokipedia. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
-
Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2005). ResearchGate. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). PubMed Central. [Link]
-
El-Banna, T. E., & El-Sayed, M. A. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
-
Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. [Link]
-
A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (2014). NIH. [Link]
-
(a) MTT-based cytotoxicity assay to determine the cell viability of... (n.d.). ResearchGate. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
-
A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
In vitro antimicrobial susceptibility testing methods. (2018). Pure. [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
Sources
- 1. Antimicrobial resistance: progress and challenges in antibiotic discovery and anti‐infective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges for the Development of New Antimicrobials— Rethinking the Approaches - Treating Infectious Diseases in a Microbial World - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hereditybio.in [hereditybio.in]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 16. grokipedia.com [grokipedia.com]
- 17. researchgate.net [researchgate.net]
- 18. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microchemlab.com [microchemlab.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Tubulin Polymerization Inhibition by Triazolopyrimidines: An Application Note and Protocol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the inhibitory effects of triazolopyrimidines on tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are pivotal components of the cytoskeleton, essential for cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability, a finely tuned balance between polymerization and depolymerization, makes them a prime target for anticancer therapeutics.[1][2] Triazolopyrimidines have emerged as a promising class of compounds that modulate microtubule dynamics, with some acting as potent inhibitors of tubulin polymerization.[3][4]
This application note details the principles and a robust protocol for a fluorescence-based in vitro tubulin polymerization assay, a highly sensitive method ideal for high-throughput screening (HTS) and mechanistic studies.[5][6] We will explore the causality behind experimental choices, ensure the protocol is self-validating, and ground all claims in authoritative scientific literature.
The Principle of the Assay: Visualizing Microtubule Dynamics
The in vitro tubulin polymerization assay quantitatively monitors the assembly of purified tubulin into microtubules over time.[1] The process is initiated by raising the temperature to 37°C in the presence of GTP.[1] The kinetics of polymerization typically follow a sigmoidal curve with three distinct phases: nucleation (a lag phase where tubulin dimers form oligomers), growth (a rapid elongation phase), and a steady-state equilibrium.[5][7]
While traditional methods relied on measuring the increase in light scattering (turbidity) at 340 nm, fluorescence-based assays offer superior sensitivity and a better signal-to-noise ratio.[1][6] This method utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, leading to a significant increase in fluorescence intensity.[6][8] The inhibitory potential of a test compound, such as a triazolopyrimidine derivative, is determined by its effect on the rate and extent of this fluorescence increase.
Causality of Inhibition: How Triazolopyrimidines Disrupt Microtubule Formation
Triazolopyrimidines can inhibit tubulin polymerization through various mechanisms. Several derivatives have been shown to interact with the colchicine-binding site on β-tubulin, preventing the conformational changes necessary for tubulin incorporation into growing microtubules.[3][4] Interestingly, some triazolopyrimidines exhibit a unique mechanism, promoting tubulin polymerization in vitro while competitively inhibiting the binding of vinca alkaloids, which are classic microtubule destabilizers.[9][10] This highlights the importance of thorough characterization to understand the specific mode of action of a novel compound.
The following diagram illustrates the central process of tubulin polymerization and the points of intervention for inhibitory compounds.
Caption: Mechanism of tubulin polymerization and points of inhibition.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for screening multiple compounds and concentrations.
Materials and Reagents
-
Tubulin: >99% pure tubulin from a commercial source (e.g., porcine brain or HeLa cell-derived).[5][7]
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[8]
-
GTP Solution: 10 mM GTP in distilled water, stored in aliquots at -70°C.
-
Fluorescent Reporter: DAPI or another suitable fluorescent dye that binds to microtubules.
-
Glycerol: For enhancing polymerization.
-
Test Compounds: Triazolopyrimidine derivatives dissolved in 100% DMSO.
-
Control Compounds:
-
Apparatus:
-
Temperature-controlled fluorescence plate reader capable of bottom reading and kinetic measurements (Excitation/Emission ~360/450 nm for DAPI).
-
Half-area, black, 96-well plates with clear bottoms.[7]
-
Multichannel pipette.
-
Reagent Preparation
-
Tubulin Stock: Reconstitute lyophilized tubulin in ice-cold GTB to a concentration of 10 mg/mL. Keep on ice at all times.
-
Compound Plates: Prepare serial dilutions of triazolopyrimidine test compounds and controls in 100% DMSO. Then, create 10x working stocks by diluting in GTB. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid artifacts.
-
Tubulin Reaction Mix: On ice, prepare the reaction mix for the required number of wells. For each well, combine:
Assay Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the tubulin polymerization assay.
-
Plate Setup: Add 5 µL of the 10x test compounds, controls (Nocodazole, Paclitaxel), or vehicle (DMSO in GTB) to the appropriate wells of a pre-warmed 96-well plate.[1]
-
Pre-incubation: Incubate the plate at 37°C for 2 minutes.[11]
-
Initiate Polymerization: Carefully and quickly add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.[1] The final volume in each well will be 50 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes.
Data Analysis and Interpretation
The primary output of the assay is a set of kinetic curves plotting fluorescence intensity versus time.
-
Data Plotting: Plot the fluorescence values for each concentration of the triazolopyrimidine and controls against time.
-
Analysis of Curves:
-
Vehicle Control: Should exhibit a characteristic sigmoidal curve.
-
Nocodazole/Colchicine Control: Should show a significant reduction in the rate and maximum fluorescence, indicating inhibition.
-
Paclitaxel Control: Should show an increased rate of polymerization and a higher final fluorescence level, indicating stabilization.[5]
-
Triazolopyrimidine Samples: Compare the curves to the vehicle control. A dose-dependent decrease in the polymerization rate and/or the final plateau indicates inhibitory activity.
-
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor. To determine the IC₅₀, calculate the area under the curve (AUC) or the Vmax (maximum slope of the growth phase) for each concentration. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8][12]
Example Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the assay.
| Compound | Concentration (µM) | Vmax (RFU/min) | Max Fluorescence (RFU) | % Inhibition (vs. Vehicle) | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 1500 | 25000 | 0 | - |
| Nocodazole | 10 | 150 | 3000 | 90 | 0.5 |
| Paclitaxel | 10 | 3000 | 45000 | - (Enhancer) | - |
| Triazolopyrimidine X | 0.1 | 1200 | 20000 | 20 | 0.45[3] |
| 1 | 600 | 10000 | 60 | ||
| 10 | 200 | 4000 | 87 |
Self-Validation and Troubleshooting
A robust and trustworthy protocol includes internal checks and balances.
-
Positive and Negative Controls: The inclusion of known inhibitors and enhancers of tubulin polymerization is critical for validating each experiment. The expected outcomes for these controls confirm that the assay system is performing correctly.
-
Z'-Factor: For HTS applications, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Compound Interference: Test compounds can sometimes be autofluorescent or quench the fluorescence of the reporter dye. It is essential to run a control plate with the compounds and all assay components except for tubulin to check for such interference.
-
Temperature Control: Tubulin polymerization is highly sensitive to temperature.[11] Ensure that all reagents are kept on ice before initiating the reaction and that the plate reader maintains a stable 37°C throughout the measurement.
By adhering to this detailed guide, researchers can confidently and accurately assess the tubulin polymerization inhibition potential of novel triazolopyrimidine compounds, paving the way for the development of new and effective therapeutics.
References
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
- BenchChem. (2025). In Vitro Tubulin Polymerization Inhibition Assay.
- Fisher Scientific. (n.d.). Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin.
-
Fallacara, A. L., et al. (2017). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 22(10), 1743. Retrieved from [Link]
-
Bonne, D., et al. (1985). Mechanism of Tubulin Assembly: Role of Rings in the Nucleation Process and of Associated Proteins in the Stabilization of Microtubules. Biochemistry, 24(6), 1489-1497. Retrieved from [Link]
- Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin).
- Wang, H., et al. (2017). The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. Frontiers in Cell and Developmental Biology, 5, 49.
-
Kohn, T. J., et al. (2010). Synthesis and SAR of[1][3][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 53(15), 5471-5486. Retrieved from [Link]
-
Zhao, P., et al. (2019). Novel[1][3][5]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. Retrieved from [Link]
-
Kohn, T. J., et al. (2010). Synthesis and SAR of[1][3][5]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 53(15), 5471-5486. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]
- BenchChem. (2025). Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine.
-
Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics, 8, 16-26. Retrieved from [Link]
-
Wieczorek, M., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 756-766.e6. Retrieved from [Link]
-
Li, Y., et al. (2004). A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro. Acta Pharmacologica Sinica, 25(6), 775-782. Retrieved from [Link]
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
- Downing, K. H., & Nogales, E. (1998). Tubulin and microtubule structure. Current Opinion in Cell Biology, 10(1), 16-22.
-
Atherton, J., & Moores, C. A. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 759-771. Retrieved from [Link]
-
Journal of Polymer Science Research. (n.d.). Tubulin Polymerization. Retrieved from [Link]
- BenchChem. (2025). Mechanism of Action of Tubulin Polymerization Inhibitors.
-
Tuno, T., et al. (2013). Novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. PLoS One, 8(2), e56410. Retrieved from [Link]
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.
-
Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Chemical Genomics & Translational Medicine, 8, 16-26. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benthamopen.com [benthamopen.com]
Lipophilicity assessment of novel aniline-triazole derivatives using RP-TLC.
Application Note & Protocol
Topic: High-Throughput Lipophilicity Assessment of Novel Aniline-Triazole Derivatives using Reversed-Phase Thin-Layer Chromatography (RP-TLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lipophilicity, commonly expressed as the logarithm of the n-octanol/water partition coefficient (log P), is a cornerstone physicochemical property in modern drug discovery. It profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][] Aniline-triazole scaffolds are prevalent in medicinal chemistry, valued for their diverse biological activities.[4][5] This guide details a robust, high-throughput Reversed-Phase Thin-Layer Chromatography (RP-TLC) method for the experimental determination of lipophilicity for novel aniline-triazole derivatives. RP-TLC offers a rapid, cost-effective, and resource-efficient alternative to traditional methods like the shake-flask technique, which can be labor-intensive and require large amounts of pure compound.[6][7][8] This protocol provides a self-validating framework, from theoretical principles and method development to data analysis and interpretation, enabling reliable lipophilicity profiling to guide structure-activity relationship (SAR) studies.
Foundational Principles: Why RP-TLC for Lipophilicity?
The Significance of Lipophilicity in Drug Design
A delicate balance of lipophilicity is critical for a successful drug candidate.
-
Too Low (Hydrophilic): The compound may exhibit poor absorption due to its inability to permeate lipid-rich biological membranes, such as the gastrointestinal wall or the blood-brain barrier.[1][9]
-
Too High (Lipophilic): The compound might show poor aqueous solubility, leading to formulation challenges. It may also bind excessively to plasma proteins, accumulate in fatty tissues, and be more susceptible to metabolic breakdown by liver enzymes, potentially causing toxicity.[10][11]
Therefore, experimental measurement of lipophilicity is a crucial step in the lead optimization process, allowing chemists to rationally design molecules within the optimal physicochemical space.
The Mechanism of RP-TLC for log P Determination
Reversed-Phase Chromatography simulates the partitioning behavior of a compound between a nonpolar and a polar phase, mirroring the n-octanol/water system used in the gold-standard shake-flask method.[6][7][12]
-
Stationary Phase: A nonpolar, hydrophobic layer (e.g., silica gel chemically modified with C18 or C8 alkyl chains) is coated onto a plate.[6][13]
-
Mobile Phase: A polar solvent system, typically a mixture of water (or an aqueous buffer) and a water-miscible organic modifier like methanol or acetonitrile, is used as the eluent.[7][13]
In this system, highly lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, more hydrophilic compounds interact more favorably with the polar mobile phase and travel further, yielding a higher Rf. This relationship forms the basis for quantifying lipophilicity.
The Soczewiński-Wachtmeister Equation: Bridging Chromatography and log P
The core of the RP-TLC method lies in the linear relationship between a compound's retention and the concentration of the organic modifier in the mobile phase.[12][14][15] This is described by the Soczewiński-Wachtmeister equation:
RM = RM0 - Sφ
Where:
-
RM is the retention parameter, calculated from the Rf value using the Bate-Smith and Westall formula: RM = log((1/Rf) - 1) .[6][12]
-
RM0 is the intercept of the linear regression, representing the theoretical RM value extrapolated to a mobile phase of 100% water (pure aqueous eluent). This RM0 value is the primary chromatographic descriptor of lipophilicity.[12][15]
-
S is the slope of the regression line, which relates to the specific surface area of the sorbent.[12]
-
φ is the volume fraction (%) of the organic modifier in the mobile phase.
By determining the RM0 value for a series of novel compounds and calibrating the system with standard compounds of known log P values, one can accurately determine the experimental log P of the new chemical entities.[9][16]
Experimental Workflow & Protocols
The entire process, from sample preparation to the final determination of lipophilicity, is outlined below. Adherence to this workflow ensures reproducibility and accuracy.
Caption: Experimental workflow for RP-TLC lipophilicity determination.
Materials and Reagents
-
Stationary Phase: RP-18 F254s glass plates (10 x 10 cm or 20 x 20 cm).
-
Scientist's Note: The 'F254s' designation indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds, like aniline-triazoles, under 254 nm light.
-
-
Mobile Phase Solvents: HPLC-grade methanol (or acetonitrile) and purified water.
-
Test Compounds: Novel aniline-triazole derivatives.
-
Standard Compounds: A set of 5-6 commercially available compounds with a range of well-documented log P values that bracket the expected lipophilicity of the test compounds (see Table 1 for examples).
-
Solvents for Stock Solutions: HPLC-grade methanol or DMSO.
-
Equipment:
-
Glass micropipettes or automatic TLC spotter.
-
Glass developing chamber with a tight-fitting lid.
-
Filter paper.
-
UV lamp (254 nm).
-
Ruler.
-
Digital camera or plate scanner (optional, for documentation).
-
Protocol: Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Prepare stock solutions of all test compounds and standard compounds at a concentration of approximately 1 mg/mL in methanol.
-
Scientist's Note: Ensure complete dissolution. Sonication may be used if necessary. The concentration should be high enough for clear visualization but low enough to prevent spot overloading, which leads to tailing and inaccurate Rf values.[17]
-
-
Prepare a series of mobile phases with varying concentrations of the organic modifier. For example, prepare 50 mL each of methanol/water mixtures at 50%, 60%, 70%, and 80% (v/v).
-
Trustworthiness Check: Using at least four different mobile phase compositions is crucial for generating a reliable linear regression to extrapolate RM0.
-
Step 2: Chamber Saturation (Critical Step)
-
Line the inside walls of the developing chamber with filter paper.
-
Pour one of the prepared mobile phases into the chamber to a depth of 0.5-1 cm.
-
Gently tilt the chamber to saturate the filter paper with the solvent.
-
Place the lid on the chamber and allow it to equilibrate for at least 30 minutes.
-
Scientist's Note: Chamber saturation is essential for reproducibility. It creates a vapor-rich environment that prevents the mobile phase from evaporating off the plate surface during development.[18] This ensures that the mobile phase composition remains constant as it ascends the plate, leading to consistent Rf values.
-
Step 3: TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the RP-18 plate. Do not use a pen, as the ink will chromatograph.[17]
-
Mark small, evenly spaced points along the origin where samples will be applied.
-
Using a micropipette, carefully apply 1-2 µL of each standard and test compound solution to its designated spot on the origin. Keep the spots as small and uniform as possible (ideally < 2 mm diameter).
-
Allow the solvent to fully evaporate from the spots before development.
Step 4: Chromatographic Development
-
Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the solvent pool.
-
Replace the lid and allow the mobile phase to ascend the plate via capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air-dry completely in a fume hood.
Step 5: Visualization and Measurement
-
Visualize the separated spots under a UV lamp at 254 nm. The compounds will appear as dark spots against a fluorescent green background.
-
Gently circle the center of each spot with a pencil.
-
For each spot, measure two distances:
-
Distance from the origin to the center of the spot.
-
Distance from the origin to the solvent front.
-
-
Repeat this entire process (Steps 2-5) for each of the different mobile phase compositions.
Data Analysis and Interpretation
Calculation of Rf and RM Values
-
For each spot on every plate, calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Convert each Rf value to its corresponding RM value: RM = log((1/Rf) - 1)
Determination of RM0 (The Lipophilicity Index)
-
For each compound (both standards and aniline-triazoles), create a table of RM values versus the corresponding percentage of organic modifier (φ).
-
Plot RM (y-axis) against φ (x-axis).
-
Perform a linear regression on the data points. The y-intercept of this line is the RM0 value.
-
Trustworthiness Check: The correlation coefficient (r²) of the linear regression should be > 0.98 to ensure the data quality is sufficient for a reliable extrapolation.
-
Calibration and Calculation of Experimental log P (log Pexp)
-
Create a calibration curve by plotting the experimentally determined RM0 values of the standard compounds (y-axis) against their known literature log P values (x-axis).[9][19]
-
Perform a linear regression on the calibration data to obtain a linear equation in the form: RM0 = a * (log P) + b
-
Using this equation, calculate the experimental log P (log Pexp) for each novel aniline-triazole derivative by inserting its experimentally determined RM0 value: log Pexp = (RM0 - b) / a
Sample Data Presentation
The following tables illustrate how to structure the experimental data for clarity and comparison.
Table 1: Lipophilicity Standards for Calibration
| Standard Compound | Literature log P |
|---|---|
| Acetanilide | 1.16 |
| 4-Bromoacetophenone | 2.57 |
| Benzophenone | 3.18 |
| Anthracene | 4.45 |
| p,p'-DDT | 6.91 |
Note: These are example standards; an appropriate set should be chosen based on the expected lipophilicity of the test compounds.[9][16]
Table 2: Experimental Data for a Novel Aniline-Triazole Derivative (ATD-1)
| % Methanol (φ) | Rf | RM |
|---|---|---|
| 50 | 0.65 | -0.27 |
| 60 | 0.52 | -0.04 |
| 70 | 0.38 | 0.19 |
| 80 | 0.25 | 0.48 |
Linear Regression (RM vs. φ): R² = 0.998. From this plot, the extrapolated RM0 for ATD-1 is determined.
Table 3: Summary of Results
| Compound ID | Extrapolated RM0 | Calculated log Pexp |
|---|---|---|
| Standards | ||
| Acetanilide | 1.12 | (Calibrator) |
| Benzophenone | 2.85 | (Calibrator) |
| ...etc. | ... | (Calibrator) |
| Test Compounds | ||
| ATD-1 | 2.45 | 2.88 |
| ATD-2 | 2.91 | 3.45 |
| ATD-3 | 1.98 | 2.21 |
Field-Proven Insights & Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Tailing or Streaky Spots | - Sample concentration too high (overloading).- Compound is acidic or basic and interacting with residual silica silanols.- Compound is unstable on the stationary phase. | - Dilute the sample solution.- Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase to suppress ionization.- Work quickly and avoid exposing the plate to heat or harsh conditions. |
| Inconsistent Rf Values | - Chamber was not properly saturated.- Temperature fluctuations during development.- Inconsistent mobile phase preparation. | - Always pre-saturate the chamber for at least 30 minutes.- Perform experiments in a temperature-controlled environment.- Use precise volumetric glassware for mobile phase preparation. |
| Poor Correlation in Plots | - Errors in measurement of distances.- Insufficient number of mobile phase concentrations.- Lipophilicity of the compound is outside the range of the standards. | - Re-measure distances carefully.- Use at least 4-5 different mobile phase compositions.- Select a more appropriate set of calibration standards. |
Conclusion
The RP-TLC method detailed here is a powerful tool for the early-stage assessment of lipophilicity in novel chemical series like aniline-triazoles. Its high throughput, low cost, and strong correlation with established log P values make it an invaluable asset in medicinal chemistry. By providing rapid, reliable data, this technique enables project teams to make informed decisions, prioritize compounds for further study, and accelerate the drug discovery cycle by focusing on candidates with optimized physicochemical properties.
References
-
Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-132. [Link]
-
Cieplak, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. MOST Wiedzy. Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
Ribeiro, J., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(15), 5036. [Link]
-
Pamuła, M., et al. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Processes, 9(9), 1546. [Link]
-
Zimmermann, B., et al. (2020). Rapid Separation and Quantitative Analysis of Complex Lipophilic Wood Pulp Extractive Mixtures Based on 2D Thin Layer Chromatography. ACS Sustainable Chemistry & Engineering, 8(31), 11836-11844. [Link]
-
Dołowy, M., et al. (2019). Application of TLC for Evaluation of the Lipophilicity of Newly Synthetized Esters: Betulin Derivatives. BioMed Research International, 2019, 4568375. [Link]
-
ResearchGate. (n.d.). TLC Determination of Drug Lipophilicity. ResearchGate. Available at: [Link]
-
Pluta, K., et al. (2008). RP TLC Determination of the Lipophilicity of New 10-Substituted 2,7-Diazaphenothiazines. Journal of Liquid Chromatography & Related Technologies, 31(4), 609-620. [Link]
-
Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. MOST Wiedzy. Available at: [Link]
-
Szymański, P., et al. (2018). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 23(11), 2827. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Szałkowska, D., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. International Journal of Molecular Sciences, 23(20), 12228. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. LibreTexts. Available at: [Link]
-
ResearchGate. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. ResearchGate. Available at: [Link]
-
Pluta, K., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3368. [Link]
-
Morak, M., & Csomós, P. (2018). Revisiting Thin-Layer Chromatography as a Lipophilicity Determination Tool. Part II – Is Silica Gel a Reliable Adsorbent. Journal of Chromatographic Science, 56(8), 735-742. [Link]
-
SciSpace. (n.d.). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). Summary of the lipophilicity study of antiparasitic drugs by using the theoretical and RP- TLC methods. ResearchGate. Available at: [Link]
-
Poole, C. F., & Dias, N. C. (2003). Practitioner's guide to method development in thin-layer chromatography. Journal of Chromatography A, 1000(1-2), 989-1012. [Link]
-
ResearchGate. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. ResearchGate. Available at: [Link]
-
Elsebaie, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(1), 1-27. [Link]
-
Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 874947. [Link]
-
Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery? Future Medicinal Chemistry, 11(6), 463-465. [Link]
-
Asian Journal of Research in Chemistry. (2017). A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). Asian Journal of Research in Chemistry, 10(5), 652-655. [Link]
-
MIT Digital Lab Techniques Manual. (n.d.). TLC-The Basics. MIT OpenCourseWare. Available at: [Link]
-
Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321. [Link]
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Application of TLC for Evaluation of the Lipophilicity of Newly Synthetized Esters: Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [mostwiedzy.pl]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification Challenges of Polar Triazole-Aniline Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with polar triazole-aniline compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. The inherent polarity, hydrogen bonding capabilities, and potential for pH-dependent behavior of the triazole and aniline moieties frequently lead to frustrating purification outcomes.[1][2][3]
This document moves beyond generic protocols to provide in-depth, mechanistically driven troubleshooting advice and answers to your most pressing questions. Our goal is to empower you with the scientific rationale needed to transform challenging separations into routine successes.
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section addresses specific, common problems encountered during the purification of polar triazole-aniline compounds in a question-and-answer format.
Issue 1: My compound is streaking badly or showing severe peak tailing on a standard silica gel column.
Q: I'm running a flash column with a standard ethyl acetate/hexanes system, but my polar triazole-aniline compound is giving me a long, frustrating streak instead of a sharp band. What's happening and how can I fix it?
A: This is the most common issue faced when purifying polar, basic compounds like anilines on standard silica gel.[1][4] The root cause lies in the strong, undesirable interactions between your compound and the stationary phase.
Causality Explained:
-
Silanol Interactions: Standard silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms in your triazole and, more significantly, your aniline moiety, can interact strongly with these acidic sites via hydrogen bonding and acid-base interactions.[5][6] This causes some molecules of your compound to "stick" to the column, slowing their elution and resulting in a tailed or streaked peak.
-
High Polarity: The combination of the nitrogen-rich triazole ring and the polar aniline group creates a molecule with a strong dipole moment and hydrogen bonding capacity, leading to very strong adsorption on the polar silica surface.[2][3][7]
Solutions & Protocols:
-
Mobile Phase Modification (The First Line of Defense):
-
Addition of a Basic Modifier: The most effective and immediate solution is to add a small amount of a basic modifier to your mobile phase to "mask" the acidic silanol sites.[5]
-
Protocol: Prepare a stock solution of your mobile phase (e.g., 80:20 Dichloromethane/Methanol). To this, add 0.5-2% triethylamine (TEA) or 1-2% of a 10% ammonium hydroxide solution in methanol.[8][9] Start with a lower concentration and increase if tailing persists. The competing base will occupy the active sites on the silica, allowing your compound to elute more symmetrically.
-
-
Using Highly Polar Solvent Systems: For extremely polar compounds, traditional solvents may not be sufficient.
-
Protocol: Consider aggressive solvent systems like 80:18:2 Dichloromethane/Methanol/Ammonium Hydroxide (25% NH₃ in water).[4] This combination provides high eluting strength while simultaneously neutralizing the silica surface.
-
-
-
Stationary Phase Modification & Alternatives:
-
Deactivating the Silica Gel: You can neutralize the silica gel before you even run the column.
-
Protocol: Dry pack your column with silica gel. Prepare a solvent mixture identical to your starting elution solvent but with an added 1-2% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent. Finally, flush with 2-3 column volumes of your actual starting solvent (without the amine) to remove the excess base before loading your sample.[5]
-
-
Switching the Stationary Phase: If mobile phase modification isn't enough, consider a different stationary phase.
-
Issue 2: My compound has very poor solubility, making column loading and recrystallization difficult.
Q: My triazole-aniline product crashed out of the reaction mixture as a solid that is barely soluble in common chromatography solvents like dichloromethane or ethyl acetate. How can I purify this?
A: Poor solubility is a significant hurdle, often stemming from strong intermolecular hydrogen bonding and π-stacking, which create a highly stable crystal lattice.[7]
Causality Explained: The triazole and aniline moieties are excellent hydrogen bond donors and acceptors.[2][3] In the solid state, these molecules can arrange themselves in a tight, stable network that requires a large amount of energy for a solvent to disrupt.
Solutions & Protocols:
-
Dry Loading for Chromatography: If you can dissolve your compound in any volatile solvent (e.g., methanol, acetone), dry loading is the preferred method for column chromatography.[11]
-
Protocol:
-
Dissolve your crude compound in a minimum amount of a suitable solvent (e.g., methanol).
-
Add a portion of silica gel (or C18 silica for reverse phase) to the solution, typically 5-10 times the mass of your crude product.
-
Gently swirl the flask to create a slurry.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your prepared column. This ensures your compound is introduced to the column in a concentrated band without the use of a strong, incompatible loading solvent.[11]
-
-
-
Recrystallization Strategies:
-
Anti-Solvent Crystallization: This is a powerful technique for poorly soluble compounds.[7]
-
Protocol:
-
Identify a "good" solvent that your compound is soluble in (e.g., DMSO, DMF, hot ethanol).
-
Identify a miscible "anti-solvent" in which your compound is completely insoluble (e.g., water, diethyl ether, hexanes).
-
Dissolve your crude product in a minimal amount of the hot "good" solvent.
-
While stirring, slowly add the "anti-solvent" dropwise until the solution becomes persistently turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
-
-
Acid/Base Chemistry: Leverage the basicity of the aniline group to your advantage.[7]
-
Protocol:
-
Dissolve the crude material in an acidic aqueous solution (e.g., 1M HCl). This protonates the aniline, forming a more water-soluble salt.[7]
-
Filter the solution to remove any insoluble, non-basic impurities.
-
Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) to the filtrate to re-precipitate your purified, neutral compound.
-
Collect the solid by filtration, wash with water, and dry.
-
-
-
Issue 3: My compound is eluting at the solvent front in reverse-phase (C18) chromatography.
Q: I tried reverse-phase HPLC to avoid the issues with silica, but my highly polar compound just isn't retained on the C18 column. It comes out in the void volume. What are my options?
A: This is a classic sign that your compound is too polar for traditional reverse-phase chromatography. The C18 stationary phase is nonpolar, and it separates compounds based on hydrophobic interactions. Your polar triazole-aniline compound has little affinity for the stationary phase and prefers to stay in the polar mobile phase (typically water/acetonitrile or water/methanol).[12]
Solutions & Protocols:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for this scenario. It uses a polar stationary phase (like silica, diol, or amine) with a reverse-phase type mobile phase (high organic content).[12]
-
Mechanism: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water concentration).[12]
-
Typical Solvents: The weak solvent is typically acetonitrile, and the strong solvent is water. Mobile phase additives like ammonium formate or formic acid are often used to improve peak shape.[5]
-
-
Alternative Reverse-Phase Columns:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This makes the stationary phase more compatible with highly aqueous mobile phases and provides an alternative retention mechanism for polar compounds.
-
Phenyl-Hexyl Columns: The phenyl groups on this stationary phase can offer different selectivity for aromatic compounds like yours through pi-pi interactions.
-
Workflow & Visualization
Method Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a novel polar triazole-aniline compound.
Caption: Decision workflow for purification method selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis? A1: Impurities are highly dependent on your synthetic route, but common culprits include unreacted starting materials, partially reacted intermediates, and regioisomers, especially if the triazole ring formation can occur at different positions.[1]
Q2: Can I use pH to my advantage during purification? A2: Absolutely. The aniline moiety is basic (typical pKa of anilinium ion is ~4.6), and the triazole ring also has basic nitrogens. By adjusting the pH, you can change the compound's overall charge and polarity.[13]
-
Low pH (e.g., adding 0.1% formic or acetic acid to the mobile phase): This will protonate the basic sites, making your compound cationic and potentially more water-soluble. This can be very useful in reverse-phase chromatography to improve retention and peak shape by minimizing interactions with residual silanols.[5]
-
High pH (e.g., adding 0.1% ammonium hydroxide): This will ensure your compound is in its neutral, free-base form. This is often necessary for normal-phase chromatography on silica to prevent strong ionic interactions.
Impact of pH on Compound Polarity
Caption: Effect of pH on the ionization state and properties of the aniline moiety.
Q3: My compound seems to be decomposing on the silica gel column. What can I do? A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[8] If you suspect this is happening (e.g., you see new spots on TLC after spotting your compound and letting it sit on the plate for 30 minutes), you must avoid prolonged contact with untreated silica.
-
Solutions:
-
Deactivate the Silica: As described in Troubleshooting Issue 1, flush the column with a solvent containing triethylamine before use.[5]
-
Use a Less Acidic Stationary Phase: Switch to neutral alumina or a bonded phase like diol.[5]
-
Work Quickly: Run the column as fast as possible to minimize the residence time of your compound on the stationary phase.
-
Switch to Reverse-Phase: C18 columns are generally much less reactive and are a safer choice for acid-sensitive compounds.
-
Q4: How do I choose the best solvent system for recrystallization? A4: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[14] For polar triazole-anilines, good starting points are polar solvents like ethanol, methanol, or isopropanol. Often, a mixed solvent system is required, such as ethanol/water or ethyl acetate/hexanes.[14] The key is to dissolve the compound in a minimum of the "good" hot solvent and then add the "poor" solvent until turbidity appears, which encourages crystallization upon cooling.[14]
Data Summary Table
| Purification Challenge | Primary Cause | Recommended Solution(s) | Key Considerations |
| Peak Tailing (Normal Phase) | Strong interaction with acidic silanol groups on silica.[5] | Add basic modifier (TEA, NH₄OH) to mobile phase; Use alumina or deactivated silica.[4][5] | Start with low % of modifier (0.5-1%). |
| Poor Solubility | Strong intermolecular hydrogen bonding and crystal lattice energy.[7] | Dry loading for chromatography; Anti-solvent or acid/base recrystallization.[7][11] | For acid/base method, ensure no acid-labile groups are present. |
| No Retention (Reverse Phase) | Compound is too polar for the nonpolar C18 stationary phase.[12] | Hydrophilic Interaction Liquid Chromatography (HILIC); Embedded Polar Group (EPG) columns.[12] | HILIC uses high organic mobile phase with a polar column. |
| On-Column Decomposition | Acidity of the silica gel stationary phase.[8] | Deactivate silica with a base; Use neutral alumina; Switch to reverse phase.[5][8] | Test stability on a TLC plate first. |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Benchchem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
-
Vajda, P., Bocian, S., Buszewski, B., & Felinger, A. (2012). Effect of polar interactions on the nonlinear behavior of phenol and aniline in reversed phase liquid chromatography. Journal of Chromatography A, 1228, 155-164. [Link]
- Lores, M., & Gesto, M. (1980). High-pressure liquid chromatographic analysis of aniline and its metabolites.
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Scribd. (n.d.). TLC Separation of Nitroanilines.
-
ResearchGate. (2019, July 26). How to purify low polar compounds in PE fractions? Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
-
PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
ResearchGate. (2025, February 6). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
ResearchGate. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from [Link]
- KWR Library. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
-
PubMed Central. (n.d.). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. Retrieved from [Link]
- ResearchGate. (2025, October 12). Synthesis and Crystallization of N-Rich Triazole Compounds.
-
PubMed Central. (2024, November 19). Progress and challenges in the development of triazole antimicrobials. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of initial pH on adsorption of (a) aniline and (b) dimethyl... Retrieved from [Link]
-
ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Article Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of polar interactions on the nonlinear behavior of phenol and aniline in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Triazoles
Welcome to the technical support center for the regioselective synthesis of 1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the azide-alkyne cycloaddition reaction. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high regioselectivity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing regioselectivity in triazole synthesis. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: Why does the uncatalyzed Huisgen 1,3-dipolar cycloaddition often yield a mixture of 1,4- and 1,5-regioisomers?
The classic Huisgen cycloaddition is a thermal reaction that requires elevated temperatures to overcome a significant activation energy barrier.[1] Under these conditions, the reaction proceeds through a concerted mechanism where the frontier molecular orbital (HOMO-LUMO) interactions for the two possible orientations of the azide and alkyne are energetically very similar.[1][2] This lack of a strong electronic or steric preference results in the formation of a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers, often with poor selectivity.[3][4][5]
Q2: How do metal catalysts so effectively control the regiochemical outcome?
Metal catalysts, specifically copper(I) and ruthenium(II), fundamentally alter the reaction mechanism from a concerted to a stepwise pathway.[2][6] This new pathway creates a significant energetic difference between the transition states leading to the two possible isomers, allowing for the selective formation of a single regioisomer. The choice of catalyst is the most critical factor in controlling the outcome.[7]
-
Copper(I) Catalysis (CuAAC): Exclusively yields 1,4-disubstituted 1,2,3-triazoles.[7]
-
Ruthenium(II) Catalysis (RuAAC): Selectively yields 1,5-disubstituted 1,2,3-triazoles.[7][8][9]
Q3: What is the mechanistic basis for the opposite regioselectivity of CuAAC and RuAAC?
The distinct outcomes arise from the different ways each metal activates the reactants.
-
In the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the reaction is believed to proceed through a copper-acetylide intermediate. The terminal nitrogen of the azide attacks the internal, more electron-deficient carbon of the copper-acetylide, leading specifically to the 1,4-isomer.[2][6] This reaction is generally limited to terminal alkynes.[10][11]
-
In the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , the mechanism involves the formation of a six-membered ruthenacycle intermediate.[8][9] The first bond forms between the terminal, electrophilic nitrogen of the azide and the more nucleophilic carbon of the alkyne. This initial bond formation directs the reaction toward the 1,5-isomer upon reductive elimination.[8][12]
Q4: Is it possible to synthesize a fully substituted (1,4,5-trisubstituted) triazole with high regioselectivity?
Yes, this is a key advantage of the ruthenium-catalyzed method. The RuAAC readily engages internal alkynes in the cycloaddition, providing reliable access to 1,4,5-trisubstituted 1,2,3-triazoles.[8][9][13] The regioselectivity in these cases is determined by the electronic and steric properties of the substituents on the internal alkyne.[13] The copper-catalyzed reaction, by contrast, is generally not suitable for internal alkynes.[10]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter in the lab.
Issue 1: My reaction produces a mixture of 1,4- and 1,5-isomers.
-
Question: I ran a cycloaddition without a catalyst and obtained a nearly inseparable mixture of products. How can I synthesize a single, pure regioisomer?
-
Answer: The most robust and predictable solution is to abandon the thermal approach and select a catalyst based on your desired product. The uncatalyzed reaction is inherently difficult to control.[1][5] Use the following decision tree to guide your choice.
Caption: Troubleshooting workflow for low-yielding CuAAC reactions.
Additional Considerations:
-
Catalyst Poisoning: Substrates containing thiols or other strong Lewis bases can coordinate to the copper and inhibit catalysis. [14]Protection of these functional groups may be necessary.
-
Alkyne Homocoupling: The formation of a precipitate or color change (often red or purple) can sometimes indicate the formation of copper acetylides that lead to undesirable homocoupling. [15]Using a stabilizing ligand and oxygen-free conditions minimizes this side reaction. [16]
Issue 3: The RuAAC reaction for the 1,5-isomer is sluggish or fails to proceed.
-
Question: I am attempting to synthesize a 1,5-disubstituted triazole using a ruthenium catalyst, but the reaction is very slow or does not work at all. How can I improve it?
-
Answer: RuAAC reactions are often more sensitive to the catalyst, solvent, and temperature than their copper-catalyzed counterparts.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale & Reference |
| Catalyst Choice | For most substrates, CpRuCl(PPh₃)₂ is a reliable starting point. For thermally labile substrates or internal alkynes, the more active Cp RuCl(COD) may provide better results at lower temperatures. | The COD ligand is more labile, leading to a more active catalytic species. [8][9] |
| Aryl Azides | Aryl azides can be challenging substrates. An improved catalytic system using [Cp*RuCl]₄ in DMF, often with microwave irradiation, can dramatically improve yields and reaction times. | This system shows enhanced activity for less reactive aryl azides. [10] |
| Solvent & Temp. | Common solvents include benzene, toluene, or DMF. Reactions are typically heated (reflux or 80-110 °C) to ensure a reasonable rate. | Thermal energy is required to drive the catalytic cycle, especially the reductive elimination step. [8][13] |
| Atmosphere | Always run RuAAC reactions under a strictly inert atmosphere (Argon or Nitrogen). | Ruthenium catalysts are sensitive to oxidation, which deactivates them. |
Issue 4: How can I definitively confirm the regiochemistry of my synthesized triazole?
-
Question: I have isolated my triazole product, but I am unsure if I have the 1,4- or 1,5-isomer. How can I tell them apart?
-
Answer: Differentiating between the 1,4- and 1,5-regioisomers is essential and is typically accomplished using spectroscopic methods.
Methods for Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most common and accessible method.
-
¹H NMR: The chemical shift of the triazole ring proton is a key indicator. In many cases, the C5-H of a 1,4-isomer is deshielded and appears further downfield compared to the C4-H of the corresponding 1,5-isomer.
-
¹³C NMR: The chemical shifts of the triazole ring carbons also differ between isomers.
-
2D NMR (HMBC/NOESY): For unambiguous assignment, 2D NMR is the gold standard. An HMBC experiment can show a 3-bond correlation (³J) between the protons on the substituent at the N1 position and the C5 carbon of the triazole ring in a 1,4-isomer. In a 1,5-isomer, this correlation will be to the C4 carbon. NOESY can show through-space correlations between the triazole proton and nearby protons on the substituents. [17]
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unequivocal determination of the molecular structure and confirms the regiochemistry beyond doubt. [17]
Section 3: Reference Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation: In a suitable flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a solvent mixture such as 1:1 t-BuOH/H₂O or DMSO.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction should turn from blue to a pale yellow or colorless solution, though it may be heterogeneous.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 1,4-disubstituted triazole.
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of a 1,5-disubstituted 1,2,3-triazole.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the azide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2-5 mol %).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.
References
- Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions.
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Synopsis.
- Candelon, N., et al. (2008). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. PMC - NIH.
- AAT Bioquest. (2024). What are the limitations of click chemistry?
- BenchChem. (2025). Addressing regioselectivity issues in triazole synthesis. BenchChem Website.
- BenchChem Technical Support Team. (2025).
- Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters.
- Luis, R., et al. (2020). Understanding the mechanism and regioselectivity of the copper(i)
- Nulwala, H., et al. (2011). Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. Macromolecules.
- Zhang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC - NIH.
- Ghaffari, S., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH.
- Chan, T. R., et al. (2004). Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society.
- Luis, R., et al. (2020). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Wikipedia. (n.d.). Triazole. Wikipedia.
- Reddit User Discussion. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
- Zhang, L., et al. (2005). Copper-catalyzed azide-alkyne cycloaddition: regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Semantic Scholar.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. NIH.
- Boechat, N., et al. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Triazole Synthesis
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions. Here, we move beyond standard protocols to address the unexpected side reactions that can compromise yield, purity, and experimental outcomes.
Introduction to Triazole Synthesis
The formation of 1,2,3-triazoles via cycloaddition reactions is a cornerstone of modern chemistry, celebrated for its high efficiency and broad functional group tolerance.[1][2] The copper-catalyzed reaction (CuAAC) reliably produces 1,4-disubstituted triazoles, while the ruthenium-catalyzed variant (RuAAC) provides access to the 1,5-disubstituted regioisomer.[3][4][5] Despite their robustness, these reactions are not without their subtleties. Understanding and mitigating potential side reactions is critical for success, particularly in complex applications like bioconjugation and materials science.[6][7][8]
Common Side Reactions and Mechanistic Insights
Before diving into troubleshooting, it's essential to understand the common side reactions that can occur.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne , often referred to as Glaser coupling.[7][9] This occurs when the catalytically active Cu(I) is oxidized to Cu(II), which then promotes the dimerization of the alkyne.[4][9][10] This not only consumes the alkyne starting material but also complicates purification.
Another significant issue, particularly in bioconjugation, is the generation of Reactive Oxygen Species (ROS) .[7][11] The combination of a copper catalyst, a reducing agent like sodium ascorbate, and oxygen can lead to the formation of ROS, which can damage sensitive biomolecules.[7][11][12] Furthermore, byproducts from the oxidation of ascorbate can react with amino acid residues such as lysine and arginine.[6][12][13]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While RuAAC is generally very selective for the 1,5-regioisomer, side reactions can still occur, often related to catalyst deactivation or competing reaction pathways.[3][5] For instance, certain ruthenium catalysts can be sensitive to air and moisture, leading to reduced catalytic activity.[14] Additionally, with internal alkynes, a lack of regioselectivity can sometimes be observed, influenced by the electronic and steric properties of the alkyne substituents.[5]
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might encounter during your triazole synthesis experiments.
Low or No Product Formation
Q1: My CuAAC reaction is giving a very low yield or no product at all. I've checked my starting materials, and they seem fine. What could be the problem?
A1: Low or no yield in a CuAAC reaction is a common issue that can often be traced back to the catalyst. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]
Troubleshooting Steps:
-
Ensure a Reducing Environment: It is crucial to minimize oxygen in your reaction.[6] This can be achieved by:
-
Check Your Copper Source: Not all copper sources are equal. While Cu(I) salts like CuI can be used, they are sometimes not recommended as iodide ions can interfere with the catalytic cycle.[4][6] A more reliable method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) and a reducing agent.[6]
-
Ligand Choice and Ratio: The use of a stabilizing ligand is highly recommended, especially in aqueous or biological systems.[15][16] Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) not only accelerate the reaction but also protect the Cu(I) from oxidation and disproportionation.[6][13] A common starting point is a 5:1 ligand-to-copper ratio.[17]
-
Solvent and pH Considerations: While CuAAC is robust, certain conditions can be suboptimal. High concentrations of chloride ions (>0.2 M) and Tris buffers can interfere with the reaction by competing for copper coordination.[6][17] The reaction is generally effective over a broad pH range (4-12).[3]
Experimental Protocol: A General CuAAC Reaction
For a more detailed protocol, refer to Presolski, et al. (2011).[6]
Presence of a Major Side Product
Q2: I'm seeing a significant side product in my CuAAC reaction that has approximately double the mass of my alkyne starting material. What is it and how can I prevent it?
A2: This is a classic sign of oxidative homocoupling of your alkyne (Glaser coupling), forming a diyne.[7][9] This side reaction is favored when the Cu(I) catalyst is oxidized to Cu(II).[4][9]
Troubleshooting Steps:
-
Strict Exclusion of Oxygen: As with low yield issues, rigorously degassing your solvents is the first line of defense. Running the reaction under an inert atmosphere (argon or nitrogen) is highly recommended.[14]
-
Optimize Reducing Agent Concentration: Ensure you are using an adequate amount of sodium ascorbate. A slight excess relative to the copper catalyst is often beneficial.[3]
-
Ligand Stabilization: A good copper-chelating ligand will help to keep the copper in the catalytically active Cu(I) state and disfavor the Cu(II)-mediated homocoupling pathway.[13]
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular cycloaddition over the homocoupling side reaction.[14]
Issues with Regioselectivity
Q3: I am trying to synthesize a 1,5-disubstituted triazole using a ruthenium catalyst, but I am getting a mixture of regioisomers or poor conversion.
A3: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice for accessing 1,5-disubstituted triazoles.[3][14] Issues with this reaction often stem from the catalyst choice and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection and Handling: The most common and effective catalysts are pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. These catalysts can be sensitive to air and moisture, so it is crucial to handle them under an inert atmosphere.
-
Solvent Choice: Non-polar aprotic solvents like toluene, benzene, or 1,2-dichloroethane (DCE) are generally preferred for RuAAC reactions.[14]
-
Temperature: RuAAC reactions often require elevated temperatures to proceed efficiently. The optimal temperature will depend on the specific substrates and catalyst used.
Bioconjugation-Specific Problems
Q4: I am performing a CuAAC reaction to label a protein, and I'm observing protein precipitation and loss of function. What is happening?
A4: Protein damage during CuAAC is a known issue and is often caused by the generation of Reactive Oxygen Species (ROS) and reactions with ascorbate byproducts.[7][12][13]
Troubleshooting Steps:
-
Use a Protective Ligand: Ligands like THPTA are essential in bioconjugation reactions. They not only accelerate the reaction but also protect the biomolecule from copper-mediated damage.[6][13]
-
Minimize Oxygen: Thoroughly degas all solutions to reduce the formation of ROS.[13]
-
Include Additives: Aminoguanidine can be added to the reaction mixture to act as a scavenger for reactive byproducts of ascorbate oxidation, thereby protecting arginine residues.[6][12][13]
-
Optimize Concentrations: Use the lowest effective concentrations of copper and sodium ascorbate to minimize potential damage.[13]
Data Summary and Visualization
Table 1: Troubleshooting Guide for CuAAC Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst (Cu(I)) oxidation/inactivation | Degas solvents, use a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA).[6][9] |
| Alkyne Homocoupling | Presence of Cu(II) | Rigorous exclusion of oxygen, optimize reducing agent concentration, use a stabilizing ligand.[3][7][9] |
| Protein Damage/Precipitation | Reactive Oxygen Species (ROS) generation | Use a protective ligand (e.g., THPTA), degas solutions, add aminoguanidine.[7][12][13] |
| Slow Reaction Rate | Suboptimal reaction conditions | Use an accelerating ligand, check solvent and pH, ensure adequate reactant concentration.[6][9][17] |
Diagram: CuAAC Catalytic Cycle and Side Reaction Pathway
Caption: The catalytic cycle of CuAAC and the competing oxidative homocoupling side reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use any copper(I) salt for my CuAAC reaction? While various Cu(I) salts can be used, it's often more reliable to generate Cu(I) in situ from a Cu(II) salt like CuSO₄ with a reducing agent.[6] Cuprous iodide (CuI) is generally not recommended as the iodide ion can interfere with the catalytic cycle.[4][6]
Q2: Is it always necessary to use a ligand in CuAAC reactions? While not strictly necessary for all applications, using a ligand is highly recommended, especially for bioconjugation or when working with sensitive substrates.[13][15] Ligands accelerate the reaction and stabilize the Cu(I) catalyst, minimizing side reactions.[6][15]
Q3: What are the key differences between CuAAC and RuAAC? The primary difference is the regioselectivity. CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, whereas RuAAC yields the 1,5-disubstituted regioisomer.[3][4] RuAAC can also be used with internal alkynes to produce fully substituted triazoles, which is not possible with CuAAC.[3][18]
Q4: How can I purify my triazole product? Purification strategies depend on the properties of your product and the nature of any impurities. Common methods include filtration if the product precipitates, column chromatography, or extraction.[19][20] For bioconjugation, size exclusion chromatography or dialysis can be used to remove small molecule reagents and the copper catalyst.[13]
References
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available from: [Link]
-
Hotha, S., & Tabbasum, K. (2017). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Letters in Organic Chemistry, 14(9), 653-657. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from: [Link]
-
Pérez-Balado, C., & Sodupe, M. (2015). Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. Chemistry – A European Journal, 21(48), 17356-17364. Available from: [Link]
-
Osman, S. M., & El-Zahabi, H. S. A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 59(92), 13621-13639. Available from: [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Available from: [Link]
-
Alonso, F., Moglie, Y., & Radivoy, G. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 24(12), 2327. Available from: [Link]
-
Pérez-Balado, C., & Sodupe, M. (2015). Copper‐Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. Chemistry – A European Journal, 21(48), 17356-17364. Available from: [Link]
-
Díez-González, S., & Nolan, S. P. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 27(18), 4735-4740. Available from: [Link]
- Wilson, J. W. (1981). U.S. Patent No. 4,269,987. U.S. Patent and Trademark Office.
-
JETIR. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Journal of Emerging Technologies and Innovative Research, 6(6). Available from: [Link]
-
Guedes, J. V. C., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 23(11), 2997. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available from: [Link]
-
Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235. Available from: [Link]
-
Llaveria, J., et al. (2015). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 5(8), 4644-4653. Available from: [Link]
-
Wang, D., et al. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(15), 9468-9477. Available from: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]
-
Ibraheem, F., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2680. Available from: [Link]
-
Li, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964235. Available from: [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 49(51), 9879-9883. Available from: [Link]
-
Li, Y., et al. (2018). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Journal of Peptide Science, 24(1), e3055. Available from: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available from: [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: New reactivity of copper(I) acetylides. Chemical Society Reviews, 37(6), 1247-1257. Available from: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Available from: [Link]
-
Oakdale, J. R., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Current Protocols in Chemical Biology, 6(4), 239-252. Available from: [Link]
-
Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Available from: [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: New reactivity of copper(I) acetylides. Chemical Society Reviews, 37(6), 1247-1257. Available from: [Link]
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 105(11), 4447-4483. Available from: [Link]
-
Oakdale, J. R., & Fokin, V. V. (2017). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Israel Journal of Chemistry, 57(3-4), 194-204. Available from: [Link]
-
da Silva, A. C. A., et al. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(8), 1646-1654. Available from: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioclone.net [bioclone.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Click reaction ligands | BroadPharm [broadpharm.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Reaction Conditions for the N-Alkylation of Triazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the N-alkylation (etherification) of triazole scaffolds. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction outcomes.
Core Principles: Understanding the N-Alkylation of Triazoles
The N-alkylation of a triazole is a cornerstone reaction for synthesizing a vast array of biologically active compounds and functional materials.[1][2] The reaction is fundamentally a nucleophilic substitution (typically SN2), where the deprotonated triazole anion acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide or tosylate).[3][4]
However, the triazole ring presents a unique challenge: it is an ambident nucleophile.[5] Both 1,2,3- and 1,2,4-triazoles possess multiple nitrogen atoms, each with a lone pair of electrons, leading to the potential for forming a mixture of regioisomers.[6][7][8] Mastering this reaction lies in controlling the regioselectivity.
The Decisive Factor: Regioselectivity
For a 1,2,4-triazole, alkylation can occur at the N1 or N4 position. For an unsymmetrically substituted 1,2,3-triazole, N1 and N2 alkylation are possible. The outcome is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on the triazole ring or the alkylating agent can favor attack at the less hindered nitrogen atom.[6][7]
-
Electronics: The electronic nature of substituents on the triazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.
-
Counter-ion and Solvent Effects: The choice of base and solvent dictates the nature of the triazole anion's ion pair. This association can block certain nitrogen atoms or favor the reactivity of others.[5][9] Polar aprotic solvents like DMF or DMSO are often effective as they solvate the cation, leaving a more reactive "naked" anion.[9][10][11]
-
Thermodynamic vs. Kinetic Control: Reaction temperature and time can influence whether the kinetically favored (faster-forming) or thermodynamically favored (more stable) product is dominant.[12]
Below is a diagram illustrating the fundamental reaction pathway.
Caption: General workflow for triazole N-alkylation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and setup of triazole N-alkylation reactions.
Q1: What is the primary challenge I will face with triazole etherification? A1: The most significant and persistent challenge is controlling regioselectivity.[5] Unsubstituted triazoles are particularly problematic, often yielding mixtures of N-alkylated isomers that can be difficult to separate.[5][9] Your experimental design must proactively address this by carefully selecting the base, solvent, and temperature.
Q2: How do I choose the right base for deprotonating my triazole? A2: The choice of base is critical and depends on the acidity of your triazole's N-H proton and the desired reaction conditions.
-
Strong, Non-Nucleophilic Bases (e.g., NaH): Sodium hydride is excellent for ensuring complete and irreversible deprotonation. It is typically used in anhydrous polar aprotic solvents like THF or DMF. This is often the preferred method when you need to form the anion cleanly before adding the electrophile.[12][13]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, heterogeneous bases that are easier to handle.[6][8][9] They are often used in polar aprotic solvents like DMF or acetone. Cesium carbonate (Cs₂CO₃) is known to sometimes provide better results due to the larger, softer cation which can influence regioselectivity.
-
Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong, non-nucleophilic organic base that is soluble in many organic solvents, allowing for homogeneous reaction conditions.[14]
| Base | Typical Solvent(s) | Key Characteristics |
| Sodium Hydride (NaH) | THF, DMF | Strong, irreversible deprotonation. Requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetone, ACN | Mild, inexpensive, heterogeneous. Widely used.[9][15] |
| Cesium Carbonate (Cs₂CO₃) | DMF, ACN | More effective than K₂CO₃ in some cases; can alter regioselectivity. |
| DBU | Chloroform, DMSO | Strong organic base, homogeneous reaction conditions.[14] |
| Table 1. Common bases for triazole N-alkylation. |
Q3: What is the most important role of the solvent in this reaction? A3: Beyond dissolving the reactants, the solvent's primary role is to influence the reactivity and regioselectivity of the triazolate anion.[9]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They solvate the base's cation, creating a more reactive "naked" triazolate anion. This enhances the rate of the desired SN2 reaction.[9][10] A study on the N-2 alkylation of a 4-bromo-NH-1,2,3-triazole showed that DMF gave a significantly better regioisomeric ratio (91:9) compared to THF (70:30).[9]
-
Non-Polar Solvents (Toluene, DCM): These are generally less effective and can lead to slow or incomplete reactions, as the triazolate salt is often poorly soluble.[9]
Troubleshooting Guide
This guide is structured to address specific experimental failures in a question-and-answer format.
Issue 1: Low or No Product Yield; Starting Material Recovered
Q: My reaction has been running overnight, but TLC/LC-MS analysis shows only starting material. What went wrong?
A: This indicates a failure in one of the core reaction components. The cause is likely insufficient deprotonation of the triazole or an unreactive alkylating agent.
Troubleshooting Steps:
-
Verify Deprotonation: The triazole N-H must be deprotonated to form the reactive nucleophile.
-
Insufficient Base Strength: If you are using a weak base like K₂CO₃ with a less acidic triazole, deprotonation may be incomplete. Consider switching to a stronger base like sodium hydride (NaH).[13]
-
Anhydrous Conditions: If using NaH, ensure your solvent and glassware are scrupulously dry. NaH reacts violently with water, and any moisture will quench the base.
-
-
Assess the Alkylating Agent:
-
Leaving Group Ability: The leaving group must be effective. The general order of reactivity is I > Br > OTs > OMs > Cl. If you are using an alkyl chloride, the reaction may be extremely slow.[4] Consider converting it to a more reactive iodide (e.g., via a Finkelstein reaction) or a tosylate.
-
Steric Hindrance: SN2 reactions are highly sensitive to steric bulk. If you are using a secondary or tertiary alkyl halide, the reaction will be slow, and elimination may become a major competing pathway.[10][16]
-
-
Increase Reaction Temperature: If the components are correctly chosen, the reaction may simply be kinetically slow. Increasing the temperature often accelerates SN2 reactions. However, be cautious, as higher temperatures can also favor elimination side reactions.[10] Microwave-assisted synthesis can be a powerful tool to reduce reaction times and improve yields.[17][18][19]
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity; Mixture of Isomers
Q: My reaction works, but I get a nearly 1:1 mixture of N1 and N4 (or N1 and N2) isomers. How can I improve the selectivity?
A: This is the most common and complex issue. Selectivity is a subtle interplay between sterics, electronics, and ion-pairing effects.
Troubleshooting Steps:
-
Solvent Screening is Key: This is often the most impactful variable you can change.
-
Mechanism: As previously mentioned, polar aprotic solvents like DMF often give different selectivity than less polar solvents like THF.[9] The choice of solvent directly impacts the dissociation of the triazolate ion pair.
-
Protocol: Set up small-scale parallel reactions in different solvents (e.g., DMF, THF, Acetonitrile, Acetone) under identical conditions. Analyze the crude product ratio by ¹H NMR or LC-MS to identify the optimal solvent for your desired isomer.
-
| Solvent | Dielectric Constant (ε) | Typical Effect on Regioselectivity | Reference |
| DMF | 36.7 | Often favors the thermodynamic product; promotes "naked" anion. | [9] |
| Acetonitrile | 37.5 | Can provide different selectivity than DMF. | [9] |
| THF | 7.5 | Less polar; can favor aggregation or tighter ion pairs, leading to different selectivity. | [9] |
| Acetone | 20.7 | Common solvent, worth screening. | [6][8] |
| Table 2. Impact of common solvents on regioselectivity. |
-
Change the Base (and Counter-ion): The cation from the base remains associated with the triazolate anion. A larger, softer cation like Cs⁺ may coordinate differently than a small, hard cation like Na⁺, thus altering which nitrogen atom is sterically accessible. Try switching from NaH to K₂CO₃ or Cs₂CO₃.
-
Modify Reaction Temperature:
-
Kinetic vs. Thermodynamic Control: Lowering the temperature (e.g., from room temperature to 0 °C or -10 °C) can sometimes increase selectivity by favoring the kinetically preferred product.[9] Conversely, running the reaction at a higher temperature for a longer time might allow the initial mixture to equilibrate to the more thermodynamically stable isomer.
-
-
Employ Advanced Strategies:
-
Directing Groups: If possible, installing a removable directing group on the triazole can completely control selectivity. For example, a 4-bromo substituent on a 1,2,3-triazole has been shown to effectively direct alkylation to the N2 position.[9]
-
Ion Pairing Catalysis: Recent literature has shown that using additives like amidinium or guanidinium salts can act as phase-transfer catalysts that form highly specific ion pairs with the triazolate anion, leading to inverted or greatly enhanced regioselectivity.[5]
-
Issue 3: Formation of Alkene Byproduct
Q: I see a significant amount of an alkene byproduct, and my yield of the desired ether is low. What is causing this?
A: You are observing a competing E2 (elimination) reaction.[10] This occurs when the triazolate anion acts as a base, abstracting a proton from the alkylating agent, rather than as a nucleophile.
Troubleshooting Steps:
-
Use a Primary Alkyl Halide: This is the most important factor. E2 elimination is highly prevalent with secondary and tertiary alkyl halides.[10][16] If your synthesis allows, redesign your route so the triazole attacks a primary carbon.
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) will favor the SN2 pathway.[10]
-
Use a Less Sterically Hindered Base/Anion: If your triazole is highly substituted near the reacting nitrogen, it may be too bulky to act as a nucleophile, favoring its action as a base. While you cannot change the triazole, be mindful of this limitation.
Issue 4: Purification Challenges
Q: How can I effectively separate the regioisomers of my product?
A: Separating regioisomers can be difficult due to their similar polarities.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method.
-
Eluent System Optimization: Carefully screen eluent systems using TLC. A small change in the polarity or composition (e.g., switching from ethyl acetate/hexane to DCM/methanol) can sometimes achieve separation.
-
Specialized Media: If standard silica gel fails, consider reverse-phase (C18) chromatography for more polar compounds or hydrophilic interaction liquid chromatography (HILIC).[20]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a single, pure isomer, especially on a larger scale.[21] Screen various solvents to find one where one isomer is significantly less soluble than the other.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
This protocol is a robust starting point for many triazole alkylations.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted triazole (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (5-10 mL per mmol of triazole), followed by potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Stirring: Stir the heterogeneous mixture vigorously for 15-30 minutes at room temperature.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction at the desired temperature (start with room temperature or 50 °C). Monitor the reaction progress by TLC or LC-MS until the starting triazole is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired product(s).
Protocol 2: N-Alkylation using Sodium Hydride (NaH) in THF
This protocol is for situations requiring complete and rapid deprotonation.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.
-
Solvent Addition: Add anhydrous THF (5-10 mL per mmol of triazole). Cool the suspension to 0 °C in an ice bath.
-
Triazole Addition: Dissolve the triazole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction & Work-up: Allow the reaction to warm to room temperature and stir until complete by TLC/LC-MS. Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Proceed with an aqueous work-up and purification as described in Protocol 1.
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal. [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). SpringerLink. [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). ResearchGate. [Link]
-
Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. [Link]
-
Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. (2019). Journal of the American Chemical Society. [Link]
-
Selective N‐alkylation of triazole 1 (1.50 mmol) in the presence of 1.0... (2022). ResearchGate. [Link]
-
N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH. [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (2016). De Gruyter. [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (2009). ACS Publications. [Link]
-
Superbase‐promoted site‐selective alkylation of triazole heteroarenes. ResearchGate. [Link]
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). ResearchGate. [Link]
-
The Williamson Ether Synthesis. University of Wisconsin-Platteville. [Link]
- Purification of triazoles.
-
Williamson ether synthesis trouble, 2.0. (2015). Reddit. [Link]
-
The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Molecules. [Link]
-
Williamson Ether Synthesis. (2015). Chemistry LibreTexts. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. SYNLETT. [Link]
-
Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2022). MDPI. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2015). PMC - NIH. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2017). MDPI. [Link]
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. (2022). ACS Publications. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. [Link]
-
39 questions with answers in TRIAZOLE. ResearchGate. [Link]
-
Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (2018). ACS Publications. [Link]
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. (2022). ChemRxiv. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. reddit.com [reddit.com]
- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. broadinstitute.org [broadinstitute.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of Novel Triazole Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in the development of novel triazole-based therapeutics: poor aqueous solubility. More than 40% of new chemical entities (NCEs) are poorly water-soluble, which can severely limit their bioavailability and therapeutic efficacy.[1] This resource offers a structured approach to troubleshooting and resolving these solubility issues, grounded in established scientific principles and field-proven methodologies.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This section provides a logical workflow for diagnosing and addressing solubility problems with your novel triazole drug candidates. We will progress from fundamental, often simpler, techniques to more advanced formulation strategies.
Initial Assessment: Is My Triazole Candidate's Solubility a Problem?
Question: I've synthesized a new triazole compound with promising in vitro activity, but I'm unsure if its solubility is sufficient for further development. How do I determine this?
Answer: Early characterization of your compound's physicochemical properties is crucial. The Biopharmaceutics Classification System (BCS) is a foundational framework for this assessment. BCS Class II compounds, characterized by low solubility and high permeability, are common among new drug candidates and often require solubility enhancement.[2]
Recommended Actions:
-
Determine Aqueous Solubility: Measure the equilibrium solubility of your compound in aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Assess Permeability: Use in vitro models like Caco-2 cell monolayers to estimate the intestinal permeability of your compound.
-
Classify Your Compound: Based on the solubility and permeability data, tentatively classify your triazole candidate according to the BCS. If it falls into Class II or IV (low solubility, low permeability), solubility enhancement strategies are likely necessary.
Level 1 Troubleshooting: Physicochemical Modifications
If your initial assessment confirms poor solubility, the following physicochemical modification techniques are often the first line of investigation due to their relative simplicity and cost-effectiveness.
Q1: My triazole has a basic nitrogen. Can I improve its solubility by forming a salt?
Answer: Absolutely. For weakly basic or acidic drugs, salt formation is one of the most effective and widely used methods to increase aqueous solubility and dissolution rate.[3][4][5] The triazole moiety itself can act as a weak base, and other basic functional groups in your molecule provide an excellent opportunity for salt formation.[6][7]
Causality: By reacting your weakly basic triazole with an acid, you form a salt that is more readily ionized in an aqueous environment. This increased ionization disrupts the crystal lattice of the solid drug, leading to a significant increase in solubility.
Workflow for Salt Screening:
Caption: Workflow for pharmaceutical salt screening.
Experimental Protocol: Small-Scale Salt Screening
-
API Characterization: Determine the pKa of your triazole compound. For a basic drug, select acidic counterions with a pKa at least 2-3 units lower than the pKa of your compound to ensure efficient proton transfer.[3][5]
-
Counterion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, tartaric acids). Hydrochloride is a very common choice for basic drugs.[8]
-
Salt Formation:
-
Dissolve your triazole compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Add a stoichiometric amount of the selected acid.
-
Allow the salt to precipitate. This can be facilitated by cooling or adding an anti-solvent.
-
Isolate the solid by filtration and dry under vacuum.
-
-
Characterization:
-
Solubility: Measure the aqueous solubility of each salt form.
-
Solid-State Properties: Analyze the crystallinity using Powder X-ray Diffraction (PXRD) and thermal properties using Differential Scanning Calorimetry (DSC).
-
Hygroscopicity: Assess the physical stability of the salt at various humidity levels.
-
Dissolution Rate: Compare the dissolution profiles of the most promising salt forms to that of the parent compound.
-
Trustworthiness: Be aware of the potential for salt hydrolysis, where the salt can convert back to the less soluble free form, especially in environments with a pH close to the pKa of the drug.[9] Also, some salts, like hydrochlorides, can be hygroscopic, which may affect stability.[5][8]
Q2: Salt formation was not successful or did not provide a sufficient solubility increase. What other solid-state modification can I try?
Answer: If salt formation is not viable (e.g., for non-ionizable compounds) or insufficient, co-crystallization is an excellent alternative.[10] Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent interactions, primarily hydrogen bonding.[10][11]
Causality: By pairing your triazole API with a highly soluble, pharmaceutically acceptable coformer (e.g., a carboxylic acid, amide, or sugar), you can create a new crystal lattice with more favorable interactions with water, thereby enhancing solubility and dissolution.[12][13]
Workflow for Co-crystal Screening:
Caption: General workflow for co-crystal screening and selection.
Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening
-
Coformer Selection: Choose a range of GRAS (Generally Regarded as Safe) coformers with functional groups capable of hydrogen bonding with your triazole API. A trial-and-error approach is common.[14]
-
Preparation:
-
Place stoichiometric amounts of your triazole API and the selected coformer into a milling jar with a grinding ball.
-
Add a small amount of a suitable solvent (e.g., acetonitrile, ethanol, water) to facilitate molecular mobility.
-
Grind the mixture for a set period (e.g., 30-60 minutes).
-
-
Characterization:
-
Analyze the resulting solid by PXRD. The appearance of a new, unique diffraction pattern different from the API and coformer indicates the formation of a co-crystal.
-
Use DSC to identify a single, sharp melting point for the co-crystal, which should differ from the melting points of the individual components.
-
Evaluate the solubility and dissolution rate of the confirmed co-crystals.
-
Trustworthiness: The selection of the coformer is a critical step.[14] The stability of the co-crystal in aqueous media should be carefully evaluated, as it may dissociate back into the less soluble API and the coformer.
Level 2 Troubleshooting: Advanced Formulation Strategies
If modifying the solid form of the API itself is insufficient, more advanced formulation techniques that involve dispersing the drug in a carrier system are the next logical step.
Q3: My triazole candidate is still not soluble enough. How can I formulate it to improve its dissolution and absorption?
Answer: For highly challenging compounds, creating an amorphous solid dispersion (ASD) is one of the most powerful and successful strategies.[15][16] An ASD involves dispersing your crystalline triazole API in a hydrophilic polymer matrix at a molecular level, effectively creating a solid solution.[17][18][19]
Causality: The amorphous form of a drug has a higher free energy state compared to its crystalline counterpart, which leads to a significant increase in apparent solubility and dissolution rate.[16] The polymer carrier serves two key roles: it stabilizes the amorphous state of the drug, preventing recrystallization, and it helps maintain a supersaturated concentration of the drug in solution upon dissolution, which can enhance absorption.[15][20]
| Technique | Principle | Common Polymers/Carriers | Typical Solubility Increase |
| Salt Formation | Increases ionization | HCl, Sulfates, Mesylates, Sodium, Potassium | 10 to 100-fold |
| Co-crystallization | Modifies crystal lattice with a soluble coformer | Carboxylic acids, Nicotinamide, Saccharin | 2 to 50-fold[13] |
| Solid Dispersion | Creates a high-energy amorphous form in a hydrophilic carrier | PVP, HPMC, HPMC-AS, Soluplus®, PEG | 10 to >1000-fold |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range | Surfactants (e.g., Poloxamers, Tweens), Stabilizers | 5 to 50-fold |
Workflow for Amorphous Solid Dispersion (ASD) Formulation:
Caption: Workflow for preparing and evaluating an amorphous solid dispersion.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation (Spray Drying)
-
Polymer Selection: Choose a suitable polymer based on the properties of your triazole. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and HPMC-acetate succinate (HPMC-AS).[21][22]
-
Solution Preparation: Dissolve both your triazole API and the selected polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane).[23]
-
Spray Drying: Atomize the solution into a hot air stream. The rapid evaporation of the solvent traps the API in its amorphous form within the polymer matrix.[23]
-
Characterization:
-
PXRD: Confirm the absence of crystallinity. The pattern should show a broad "halo" rather than sharp peaks.[24]
-
DSC: Determine the glass transition temperature (Tg). A single Tg indicates a homogenous dispersion. A higher Tg generally correlates with better physical stability.[24]
-
Dissolution Testing: Perform non-sink dissolution studies to observe the "spring and parachute" effect, where the ASD generates a high initial supersaturated concentration (the spring) that is maintained over time by the polymer (the parachute).
-
Trustworthiness: The physical stability of an ASD is a critical concern. Over time, the amorphous drug can recrystallize, leading to a loss of the solubility advantage.[15][16] Proper polymer selection and ensuring a single Tg well above storage temperatures are key to mitigating this risk.
Q4: My triazole is thermally unstable, making hot-melt extrusion for ASDs difficult. Are there other advanced options?
Answer: Yes, if your compound is thermally labile, or if ASDs are not providing the desired outcome, nanosuspension is another powerful technique.[18][25] A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with particle sizes typically below 1 µm.
Causality: According to the Ostwald-Freundlich equation, reducing the particle size of a drug to the nanometer range leads to a significant increase in the surface area-to-volume ratio. This increased surface area enhances the dissolution rate and can also increase the saturation solubility of the drug.[26]
Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization (Top-Down Approach)
-
Pre-milling: Suspend your micronized triazole drug in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Homogenization: Pass this suspension through a high-pressure homogenizer. The high shear forces and cavitation within the homogenizer break down the drug microparticles into nanoparticles.[1][27] This process is typically repeated for multiple cycles until the desired particle size distribution is achieved.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and zeta potential. A narrow size distribution and a zeta potential of sufficient magnitude (typically > |20| mV) are desirable for physical stability.
-
Solid State: Analyze the solid state of the nanoparticles post-processing (e.g., after lyophilization) using PXRD and DSC to check for any changes in crystallinity.
-
Dissolution Velocity: Measure the dissolution rate and compare it to the un-milled drug.
-
Trustworthiness: The primary challenge with nanosuspensions is physical instability, such as particle aggregation or crystal growth (Ostwald ripening).[2] The choice and concentration of the stabilizer are critical to prevent these issues and ensure long-term stability.[2]
Frequently Asked Questions (FAQs)
Q: Can I combine different solubility enhancement techniques?
A: Yes, combinative approaches can be very effective. For example, you could create a salt of your triazole and then formulate it as a solid dispersion. Another example is the "Nanoedge" technique, which combines precipitation (a bottom-up nanosuspension method) with homogenization to control crystal growth.
Q: My triazole is not ionizable and has a very high melting point. Which technique is most suitable?
A: For a non-ionizable compound with a high melting point, salt formation is not an option, and techniques requiring melting (like hot-melt extrusion) may be challenging. In this case, amorphous solid dispersions prepared by spray drying, or nanosuspensions, would be the most promising approaches to investigate.[15]
Q: How do I choose the right polymer for my amorphous solid dispersion?
A: Polymer selection is a critical step that often involves screening. Key factors to consider include:
-
Miscibility: The drug and polymer should be miscible to form a single-phase system. This can be predicted computationally or assessed experimentally (e.g., via film casting).
-
Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between your triazole and the polymer, can significantly enhance the stability of the amorphous system.[20]
-
Glass Transition Temperature (Tg): The polymer should have a high Tg to ensure the final ASD is physically stable at storage temperatures.[24]
-
Solubility and Release Profile: The polymer's properties will influence the dissolution rate and ability to maintain supersaturation. For example, enteric polymers like HPMC-AS can be used to target release in the intestine.[21]
Q: Are there chemical modification strategies to improve solubility?
A: Yes, beyond physical modifications, you can chemically modify the triazole molecule itself through a prodrug approach. A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active parent drug in vivo.[28] By attaching a polar, water-solubilizing promoiety (like a phosphate, amino acid, or polyethylene glycol) to your triazole, you can dramatically increase its aqueous solubility.[28][29] This is particularly useful for parenteral formulations. For example, the antifungal ravuconazole was reformulated as the more water-soluble phosphate prodrug fosravuconazole.[30] Several water-soluble triazolium salt prodrugs have also been successfully developed.[31][32] This is a more involved strategy that is typically considered when other methods fail or for specific delivery requirements.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Frank, K. J., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1905-1919.
- Kumar, S., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- ResearchGate. (n.d.).
- Verma, S. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Asian Journal of Pharmacy and Technology, 10(1), 58-62.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). Journal of Applied Pharmaceutical Science.
- Mirzapure, I. A. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
- Sharma, A., & Jain, C. P. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(7), 1898.
- Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2024).
- Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024). International Journal of Pharmacy & Pharmaceutical Research.
- Sharma, A., & Jain, C. P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2014).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 2(2), 81.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Pharmaceutical Sciences.
- Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research.
- Frank, K. J., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
- Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.).
- Frank, K. J., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed.
- Characterization of amorphous solid dispersions. (n.d.). Semantic Scholar.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021).
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
- SALT FORM OF THE DRUG. (2020). YouTube.
- Role of excipients in amorphous solid dispersions. (2020). BASF Pharma Solutions.
- Solid Dispersions. (2016). Contract Pharma.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Journal of Pharmaceutical Sciences.
- Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. (n.d.). Taylor & Francis eBooks.
- Overcoming low solubility of triazole derivatives in organic synthesis. (n.d.). Benchchem.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Drug Dissolution Enhancement by Salt Formation. (2014). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Advances in synthetic approach to and antifungal activity of triazoles. (2014). RSC Advances.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2019). Crystals.
- CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Synthesis of novel water soluble benzylazolium prodrugs of lipophilic azole antifungals. (2001). Bioorganic & Medicinal Chemistry Letters.
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (2015). Advanced Drug Delivery Reviews.
- Solubility Enhancement of Itraconazole by Hypromellose Formulated by Solution-Suspension Layering Technique. (n.d.). RJPT.
- Design, synthesis and antifungal activity of a novel water soluble prodrug of antifungal triazole. (2008). Bioorganic & Medicinal Chemistry Letters.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2014). Molecules.
- Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. (2022). International Journal of Pharmaceutical Sciences and Research.
- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2024).
- Application of triazoles in the structural modification of n
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry.
- (PDF) Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. (2019).
- Structural modification strategies of triazoles in anticancer drug development. (n.d.). OUCI.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677-694.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eaapublishing.org [eaapublishing.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. rjpdft.com [rjpdft.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japer.in [japer.in]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 21. contractpharma.com [contractpharma.com]
- 22. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. crystalpharmatech.com [crystalpharmatech.com]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. asiapharmaceutics.info [asiapharmaceutics.info]
- 27. ijpbr.in [ijpbr.in]
- 28. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis of novel water soluble benzylazolium prodrugs of lipophilic azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Design, synthesis and antifungal activity of a novel water soluble prodrug of antifungal triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
Introduction: Navigating the Path to Preclinical Scale
The synthesis of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, a novel aniline derivative, presents unique challenges when transitioning from bench-scale discovery to the multi-gram quantities required for preclinical evaluation. This guide provides a comprehensive technical support framework for researchers, chemists, and process development professionals tasked with this scale-up. We will explore a proposed synthetic route, anticipate potential roadblocks, and offer detailed, field-tested solutions in a practical question-and-answer format. Our focus is on ensuring robust, repeatable, and safe execution of the synthesis, underpinned by a deep understanding of the chemical principles at play.
Proposed Synthetic Route: A Multi-Step Approach to the Target Molecule
The synthesis is logically divided into three main stages: construction of the triazole core, Williamson ether synthesis to couple the two main fragments, and a final deprotection to yield the target aniline. Each stage has been optimized for scalability and impurity control.
Figure 1: Proposed three-stage synthetic workflow for the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Stage 1: Triazole Core Synthesis
Question 1: The initial condensation and cyclization to form the mercapto-triazole (Step 1C) is low-yielding and produces a significant amount of side products. How can I improve this?
Answer: This is a common issue in triazole synthesis, often stemming from incomplete reaction or side reactions of the hydrazide.
-
Causality: The reaction proceeds through a thiosemicarbazide intermediate. If the temperature is too low, the reaction may stall. If it's too high, or if the reaction is heated for too long, decomposition of the starting materials or the intermediate can occur. The choice of base is also critical for efficient cyclization.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the initial condensation of acetohydrazide and N,N-dimethylthiourea is performed at a moderate temperature (e.g., 80-90 °C) to form the intermediate, before increasing the temperature for the cyclization step (e.g., to reflux in a suitable solvent like ethanol or n-butanol).
-
Base Selection: The cyclization is base-mediated. A moderately strong, non-nucleophilic base like potassium carbonate is often effective. Ensure at least one equivalent of the base is used.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which can be a source of impurities.
-
Work-up: The mercapto-triazole product is often water-soluble as its salt. Acidifying the reaction mixture carefully (e.g., with acetic acid or dilute HCl) to a pH of around 5-6 will precipitate the product, allowing for isolation by filtration.
-
Question 2: The oxidative chlorination to produce the chloromethyl intermediate (SM-1) is sluggish and gives a mixture of chlorinated and oxidized (aldehyde/acid) byproducts. What's going wrong?
Answer: Oxidative chlorination of a mercapto group to a chloromethyl group is a sensitive transformation. The issue likely lies with the choice of chlorinating agent, reaction conditions, or stoichiometry.
-
Causality: This reaction typically involves the in-situ formation of sulfuryl chloride or a similar species which can be overly aggressive, leading to over-oxidation. The chloromethyl product can also be unstable under the reaction conditions.
-
Alternative, More Controllable Protocol: A two-step process is often more reliable for scale-up.
-
Desulfurization-Hydroxymethylation: First, convert the mercapto group to a hydroxyl group. This can often be achieved using an oxidizing agent like hydrogen peroxide in a basic medium, followed by reaction with formaldehyde.
-
Hydroxyl to Chloride Conversion: The resulting hydroxymethyl-triazole can then be cleanly converted to the chloromethyl intermediate (SM-1) using a milder chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This two-step approach provides better control and generally higher yields.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction closely. The disappearance of the starting material and the appearance of the product should be tracked. Quench the reaction as soon as it reaches completion to avoid byproduct formation.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Readily available, effective, and byproducts (SO₂ and HCl) are gaseous. |
| Solvent | Dichloromethane (DCM) or Toluene | Inert and allows for easy temperature control. |
| Temperature | 0 °C to room temperature | Exothermic reaction; starting at a low temperature improves control. |
| Stoichiometry | 1.1 - 1.2 equivalents of SOCl₂ | A slight excess ensures complete conversion without promoting side reactions. |
Stage 2 & 3: Coupling and Deprotection
Question 3: The Williamson ether synthesis (Step 2G) is giving me a low yield, and I'm isolating unreacted N-(4-hydroxyphenyl)acetamide (SM-2). How can I drive the reaction to completion?
Answer: This is a classic issue in Williamson ether synthesis, typically related to the base, solvent, or temperature.
-
Causality: The reaction requires the deprotonation of the phenolic hydroxyl group of SM-2 to form a phenoxide, which then acts as a nucleophile. If the base is not strong enough to fully deprotonate the phenol, or if the solvent does not adequately solvate the ions, the reaction rate will be slow.
-
Troubleshooting Steps:
-
Choice of Base: A relatively strong base is needed. While potassium carbonate can work, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete and rapid deprotonation of the phenol. When using NaH, ensure proper safety precautions are taken, especially at scale.
-
Solvent Selection: A polar aprotic solvent is ideal for this Sₙ2 reaction. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation, leaving a "naked" and highly reactive phenoxide nucleophile.
-
Temperature: Gently heating the reaction (e.g., to 60-80 °C) will increase the reaction rate. Monitor by TLC or HPLC to avoid decomposition.
-
Order of Addition: At scale, it is often best to add the base to a solution of the phenol (SM-2) in the solvent, allow the deprotonation to occur (often with visible gas evolution if using NaH), and then add the chloromethyl-triazole (SM-1).
-
Figure 2: Decision workflow for troubleshooting the Williamson ether synthesis step.
Question 4: During the final deprotection (Step 3H), my product is dark-colored and shows multiple impurities on HPLC. What is causing this degradation?
Answer: Anilines, particularly those with electron-donating groups like an ether linkage, are highly susceptible to oxidation. The issue is likely due to exposure to air during or after the deprotection and work-up.
-
Causality: The free aniline product has a lone pair of electrons on the nitrogen that makes the aromatic ring highly activated and prone to oxidation, which can be accelerated by heat, light, or trace metals. This leads to the formation of colored, often polymeric, impurities.
-
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the deprotection and the subsequent work-up under a nitrogen or argon atmosphere. This is the single most critical factor in preventing oxidation.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon for 30 minutes) for the reaction and extraction steps.
-
Antioxidants: The addition of a small amount of an antioxidant like sodium sulfite or sodium metabisulfite to the aqueous phase during work-up can help to quench any oxidizing species that may have formed.
-
Temperature Control: Perform the work-up and extractions at room temperature or below if possible. Avoid excessive heating during solvent removal.
-
Purification: If impurities are still present, purification by column chromatography on silica gel may be necessary. It is advisable to use a solvent system that has been deoxygenated. The final product should be stored under an inert atmosphere, protected from light, and preferably at a low temperature.
-
Experimental Protocols
Protocol 1: Synthesis of N-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methoxy]phenyl}acetamide (Intermediate G)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-(4-hydroxyphenyl)acetamide (SM-2) (1.0 eq) and anhydrous DMF (10 mL per gram of SM-2).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Coupling: Dissolve 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole (SM-1) (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 70 °C and monitor by HPLC or TLC until the starting material (SM-2) is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding ice-cold water. A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, then with a cold non-polar solvent like hexane or diethyl ether to remove mineral oil and other non-polar impurities.
-
Drying: Dry the solid under vacuum to obtain the crude product G, which can be used in the next step or recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (Crude) | >95% (by HPLC) |
| TLC (EtOAc/Hex 1:1) | Rf ≈ 0.4 |
References
Technical Support Center: Navigating the Stability of Triazole Compounds in Solution
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the stability of triazole compounds. As a cornerstone in pharmaceuticals and agrochemicals, the stability of the triazole ring and its derivatives is paramount to ensuring experimental reproducibility, therapeutic efficacy, and safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered in various solvent systems. Here, we delve into the causality behind experimental choices, offering field-proven insights to maintain the integrity of your triazole compounds.
Frequently Asked Questions (FAQs)
Q1: My triazole compound is degrading in solution. What are the most common causes?
A1: Degradation of triazole compounds in solution is typically attributed to one or more of the following factors: photodegradation, hydrolysis, and oxidation. The susceptibility of a specific triazole derivative to these degradation pathways is highly dependent on its chemical structure, the solvent system used, the pH of the solution, storage temperature, and exposure to light.[3]
-
Photodegradation: Many triazole compounds are sensitive to light, particularly UV radiation.[4] This can lead to the formation of photodegradation products and a decrease in the concentration of the active compound. For instance, studies on triazole antifungal drugs like itraconazole and posaconazole have shown significant degradation upon exposure to UV-Vis radiation.[4]
-
Hydrolysis: The triazole ring itself is generally stable to hydrolysis under neutral conditions. However, at extreme pH values (highly acidic or basic) and elevated temperatures, the ring can be susceptible to cleavage, or substituents on the ring may undergo hydrolysis.[3] The rate of hydrolysis is often pH-dependent.
-
Oxidation: Oxidative degradation can be a significant issue, especially for triazoles with electron-rich substituents or those susceptible to radical-mediated oxidation.[5] The presence of dissolved oxygen or oxidizing agents in the solvent can promote the formation of various oxidation products.[5]
Q2: How does the choice of solvent affect the stability of my triazole compound?
A2: The solvent system plays a critical role in the stability of triazole compounds by influencing their solubility, the rate of degradation reactions, and their susceptibility to environmental factors. Solvents can be broadly categorized into protic and aprotic, and their polarity also plays a significant role.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can donate hydrogen bonds and can participate in hydrolysis reactions.[6] For triazoles susceptible to hydrolysis, using protic solvents may accelerate degradation, especially at non-neutral pH. However, their high polarity can be beneficial for dissolving polar triazole derivatives.[7]
-
Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not donate hydrogen bonds and are generally less reactive towards hydrolysis.[6] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for dissolving triazole compounds due to their high polarity.[8] However, it's crucial to use high-purity, anhydrous grades of these solvents, as residual water can still lead to stability issues.[9][10]
-
Solvent Polarity: The polarity of the solvent can influence the rate of degradation reactions by stabilizing transition states.[11] For instance, photodegradation pathways can be significantly affected by solvent polarity.
Q3: I'm observing precipitation of my triazole compound from DMSO stock solution over time. What's happening and how can I prevent it?
A3: Precipitation from DMSO stock solutions is a common issue. Several factors can contribute to this:
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] The absorbed water reduces the solubilizing power of DMSO for many organic compounds, leading to precipitation.[10]
-
Compound Properties: The intrinsic solubility of the triazole derivative in DMSO is a key factor. Compounds with low solubility are more prone to precipitation, especially at high concentrations.[8][12]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation as the compound may not fully redissolve upon thawing.[10]
To prevent precipitation:
-
Use anhydrous DMSO and handle it in a low-humidity environment.
-
Store stock solutions in tightly sealed vials with desiccants.
-
Prepare solutions at concentrations well below the saturation point.
-
Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.
-
If precipitation occurs, gentle warming and sonication may help to redissolve the compound, but it's essential to confirm that the compound has not degraded.
Troubleshooting Guide: Stability Issues in Experimental Workflows
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with triazole compounds.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in assay results (e.g., IC50 values) between experiments or over time.
-
Potential Cause: Degradation of the triazole compound in the assay medium or stock solution.
Caption: Troubleshooting workflow for inconsistent biological assay results.
-
Prepare a stock solution of your triazole compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the final assay concentration in the assay buffer.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms
-
Symptom: New peaks, not present in the initial analysis of the compound, appear in the HPLC chromatogram of a solution that has been stored for some time.
-
Potential Cause: Degradation of the triazole compound into one or more new chemical entities.
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[13][14] These studies involve subjecting the compound to stress conditions to accelerate degradation.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of labile functional groups, potential triazole ring opening under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, but may favor different degradation products.[15] |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Formation of N-oxides, hydroxylation, or other oxidative products. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period. | Isomerization, ring cleavage, or other photochemical reactions.[4] |
| Thermal Degradation | Heating the solid compound or a solution at elevated temperatures (e.g., 80°C). | Thermally induced decomposition. |
Note: The conditions listed are starting points and may need to be optimized for your specific compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, excipients, or other potential impurities.[16]
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent compound from its more polar or less polar degradants.[17]
-
Detector: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[18]
Caption: Workflow for developing a stability-indicating HPLC method.
Data Summary: Stability of Representative Triazole Antifungals
The following table summarizes the photodegradation of several triazole antifungal drugs in the solid state after 72 hours of UV-Vis irradiation, as reported in the literature. This data highlights the structural dependence of photostability.
| Triazole Compound | Remaining Compound after 72h Irradiation (%) | Reference |
| Itraconazole | < 25% | [4] |
| Posaconazole | ~ 60% | [4] |
| Fluconazole | ~ 75% | [4] |
| Voriconazole | ~ 82% | [4] |
This data clearly indicates that structurally similar compounds like itraconazole and posaconazole can have significantly different photostabilities.[4]
Concluding Remarks
The stability of triazole compounds is a multifaceted issue that requires careful consideration of the compound's structure and the experimental conditions. By understanding the primary degradation pathways and implementing systematic troubleshooting and analytical strategies, researchers can ensure the integrity of their compounds and the reliability of their experimental data. This guide provides a foundational framework for addressing common stability challenges. For further assistance with specific issues, please consult the cited references or contact your technical support representative.
References
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251. [Link]
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). [Link]
-
Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 101(12), 4469-4479. [Link]
- BenchChem. (2025).
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 51-57. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
ResearchGate. (n.d.). Result of Forced Degradation Studies of Voriconazole. Retrieved from [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Advanced Research and Reviews, 9(2), 51-57. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888221. [Link]
-
ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. [Link]
-
National Center for Biotechnology Information. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. [Link]
-
PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]
-
National Center for Biotechnology Information. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
-
ResearchGate. (n.d.). Analytical method development and validation for the determination of triazole antifungals in biological matrices. [Link]
-
ResearchGate. (n.d.). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. [Link]
-
PubMed. (n.d.). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. [Link]
-
ResearchGate. (n.d.). Electrochemical degradation of triazole fungicides in aqueous solution. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Wikipedia. (n.d.). Triazole. [Link]
-
National Center for Biotechnology Information. (n.d.). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Solubility of triazole?. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
ResearchGate. (n.d.). The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. [Link]
-
PubMed. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. [Link]
-
Scilit. (n.d.). Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. [Link]
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]
-
ResearchGate. (n.d.). Degradation of 1,2,4-Triazole fungicides in the environment. [Link]
-
Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. [Link]
-
Dakota Systems. (2024). Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions. [Link]
-
ResearchGate. (n.d.). Understanding the Effect of Triazole on Crosslinked PPO–SEBS-Based Anion Exchange Membranes for Water Electrolysis. [Link]
-
ResearchGate. (n.d.). DMSO wont dilute my pure compound. How to solve this?. [Link]
-
MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]
-
YouTube. (2023). Webinar: Troubleshooting HPLC Mobile Phase Issues. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Jagiellonian University Repository [ruj.uj.edu.pl]
- 5. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions [tengerchemical.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ajrconline.org [ajrconline.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1,2,3-Triazole vs. 1,2,4-Triazole Anilines: A Guide for Drug Discovery Professionals
Introduction: The Tale of Two Isomers
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of drug discovery. Among them, the five-membered triazole ring, with its unique arrangement of three nitrogen atoms, stands out as a "privileged scaffold."[1] This is due to its remarkable chemical stability, capacity for hydrogen bonding, and favorable dipole character, which enhance interactions with biological targets.[1][2] Triazoles exist as two primary isomers: the 1,2,3-triazole and the 1,2,4-triazole.[3][4] While structurally similar, the distinct positioning of their nitrogen atoms imparts significantly different electronic and steric properties, leading to divergent pharmacological profiles.[1][5]
This guide provides an in-depth comparative analysis of the biological activities of aniline-substituted derivatives of these two isomers. We will dissect their performance in key therapeutic areas, supported by experimental data, and provide detailed protocols to ensure the reproducibility and validation of these findings. Our focus is to explain the causality behind experimental choices and to ground all claims in authoritative sources, offering a robust resource for researchers in drug development.
Core Structural and Physicochemical Distinctions
The fundamental difference between the isomers lies in the arrangement of the three nitrogen atoms. In 1,2,3-triazoles, the nitrogens are adjacent, whereas in 1,2,4-triazoles, one nitrogen is separated from the other two.[1] This seemingly subtle variation has profound implications for the molecule's dipole moment, hydrogen bonding capability, and synthetic accessibility.
The synthesis of 1,4-disubstituted 1,2,3-triazoles, for instance, has been revolutionized by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7] This high-yield, regioselective reaction offers a straightforward and efficient route to these compounds, a significant advantage in library synthesis for drug screening.
Caption: Core differences between triazole isomers and their properties.
Comparative Biological Activity: A Sector-by-Sector Analysis
Both 1,2,3- and 1,2,4-triazole aniline derivatives exhibit a broad spectrum of biological activities.[3][8] However, the potency and prevalence of these activities often diverge, making a direct comparison essential for strategic drug design.
Anticancer Activity
Both isomers have been extensively investigated as anticancer agents, often functioning as inhibitors of critical cellular processes like tubulin polymerization or specific signaling pathways.[7][9][10]
-
1,2,3-Triazole Anilines: These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[6][7] For example, certain 1,2,3-triazole-amino acid conjugates have shown significant inhibition of breast (MCF7) and liver (HepG2) cancer cells at low micromolar concentrations.[6] The 1,2,3-triazole moiety is often considered a bioisostere for amide groups and can be pivotal in establishing interactions within enzyme active sites.[11]
-
1,2,4-Triazole Anilines: This class is arguably more established in anticancer research, with some derivatives acting as potent tubulin polymerization inhibitors, competing with colchicine for its binding site and causing cell cycle arrest.[9][12] Studies have reported EC50 values in the single-digit nanomolar range for certain 1,2,4-triazole derivatives against A431 cancer cells.[9] The 1,2,4-triazole scaffold is a key component of several marketed anticancer drugs, such as Letrozole and Anastrozole.[13][14]
Table 1: Comparative Anticancer Activity (IC50/EC50 Values)
| Compound Class | Cancer Cell Line | Reported IC50/EC50 (µM) | Mechanism of Action (if known) | Reference |
| 1,2,3-Triazole Derivative | HT-1080 Fibrosarcoma | 15.13 | Cell cycle arrest at G0/G1 | [7] |
| 1,2,3-Triazole Derivative | PC3 Prostate Cancer | 0.56 | Not specified | [15] |
| 1,2,4-Triazole Derivative | A431 Epidermoid Carcinoma | Single-digit nM range | Tubulin Polymerization Inhibition | [9][12] |
| 1,2,4-Triazole Derivative | Human Breast Adenocarcinoma | Potent Activity (qualitative) | Not specified | [10] |
Antimicrobial Activity
The threat of antimicrobial resistance has spurred the search for novel agents, and triazoles have emerged as a promising scaffold.[8][16]
-
1,2,3-Triazole Anilines: These compounds and their metal complexes have shown notable antimicrobial activity.[17] They can act as potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[16] The flexibility of the 1,2,3-triazole linker allows it to form crucial hydrogen bonds, enhancing binding to biological targets and improving solubility.[16]
-
1,2,4-Triazole Anilines: This isomer is a cornerstone of many clinically used antifungal agents, including fluconazole and itraconazole.[1][2][18] Its derivatives have also demonstrated significant antibacterial activity against a range of pathogens.[14] The mechanism often involves the inhibition of enzymes crucial for pathogen survival.
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound Class | Pathogen | Reported MIC (µg/mL) | Reference |
| 1,2,3-Triazole Complex | Staphylococcus aureus | 4 - 8 | [17] |
| 1,2,3-Triazole Complex | Resistant S. aureus | 4 - 16 | [17] |
| 1,2,4-Triazole Derivative | E. coli, B. subtilis, et al. | 5 | [14] |
| 1,2,4-Triazole Derivative | Candida albicans | 0.0156 | [2] |
Anticonvulsant Activity
The search for safer and more effective antiepileptic drugs is ongoing, with triazoles showing significant promise.[19][20]
-
1,2,3-Triazole Anilines: While less documented specifically for anticonvulsant activity compared to their 1,2,4-isomers, the general class of 1,2,3-triazoles has been explored for various central nervous system applications.[17]
-
1,2,4-Triazole Anilines: This scaffold is particularly prominent in the development of anticonvulsant agents.[19][21] Marketed drugs like Triazolam and Alprazolam contain the triazole moiety.[19] Novel 1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant activity in preclinical models, such as the 6 Hz seizure test, which is a model for pharmacoresistant epilepsy.[22] Some of these compounds were found to be 2-3 times more potent than the established drug valproic acid.[22]
Table 3: Comparative Anticonvulsant Activity
| Compound Class | Animal Model | Reported Efficacy | Reference |
| 1,2,4-Triazole Derivative | PTZ-induced seizures (mice) | Moderate activity, reduced seizure number | [20] |
| 1,2,4-Triazole Derivative | 6 Hz seizures (mice) | 2-3x more potent than Valproic Acid | [22] |
| 1,2,4-Triazole Derivative | Corazole model (rats) | 1.23x more effective than Mydocalm | [21] |
Featured Experimental Protocols
To ensure scientific integrity, we present standardized, self-validating protocols for assessing the biological activities discussed.
Protocol: In Vitro Cytotoxicity via MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50), a key metric for anticancer activity.[6]
Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole aniline test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Trustworthiness Control: Include wells with a vehicle control (e.g., DMSO, the solvent for the compounds) to assess solvent toxicity and a positive control (e.g., Doxorubicin) to validate assay sensitivity. Wells with untreated cells serve as a negative control (100% viability).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound.
-
Trustworthiness Control: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of triazole anilines is highly dependent on the nature and position of substituents on both the triazole and aniline rings.
-
For 1,2,4-triazole anticancer agents that inhibit tubulin, the specific aryl groups attached to the triazole ring are critical for fitting into the colchicine-binding pocket of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest.[9][12]
Caption: Inhibition of tubulin polymerization by 1,2,4-triazole derivatives.
-
In antimicrobial compounds, lipophilicity plays a key role. Increasing the lipophilicity of substituents can enhance membrane permeability, leading to better activity, although an optimal balance is required to maintain solubility.[11][17] For antibacterial 4-amino-1,2,4-triazoles, electron-withdrawing groups like trichloromethyl on an attached phenyl ring were found to significantly increase potency.[14]
Conclusion and Future Perspectives
Both 1,2,3- and 1,2,4-triazole aniline scaffolds are exceptionally valuable in medicinal chemistry. The evidence suggests that 1,2,4-triazole anilines are more extensively validated and represented in clinically approved drugs, particularly in the antifungal, anticancer, and anticonvulsant domains.[2][13][18] Their structural motif appears to be highly effective for targeting well-defined enzyme active sites and protein-protein interfaces.
Conversely, the 1,2,3-triazole isomer, propelled by the efficiency of click chemistry, offers a powerful platform for generating large, diverse chemical libraries for high-throughput screening.[6][7] Its role as a stable linker and amide bioisostere makes it an attractive choice for developing novel therapeutics, particularly in the antimicrobial and anticancer fields where new scaffolds are desperately needed.[11][16]
Future research should focus on direct, head-to-head comparisons of isomeric pairs to more precisely delineate the optimal scaffold for specific biological targets. Furthermore, exploring hybrid molecules that incorporate both a 1,2,3- and a 1,2,4-triazole moiety could lead to compounds with novel or synergistic mechanisms of action.
References
-
Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. A., Al-Muhtaseb, N., Al-Adham, I. S., & Al-Shalabi, E. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]
-
Kamboj, V. K., Verma, P. K., Dhanda, A., & Ranjan, S. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
Ouyang, X., Chen, X., Piatnitski, E. L., Kiselyov, A. S., He, H. Y., Mao, Y., ... & Tuma, M. C. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Various Authors. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Ben-Mefteh, K., Al-Saeedi, A. H., El-Guesmi, N., Al-Qahtani, S. D., Alarifi, A., & Ghazzali, M. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]
-
Singh, K., & Dubey, A. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities. African Journal of Biological Sciences. [Link]
-
Various Authors. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]
-
Various Authors. (2021). The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present). ResearchGate. [Link]
-
Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2019). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]
-
Legeida, D. S., Pruglo, E. S., & Vasylyeva, N. O. (2016). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. British Journal of Pharmaceutical Research. [Link]
-
Al-Suwaidan, I. A., Al-Omair, M. A., Al-Qahtani, S. D., Al-Issa, Z. A., & Ghazzali, M. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Frontiers in Chemistry. [Link]
-
Kumar, R., & Chauhan, P. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]
-
Long, S., Cao, S., & Wang, Y. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Strzelecka, M., & Swiątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. [Link]
-
Al-Sultani, A. H. H., & Al-Juboori, A. A. J. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Sharma, S., & Kumar, P. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Slavova, A. S., & Yordanov, D. G. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. [Link]
-
Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Pharmacological Reports. [Link]
-
Pruglo, Y., & Shpychak, O. (2024). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science. [Link]
-
Khaydarov, N., & Tulyaganov, D. (2022). (6-phenyl-7h -[6][10][19] triazolo [3,4-b][6][9][10] thiadiazine-3- yl) -aniline compound and the effects. American Journal of Applied Science and Technology. [Link]
-
Płazińska, A. (2019). Scheme of triazole structures; 1,2,4-triazole and 1,2,3-triazole ring. ResearchGate. [Link]
-
Desai, N. C., & Trivedi, A. R. (2011). Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives. Rasayan Journal of Chemistry. [Link]
-
Wang, Y., & Zhang, Y. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 21. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 22. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Novel Triazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the journey from identifying a promising new inhibitor to validating its mechanism of action (MOA) is both critical and complex. This guide provides an in-depth, technically-grounded framework for validating the MOA of novel triazole-based enzyme inhibitors, using a hypothetical inhibitor against a well-established fungal target, Lanosterol 14α-demethylase (CYP51), to illustrate the process. Triazole compounds are a cornerstone of antifungal therapy, primarily acting by inhibiting CYP51, an essential enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death.[1][2][3]
This guide is structured to provide not just a sequence of experiments, but the strategic reasoning behind them, ensuring a robust and self-validating workflow.
Phase 1: Foundational Biochemical Validation
The initial phase aims to answer a fundamental question: Does the novel triazole-based enzyme inhibitor (herein named "NTEI-1") interact directly with its intended target, CYP51, and how does it affect its catalytic function?
Enzyme Inhibition Kinetics: Defining the "How"
Expertise & Experience: Before any other assay, understanding the kinetic mechanism of inhibition is paramount. It provides the first glimpse into whether the inhibitor competes with the natural substrate, binds to a different site, or interacts with the enzyme-substrate complex. This knowledge dictates the conditions for all subsequent assays.
An initial step is to determine the inhibitor's IC50 value, which is the concentration required to reduce enzyme activity by 50% under specific assay conditions.[4] However, the IC50 is an operational parameter, not a true dissociation constant, and its value depends on the substrate concentration.[5][6] To gain deeper mechanistic insight, we must determine the inhibition constant (Ki), a true measure of binding affinity.[6]
Experimental Protocol: Determining Inhibition Modality and Ki
-
Enzyme and Substrate Preparation : Use purified, recombinant CYP51 enzyme and its natural substrate, lanosterol.
-
Assay Setup : The CYP51 reaction can be monitored by measuring the consumption of the NADPH cofactor spectrophotometrically at 340 nm.
-
Michaelis-Menten Kinetics (Baseline) : First, determine the Michaelis constant (Km) for lanosterol in the absence of the inhibitor. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Inhibition Assays : Perform the kinetic assays again, but in the presence of several fixed concentrations of NTEI-1. The substrate concentration should be varied around the previously determined Km value.
-
Data Analysis : Plot the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections reveals the mode of inhibition (Competitive, Non-competitive, Uncompetitive, or Mixed).[7][8]
-
Competitive: Lines intersect on the y-axis. Ki can be calculated from the change in the apparent Km.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
The Ki can be derived from the IC50 value using the Cheng-Prusoff equation for the specific inhibition model identified.
Direct Binding Assays: Quantifying Physical Interaction
Trustworthiness: While kinetics imply an interaction, direct binding assays provide definitive, physical evidence of the inhibitor binding to the target enzyme and allow for the determination of the dissociation constant (Kd). Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards.[9][10]
Experimental Workflow: SPR for Binding Kinetics
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol Snapshot: SPR
-
Immobilization : Covalently attach purified CYP51 protein (the ligand) to a sensor chip surface.
-
Interaction : Flow different concentrations of NTEI-1 (the analyte) over the chip.
-
Detection : An optical system detects changes in the refractive index at the surface as NTEI-1 binds and dissociates, generating a real-time sensorgram.
-
Analysis : From the association (kon) and dissociation (koff) rates, the equilibrium dissociation constant (KD) is calculated (KD = koff/kon). A lower KD value signifies a higher binding affinity.[10][11]
Phase 2: Cellular Mechanism Validation
Expertise & Experience: A compound that works on a purified enzyme may not work in the complex environment of a living cell. Cellular assays are essential to confirm that the inhibitor can reach its target and exert its effect in a physiological context.
Cellular Target Engagement: Confirming the "Hit" in Situ
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a drug binds to its target protein within the cell.[12][13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13][15][16]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol Snapshot: CETSA
-
Treatment : Treat cultured fungal cells (e.g., Candida albicans) with NTEI-1 or a vehicle control (DMSO).
-
Heating : Heat aliquots of the treated cells across a temperature gradient.
-
Lysis & Separation : Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins via centrifugation.
-
Detection : Quantify the amount of soluble CYP51 remaining at each temperature using Western Blot or other protein detection methods.
-
Result : A shift in the melting curve to a higher temperature in the NTEI-1-treated samples confirms that the inhibitor bound to and stabilized CYP51 in the cell.[12]
Downstream Pathway Analysis: Measuring the Functional Outcome
Trustworthiness: Confirming target engagement should be followed by measuring the direct biochemical consequence of that engagement. Since NTEI-1 inhibits CYP51, we expect to see a disruption in the ergosterol biosynthesis pathway.[3][17] Specifically, this leads to a depletion of ergosterol and an accumulation of its precursor, lanosterol.[1][18]
Caption: Ergosterol biosynthesis pathway showing CYP51 inhibition.
Experimental Protocol: Ergosterol Quantification
-
Cell Culture : Grow fungal cells in the presence of varying concentrations of NTEI-1 and a known inhibitor (e.g., Fluconazole) as a positive control.
-
Sterol Extraction : After incubation, harvest the cells and perform a lipid extraction using a saponification method with alcoholic potassium hydroxide.
-
Quantification : Analyze the non-saponifiable lipids using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Analysis : Compare the relative amounts of ergosterol and lanosterol in treated versus untreated cells. A dose-dependent decrease in ergosterol and a corresponding increase in lanosterol validates the on-target MOA.
Phase 3: Comparative Analysis - Gauging Performance
Authoritative Grounding: A novel inhibitor is only valuable if it offers an advantage over existing alternatives.[19][20] A head-to-head comparison with a "gold standard" inhibitor is non-negotiable. For a novel triazole antifungal, Fluconazole is an appropriate comparator.
Data Presentation: Performance Metrics Summary
The following table presents a hypothetical comparison between our novel inhibitor, NTEI-1, and the standard-of-care, Fluconazole. This structured format allows for a clear, objective assessment of their relative performance.
| Parameter | NTEI-1 (Hypothetical Data) | Fluconazole (Reference Data) | Significance of Parameter |
| IC50 (CYP51 Enzyme) | 50 nM | 200 nM | Potency in a biochemical assay. Lower is better. |
| Ki (CYP51 Enzyme) | 25 nM | 100 nM | True inhibitor binding affinity, independent of assay conditions. Lower is better.[6] |
| KD (SPR vs. CYP51) | 30 nM | 120 nM | Direct measure of binding affinity. Corroborates Ki. Lower is better. |
| EC50 (Cellular Antifungal Activity) | 0.1 µM | 0.5 µM | Potency in a cellular context (e.g., fungal growth inhibition). Lower is better. |
| Cellular Target Engagement (CETSA) | Confirmed Thermal Shift | Confirmed Thermal Shift | Direct evidence of target binding within a living cell.[12] |
| Selectivity (vs. Human CYP51) | >500-fold | ~100-fold | Ratio of potency against fungal vs. human target. Higher is better for safety.[21] |
Expertise & Experience: The selectivity against the human ortholog of CYP51 is a critical parameter.[21][22] Off-target inhibition of human CYP enzymes is a major source of drug-drug interactions and toxicity for azole antifungals.[2] A high selectivity ratio is a key indicator of a potentially safer drug candidate.
Conclusion
Validating the mechanism of action for a novel triazole-based enzyme inhibitor is a multi-layered process that demands rigorous scientific methodology and logical progression. By systematically moving from biochemical characterization (kinetics and direct binding) to cellular validation (target engagement and pathway analysis) and finally to a robust comparative analysis, researchers can build a comprehensive and compelling case for their compound's specific MOA. This structured, self-validating approach not only ensures scientific integrity but also provides the critical data needed to advance a promising inhibitor through the drug development pipeline.
References
-
National Center for Biotechnology Information. "Mechanism of Action Assays for Enzymes - Assay Guidance Manual". NCBI Bookshelf. Accessed January 19, 2026. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). "Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance". Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). "Current and emerging azole antifungal agents". Clinical microbiology reviews, 12(1), 40–79. [Link]
-
PDB-101. "Azole Antifungals". RCSB PDB. Accessed January 19, 2026. [Link]
-
Nicoya Lifesciences. "4 Types of Binding Assays you can do with SPR". Nicoya Lifesciences Blog. Accessed January 19, 2026. [Link]
-
Al-Karmalawy, A. A., et al. (2024). "Mechanisms of action of 1,2,3‐triazole hybrids as anticancer agents: A comprehensive review". Drug Development Research. [Link]
-
Juhász, M., et al. (2022). "A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives". Letters in Drug Design & Discovery. [Link]
-
Martínez, M. P., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Journal of Visualized Experiments. [Link]
-
Strasser, R., et al. (2015). "Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase". FEBS Open Bio. [Link]
-
Mast, N., et al. (2015). "Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors". Journal of Medicinal Chemistry. [Link]
-
Basarab, G. S., et al. (2024). "Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase". Cell Chemical Biology. [Link]
-
Georgopapadakou, N. H., & Walsh, T. J. (1996). "Antifungal agents: chemotherapeutic targets and immunologic strategies". Antimicrobial agents and chemotherapy, 40(2), 279–291. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 9. Isothermal titration calorimetry and surface plasmon resonance allow quantifying substrate binding to different binding sites of Bacillus subtilis xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 17. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Comparative Efficacy and Safety of Novel Antiplatelets and Standard Therapy in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative cardiovascular outcomes of novel drugs as an addition to conventional triple therapy for heart failure with reduced ejection fraction (HFrEF): a network meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
This guide provides an in-depth analysis of the kinase cross-reactivity profile of the novel small molecule inhibitor, 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline. In the landscape of drug discovery, particularly in oncology and immunology, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target toxicities.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis of the compound's performance against a panel of kinases, supported by detailed experimental protocols and data interpretation.
The Imperative of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[4][5] Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets.[4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing highly selective inhibitors.[6] Off-target inhibition can lead to unforeseen side effects or even desirable polypharmacology.[1][7] Therefore, early and comprehensive cross-reactivity profiling is an indispensable step in the characterization of any new kinase inhibitor.[8]
This guide will delineate the kinase selectivity of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, a compound with a 4-anilino-quinazoline-like scaffold, a common motif in kinase inhibitors.[9][10] To provide a clear benchmark for its performance, we will compare its profile to that of Staurosporine, a well-characterized, broad-spectrum kinase inhibitor.
Comparative Kinase Inhibition Profile
The inhibitory activity of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline and the control compound, Staurosporine, was assessed against a panel of 20 representative kinases at a concentration of 1 µM. The data is presented as percent inhibition relative to a vehicle control.
| Kinase Target | Kinase Family | 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| EGFR | TK | 95 | 98 |
| VEGFR2 | TK | 88 | 92 |
| PDGFRβ | TK | 75 | 90 |
| ABL1 | TK | 45 | 85 |
| SRC | TK | 30 | 88 |
| LCK | TK | 25 | 82 |
| CDK2/cyclin A | CMGC | 15 | 99 |
| CDK9/cyclin T1 | CMGC | 10 | 95 |
| GSK3β | CMGC | 5 | 70 |
| PKA | AGC | 8 | 97 |
| PKBα (AKT1) | AGC | 12 | 85 |
| ROCK1 | AGC | 18 | 75 |
| p38α (MAPK14) | CMGC | 22 | 80 |
| JNK1 | CMGC | 15 | 78 |
| ERK2 | CMGC | 10 | 65 |
| IKKβ | Other | 28 | 60 |
| MEK1 | STE | 5 | 40 |
| RAF1 | TKL | 8 | 55 |
| PI3Kα | Lipid Kinase | 35 | 89 |
| mTOR | Lipid Kinase | 20 | 80 |
In-Depth Analysis of the Selectivity Profile
The data reveals that 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline exhibits a relatively selective inhibition profile, with potent activity against members of the Tyrosine Kinase (TK) family, particularly EGFR, VEGFR2, and PDGFRβ. This suggests a potential therapeutic application in cancers driven by the dysregulation of these receptor tyrosine kinases.
In stark contrast, Staurosporine demonstrates broad-spectrum inhibitory activity across all tested kinase families, consistent with its known promiscuous binding to the ATP pocket of numerous kinases.
Notably, 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline shows significantly less activity against kinases from the CMGC and AGC families, such as CDKs and PKA, which are common off-targets for many inhibitors and can be associated with cellular toxicity. However, some moderate off-target activity is observed against PI3Kα, a lipid kinase. This interaction should be further investigated to understand its potential contribution to both efficacy and side effects.
Experimental Methodology: Luminescence-Based Kinase Assay
To ensure the reliability and reproducibility of our findings, we employed the Kinase-Glo® Luminescent Kinase Assay, a robust, high-throughput method for assessing kinase activity.[11][12][13][14][15]
Assay Principle
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation of a substrate.[11][14] The assay utilizes the enzyme luciferase, which generates a luminescent signal in the presence of ATP. The light output is directly proportional to the ATP concentration. Therefore, high kinase activity results in lower ATP levels and a weaker luminescent signal, while inhibition of the kinase leads to higher ATP levels and a stronger signal.[13][16]
Experimental Workflow Diagram
Caption: Workflow for the Kinase-Glo® Luminescent Kinase Assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline and Staurosporine in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve the desired final concentrations. For single-point screening, a 1 µM final concentration is common.
-
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture containing the specific kinase and its corresponding substrate in assay buffer.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of 1X ATP solution (at the Kₘ concentration for each kinase) to all wells.
-
Incubate the plate at room temperature for 30 minutes. The incubation time may need optimization depending on the kinase.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
Signal_compound: Luminescence from wells with the test compound.
-
Signal_vehicle: Luminescence from wells with DMSO only (0% inhibition).
-
Signal_background: Luminescence from wells without kinase (100% inhibition).
-
Signaling Pathway Context: EGFR and Downstream Effectors
The potent inhibition of EGFR by 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline suggests its potential to modulate key cancer-related signaling pathways. The diagram below illustrates the central role of EGFR in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway.
The observed off-target activity on PI3Kα could potentially lead to a synergistic anti-cancer effect by inhibiting two critical nodes in pro-survival signaling. However, it also highlights the need for further investigation into the potential for toxicity related to dual inhibition.
Concluding Remarks and Future Directions
The cross-reactivity profiling of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline reveals a promising selectivity profile, with potent inhibition of key oncology targets like EGFR, VEGFR2, and PDGFRβ. Its relatively low activity against a broader panel of kinases, when compared to a non-selective inhibitor like Staurosporine, suggests a favorable therapeutic window.
Further studies are warranted to:
-
Determine the IC₅₀ values for the primary targets and key off-targets to quantify the potency and selectivity index.
-
Investigate the mode of inhibition (e.g., ATP-competitive).
-
Conduct cellular assays to confirm on-target engagement and assess the functional consequences of the observed kinase inhibition profile.
-
Evaluate the in vivo efficacy and safety profile in relevant disease models.
This guide provides a foundational dataset and a methodological framework for the continued development of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline as a potential therapeutic agent. The principles and protocols outlined herein are broadly applicable to the characterization of other novel kinase inhibitors.
References
- Vertex AI Search. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
- Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
- Vertex AI Search. (n.d.). Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?.
- Vertex AI Search. (n.d.). A high-throughput radiometric kinase assay - PMC - NIH.
- Vertex AI Search. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
- Vertex AI Search. (n.d.). In vitro NLK Kinase Assay - PMC - NIH.
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- Vertex AI Search. (n.d.). Fluorescent Peptide Assays For Protein Kinases - PMC - NIH.
- Vertex AI Search. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC.
- BOC Sciences. (n.d.). Kinase Screening and Profiling Services.
- Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Revvity. (n.d.). In Vitro Kinase Assays.
- The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting.
- Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling.
- The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
- Vertex AI Search. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
- Creative Bioarray. (n.d.). Kinase Screening and Profiling.
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
- Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Creative Bioarray. (2021, January 11). Technologies to Study Kinases [Video]. YouTube.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Vertex AI Search. (n.d.). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH.
- PamGene. (2021, October 4). PamGene - Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube.
- ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF.
- Vertex AI Search. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH.
- Vertex AI Search. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
- ResearchGate. (2025, August 6). Synthesis and biological evaluation of novel triazolyl 4-anilinoquinazolines as anticancer agents | Request PDF.
- Vertex AI Search. (n.d.). Synthesis of hybrid 4-anilinoquinoline triazine as potent antimalarial agents, their in silico modeling and bioevaluation as Pla.
- ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. youtube.com [youtube.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ebiotrade.com [ebiotrade.com]
- 12. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of New-Generation Triazole Antifungals and Fluconazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Evolving Landscape of Triazole Antifungals
For decades, the triazole class of antifungal agents has been a cornerstone in the management of invasive fungal infections (IFIs). Their targeted mechanism of action and oral bioavailability represented a significant therapeutic advance. Fluconazole, a first-generation triazole, became a widely used agent due to its efficacy against common Candida species and Cryptococcus neoformans, and its favorable safety profile[1][2]. However, its limitations, including a narrow spectrum of activity that notably excludes molds like Aspergillus species, and the rise of resistant fungal strains, necessitated the development of new agents[3][4].
This guide provides an in-depth comparison of the efficacy of new-generation triazoles—specifically voriconazole, posaconazole, and isavuconazole—with the benchmark first-generation agent, fluconazole. We will dissect their mechanisms of action, compare their performance using in vitro and clinical data, and provide the experimental frameworks necessary for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals engaged in the field of medical mycology.
A Deeper Look at the Mechanism of Action: Beyond CYP51 Inhibition
The primary mechanism of action for all triazole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP450) enzyme encoded by the ERG11 gene[5][6][7]. This enzyme is critical in the ergosterol biosynthesis pathway, which produces the main sterol component of the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately compromising membrane integrity, disrupting cell growth, and inhibiting fungal replication[6][7].
While this fundamental mechanism is shared, the structural differences between the newer triazoles and fluconazole account for their varied spectrum and potency. For instance, the addition of an α-methyl group and a fluoropyrimidine ring to the core structure of voriconazole enhances its affinity for the target enzyme in Aspergillus fumigatus compared to fluconazole[4].
Recent research has also uncovered a secondary mechanism of action for triazoles. The inhibition of CYP51A/B leads to the accumulation of sterol intermediates that are sensed by another key enzyme, HMG-CoA reductase. This triggers a negative feedback loop that further downregulates the entire ergosterol biosynthesis pathway, amplifying the drug's antifungal effect[8]. Mutations that abrogate this feedback can contribute to resistance, highlighting the complexity of the drug-pathogen interaction.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.
Comparative In Vitro Efficacy: A Spectrum of Activity
The foundational assessment of an antifungal's efficacy begins with in vitro susceptibility testing, which determines the Minimum Inhibitory Concentration (MIC)—the lowest drug concentration that prevents visible fungal growth. A comparative analysis of MIC data reveals the most significant advantage of the new-generation triazoles: a markedly broader spectrum of activity.
Fluconazole demonstrates reliable activity against most Candida species, but intrinsic resistance in species like C. krusei and high MICs for C. glabrata are common[4]. Crucially, it lacks clinically relevant activity against filamentous fungi (molds) such as Aspergillus spp[4][9]. In contrast, voriconazole, posaconazole, and isavuconazole exhibit potent activity against both yeasts and molds, including fluconazole-resistant Candida species and various species of Aspergillus[1][10][11].
Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Triazoles Against Key Fungal Pathogens
| Pathogen | Fluconazole | Voriconazole | Posaconazole | Isavuconazole |
|---|---|---|---|---|
| Candida albicans | 1.0 | 0.06 | 0.06 | ≤0.015 |
| Candida glabrata | 32.0 | 1.0 | 0.5 | 0.25 |
| Candida krusei | 64.0 | 0.5 | 0.5 | 0.12 |
| Cryptococcus neoformans | 8.0 | 0.25 | 0.12 | 0.12 |
| Aspergillus fumigatus | >64 (Inactive) | 1.0 | 0.5 | 1.0 |
| Aspergillus flavus | >64 (Inactive) | 1.0 | 0.5 | 1.0 |
| Mucorales species | >64 (Inactive) | >8 (Inactive) | 2.0 | 4.0 |
Data compiled from multiple sources for illustrative purposes. Actual MIC values can vary between studies and isolates.[1][10][12][13]
Causality Behind the Data: The lower MIC values for newer triazoles against pathogens like C. glabrata and C. krusei are a direct result of their enhanced structural affinity for the target enzyme, which overcomes some of the resistance mechanisms that affect fluconazole. Their potent activity against Aspergillus fundamentally changed the treatment landscape for invasive aspergillosis, an area where fluconazole has no role[9].
In Vivo and Clinical Efficacy: From Bench to Bedside
While in vitro data are informative, efficacy must be confirmed in vivo, first in animal models and ultimately in human clinical trials. Animal models are essential for studying pathogenesis, host response, and drug efficacy in a controlled system before human trials[14][15]. Murine models of disseminated candidiasis and pulmonary aspergillosis are standard for quantitatively measuring the reduction in fungal burden in target organs (e.g., kidneys, brain, lungs) following treatment[16][17].
Clinical trials have established the superiority and non-inferiority of new-generation triazoles compared to fluconazole and other standards of care across various indications.
-
Prophylaxis in High-Risk Patients: In neutropenic patients with acute myelogenous leukemia (AML) or myelodysplastic syndromes (MDS), posaconazole prophylaxis was significantly more effective than fluconazole at preventing IFIs (especially invasive aspergillosis) and improving overall survival[18][19]. A multicenter study in China found the incidence of proven, probable, or possible IFIs was 9.4% in the posaconazole group versus 22.2% in the fluconazole group[20].
-
Treatment of Candidiasis: For uncomplicated esophageal candidiasis, isavuconazole was found to be non-inferior to fluconazole, offering a therapeutic alternative[21][22]. Voriconazole is effective against fluconazole-resistant invasive Candida infections and is recommended for suspected invasive candidiasis in neutropenic patients[4][23].
-
Treatment of Invasive Aspergillosis: This is where the new triazoles have made the greatest impact. Fluconazole is not active against Aspergillus[9]. A landmark trial demonstrated that voriconazole resulted in a significantly better response rate (52.8%) and improved survival (70.8%) compared to initial therapy with amphotericin B (31.6% response, 57.9% survival) for invasive aspergillosis[24][25]. Isavuconazole was later shown to be non-inferior to voriconazole for this indication, with a more favorable safety profile[12][26].
Table 2: Summary of Key Comparative Clinical Trial Outcomes
| Trial Focus / Indication | New Triazole | Comparator | Key Efficacy Outcome |
|---|---|---|---|
| IFI Prophylaxis (AML/MDS) | Posaconazole | Fluconazole | Lower incidence of proven/probable IFIs with posaconazole (3.5% vs. 13.2%)[18]. |
| IFI Prophylaxis (AML/MDS, China) | Posaconazole | Fluconazole | Lower incidence of proven/probable/possible IFIs with posaconazole (9.4% vs. 22.2%)[20]. |
| Esophageal Candidiasis | Isavuconazole | Fluconazole | Non-inferior efficacy; endoscopically confirmed clinical success was >95% in both groups[21][22]. |
| Invasive Aspergillosis | Voriconazole | Amphotericin B | Superior clinical response rate at 12 weeks for voriconazole (53% vs. 32%)[24]. |
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
The clinical efficacy of an antifungal is inextricably linked to its PK/PD profile. Achieving an adequate drug exposure at the site of infection is critical. The triazoles exhibit significant differences in their pharmacokinetic properties, which influences dosing, potential for drug-drug interactions, and the need for therapeutic drug monitoring (TDM).
Table 3: Comparative Pharmacokinetic Properties of Triazoles
| Parameter | Fluconazole | Voriconazole | Posaconazole | Isavuconazole |
|---|---|---|---|---|
| Oral Bioavailability | >90% | ~96% (decreased by food) | Suspension: Variable, improved with fatty meal. Tablet: ~54% | ~98% |
| Protein Binding | ~11% | ~58% | >98% | ~98% |
| Metabolism | Minimal (renal excretion) | Extensive (CYP2C19, CYP3A4) | Primarily UGT glucuronidation | Extensive (CYP3A4, CYP3A5) |
| Half-life (t½) | ~30 hours | Variable (non-linear PK) | ~35 hours | ~130 hours |
| Key Interactions | CYP2C9, CYP3A4 inhibitor | Potent CYP2C19, CYP3A4 inhibitor | Potent CYP3A4 inhibitor | Moderate CYP3A4 inhibitor |
Data compiled from multiple sources.[2][5][11][12][26][27]
Expert Insights on PK/PD:
-
Fluconazole's predictability is a major advantage. Its high bioavailability, low protein binding, and primary renal excretion of unchanged drug result in consistent and reliable plasma concentrations[2].
-
Voriconazole exhibits non-linear, saturable metabolism, primarily via CYP2C19. This leads to significant inter-patient variability due to genetic polymorphisms, making its effects less predictable and often necessitating TDM[3].
-
Posaconazole's oral suspension formulation has variable absorption dependent on food intake, which was a clinical challenge. The development of a delayed-release tablet improved its bioavailability[11].
-
Isavuconazole has highly predictable, linear pharmacokinetics with high oral bioavailability unaffected by food, a long half-life allowing for once-daily dosing, and fewer requirements for TDM compared to voriconazole[12][27].
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, efficacy comparisons must be based on standardized, reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides such reference methods for antifungal susceptibility testing.
Protocol 1: In Vitro Broth Microdilution Susceptibility Testing (Adapted from CLSI M27/M38)
This protocol determines the MIC of an antifungal agent against a fungal isolate.
Principle: A standardized inoculum of the fungus is introduced to serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. Following incubation, the wells are examined for visible growth to determine the lowest concentration that inhibits it.
Step-by-Step Methodology:
-
Antifungal Preparation: Prepare stock solutions of each triazole in a suitable solvent (e.g., DMSO). Create serial twofold dilutions in RPMI 1640 medium to achieve final concentrations spanning the expected MIC range.
-
Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. Harvest the fungal cells/conidia and suspend them in sterile saline. Adjust the suspension turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium. Inoculate each well of the microtiter plate containing the antifungal dilutions with 100 µL of the final inoculum. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plates at 35°C. Incubation time is typically 24-48 hours for yeasts and may be longer for molds.
-
MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free control well.
-
Quality Control: Concurrently test a reference strain with a known MIC range (e.g., C. parapsilosis ATCC 22019) to validate the accuracy of the test run.
Caption: Standard workflow for in vitro antifungal susceptibility testing (AST).
Protocol 2: Murine Model of Disseminated Candidiasis
This in vivo model is used to assess the efficacy of antifungal agents in reducing fungal burden in a living system.
Principle: Immunocompromised mice are infected systemically with a pathogenic fungus. Treatment groups receive the test articles, and efficacy is measured by quantifying the remaining fungal load in target organs compared to a vehicle control group.
Step-by-Step Methodology:
-
Immunosuppression (Causality): To mimic the immunocompromised state of at-risk patients and establish a robust infection, mice (e.g., BALB/c) are rendered neutropenic via intraperitoneal injections of cyclophosphamide prior to infection[14].
-
Infection: A standardized inoculum of Candida albicans, prepared as described in the in vitro protocol, is injected intravenously (IV) via the lateral tail vein.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Mice are randomized into groups to receive:
-
Vehicle control (e.g., saline, orally or IP).
-
Fluconazole (e.g., 20 mg/kg, orally).
-
New Triazole (e.g., Voriconazole, 10 mg/kg, orally). Treatment is typically administered once or twice daily for a defined period (e.g., 4-7 days).
-
-
Endpoint Evaluation: At the end of the treatment period, mice are humanely euthanized. Target organs (typically kidneys, as they harbor a high fungal burden in this model) are aseptically harvested.
-
Fungal Burden Quantification: Organs are weighed and homogenized in sterile saline. Serial dilutions of the homogenate are plated onto agar plates. After incubation, colony-forming units (CFUs) are counted, and the results are expressed as log10 CFU per gram of tissue.
-
Data Analysis: The mean log10 CFU/gram for each treatment group is compared to the vehicle control group. A statistically significant reduction in fungal burden indicates drug efficacy.
Conclusion
The new generation of triazole antifungals—voriconazole, posaconazole, and isavuconazole—represents a critical evolution from fluconazole. Their primary advantage lies in a significantly expanded spectrum of activity, most notably their potent efficacy against invasive molds like Aspergillus, which are not susceptible to fluconazole. Clinical data have repeatedly demonstrated their superiority in the prophylaxis and treatment of IFIs in high-risk populations. Furthermore, agents like isavuconazole offer improved and more predictable pharmacokinetic profiles, simplifying dosing and reducing the need for intensive monitoring compared to voriconazole. While fluconazole remains a valuable agent for susceptible Candida and Cryptococcus infections, the newer triazoles have become the standard of care for a much broader and more challenging array of life-threatening fungal diseases.
References
-
Title: Posaconazole vs. fluconazole as invasive fungal infection prophylaxis in China: a multicenter, randomized, open-label study. Source: PubMed URL: [Link]
-
Title: Animal models: an important tool in mycology. Source: Oxford Academic URL: [Link]
-
Title: Advances in synthetic approach to and antifungal activity of triazoles. Source: PubMed Central - NIH URL: [Link]
-
Title: Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Source: PubMed Central - NIH URL: [Link]
-
Title: Evaluation of an Experimental Animal Model for Testing Antifungal Substances. Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. Source: PubMed Central - NIH URL: [Link]
-
Title: Animal models of fungal infections. Source: Laboratory Animals for Science URL: [Link]
-
Title: A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Source: NIH URL: [Link]
-
Title: Real-life comparison of posaconazole versus fluconazole for primary antifungal prophylaxis during remission-induction chemotherapy for acute leukemia. Source: PubMed Central - NIH URL: [Link]
-
Title: Evaluation of an Experimental Animal Model for Testing Antifungal Substances. Source: PMC - NIH URL: [Link]
-
Title: Posaconazole vs fluconazole/itraconazole in the prophylaxis of invasive fungal infections in immunocompromised patients: a cost-effectiveness analysis in Greece. Source: PubMed URL: [Link]
-
Title: A Phase 2, Randomized, Double-Blind, Multicenter Trial To Evaluate the Safety and Efficacy of Three Dosing Regimens of Isavuconazole Compared with Fluconazole in Patients with Uncomplicated Esophageal Candidiasis. Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Triazole antifungals. Source: EBSCO Research Starters URL: [Link]
-
Title: Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance. Source: MDPI URL: [Link]
-
Title: Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance. Source: MDPI URL: [Link]
-
Title: Clinical effectiveness of posaconazole versus fluconazole as antifungal prophylaxis in hematology–oncology patients: a retrospective cohort study. Source: PubMed Central URL: [Link]
-
Title: Posaconazole vs. fluconazole as invasive fungal infection prophylaxis in China: A multicenter, randomized, open-label study. Source: ResearchGate URL: [Link]
-
Title: Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Source: Taylor & Francis Online URL: [Link]
-
Title: Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Source: Medline URL: [Link]
-
Title: New-generation triazole antifungal drugs: review of the Phase II and III trials. Source: Future Medicine URL: [Link]
-
Title: M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Source: CLSI URL: [Link]
-
Title: Treatment of Aspergillosis: Clinical Practice Guidelines of the Infectious Diseases Society of America. Source: Oxford Academic URL: [Link]
-
Title: Clinical research advances of isavuconazole in the treatment of invasive fungal diseases. Source: Frontiers URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing. Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Update on the optimal use of voriconazole for invasive fungal infections. Source: SciSpace URL: [Link]
-
Title: Emerging Applications of Triazole Antifungal Drugs. Source: MDPI URL: [Link]
-
Title: Antifungal Susceptibility Test Interpretive Criteria. Source: FDA URL: [Link]
-
Title: Safety, outcomes, and pharmacokinetics of isavuconazole as a treatment for invasive fungal diseases in pediatric patients: a non-comparative phase 2 trial. Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Voriconazole: the newest triazole antifungal agent. Source: PMC - PubMed Central URL: [Link]
-
Title: Pharmacokinetic and pharmacodynamic properties of isavuconazole compared with other azole antifungals. Source: ResearchGate URL: [Link]
-
Title: Efficacy of isavuconazole, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei. Source: PMC - NIH URL: [Link]
-
Title: Fluconazole: A New Triazole Antifungal Agent. Source: Semantic Scholar URL: [Link]
-
Title: Voriconazole in the management of nosocomial invasive fungal infections. Source: PMC URL: [Link]
-
Title: Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi. Source: PMC - PubMed Central URL: [Link]
-
Title: Combination antifungal therapy for invasive aspergillosis – Is it indicated? Source: Medical Mycology | Oxford Academic URL: [Link]
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Isavuconazole. Source: ResearchGate URL: [Link]
-
Title: Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum. Source: NIH URL: [Link]
-
Title: Antifungal Therapy for Invasive Aspergillosis. Source: U.S. Pharmacist URL: [Link]
Sources
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 16. The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of isavuconazole, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-life comparison of posaconazole versus fluconazole for primary antifungal prophylaxis during remission-induction chemotherapy for acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical effectiveness of posaconazole versus fluconazole as antifungal prophylaxis in hematology–oncology patients: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Posaconazole vs. fluconazole as invasive fungal infection prophylaxis in China: a multicenter, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Frontiers | Clinical research advances of isavuconazole in the treatment of invasive fungal diseases [frontiersin.org]
- 23. scispace.com [scispace.com]
- 24. academic.oup.com [academic.oup.com]
- 25. uspharmacist.com [uspharmacist.com]
- 26. Population Pharmacokinetics of Isavuconazole from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Synthetic Pathways for Substituted 1,2,3-Triazoles
Introduction: The 1,2,3-triazole moiety is a cornerstone in modern chemistry, serving as a critical pharmacophore in drug discovery, a versatile linker in bioconjugation, and a fundamental building block in materials science. Its prevalence stems from its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. However, the utility of a triazole is intrinsically linked to its substitution pattern. The ability to selectively synthesize a specific regioisomer—be it 1,4-disubstituted, 1,5-disubstituted, or fully substituted—is paramount for tuning its biological activity and material properties.
This guide provides a head-to-head comparison of the most robust and widely adopted synthetic pathways for accessing substituted 1,2,3-triazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each reaction, explaining the causality behind experimental choices and providing the field-proven insights necessary for researchers to select and optimize the ideal pathway for their specific target. We will dissect the foundational thermal Huisgen cycloaddition, the "click" chemistry workhorses—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—and the versatile Dimroth rearrangement for isomeric refinement.
The Foundational Pathway: Thermal Huisgen 1,3-Dipolar Cycloaddition
The journey into triazole synthesis begins with the work of Rolf Huisgen, who first detailed the 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2][3][4] This reaction forms the mechanistic basis from which modern, more efficient methods have evolved.
Mechanistic Rationale: The thermal Huisgen cycloaddition is a concerted, pericyclic reaction where the 4π electrons of the azide dipole and the 2π electrons of the alkyne dipolarophile participate in a [4s+2s] cycloaddition.[2] This concerted mechanism means all bond-forming events occur in a single transition state. A critical consequence of this mechanism is the lack of regioselectivity when using asymmetric alkynes. The electronic and steric factors governing the two possible orientations of the azide and alkyne are often energetically similar, leading to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][5][6] Furthermore, the reaction requires significant thermal energy to overcome a high activation barrier, necessitating elevated temperatures that can limit its applicability for sensitive or complex substrates.[1][5]
Caption: Thermal Huisgen cycloaddition yielding a mixture of regioisomers.
Representative Protocol: Thermal Cycloaddition
-
Warning: Organic azides can be explosive. Handle with appropriate personal protective equipment (PPE) and behind a blast shield.
-
In a sealed pressure vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a high-boiling solvent such as toluene or xylenes.
-
Heat the reaction mixture to 90–120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can require 12–48 hours for completion.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting mixture of regioisomers using column chromatography.
The "Click Chemistry" Gold Standard: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The limitations of the thermal Huisgen reaction led to the groundbreaking development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by the groups of Sharpless and Meldal.[1] This reaction is the archetypal "click" reaction, prized for its speed, efficiency, and exceptional regioselectivity.[5][7]
Mechanistic Rationale: Unlike the concerted thermal reaction, the CuAAC proceeds through a stepwise, copper-mediated mechanism. The active Cu(I) catalyst first coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1][8] The azide then coordinates to the copper center, and a subsequent cyclization forms a six-membered copper-containing metallacycle.[5] This intermediate undergoes ring contraction and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[5] This stepwise mechanism is the key to its regioselectivity; the electronic and steric arrangement of the copper-acetylide-azide complex strongly favors the pathway leading exclusively to the 1,4-isomer.[8]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Expert Insights & Causality:
-
Why is it a "click" reaction? The reaction is incredibly robust, proceeding to high yields in a variety of solvents, including water, over a wide pH range (4-12), and at room temperature.[5] It tolerates a vast array of functional groups, and purification is often as simple as filtration or extraction.[5]
-
Catalyst Generation: The active Cu(I) catalyst is oxygen-sensitive. Therefore, it is typically generated in situ from a stable Cu(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate.[5][] This is a crucial experimental choice to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
-
Limitation: The requirement for a terminal proton for acetylide formation means the CuAAC is generally incompatible with internal alkynes.[10]
Detailed Protocol: Sharpless-Feldman CuAAC Reaction
-
To a flask, add the terminal alkyne (1.0 eq) and the organic azide (1.0 eq).
-
Add a solvent mixture, typically t-BuOH/H₂O (1:1).
-
Prepare fresh solutions of the catalyst system. In a separate vial, dissolve sodium ascorbate (0.1-0.3 eq) in H₂O. In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction should turn from blue to a pale yellow/green, indicating the formation of Cu(I).
-
Stir vigorously at room temperature. The reaction is often complete within 1-8 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the highly pure 1,4-disubstituted triazole. Chromatography is often unnecessary.
Accessing the "Other" Isomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
To complement the CuAAC and provide selective access to the 1,5-regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) was developed. This powerful method proceeds via a distinct mechanism, offering a different substrate scope and providing chemists with complete control over triazole regiochemistry.
Mechanistic Rationale: The RuAAC reaction is believed to proceed via an oxidative coupling pathway.[11][12][13] A ruthenium(II) catalyst, typically a [CpRuCl] complex (Cp = pentamethylcyclopentadienyl), coordinates both the azide and the alkyne.[11][13] This is followed by oxidative coupling to form a six-membered ruthenacycle intermediate.[12] Critically, the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[13] Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[5][11]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Orthogonal Structural Confirmation of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the invalidation of extensive biological, toxicological, and clinical data, resulting in significant financial and temporal losses. The target molecule, 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, presents a unique combination of functional groups—a substituted triazole, an ether linkage, and an aniline moiety—each requiring a specific analytical lens for confident characterization.
This guide eschews a simplistic, one-size-fits-all template. Instead, it offers a dynamic, field-proven strategy for structural elucidation, grounded in the principle of orthogonality. Orthogonal methods are distinct analytical techniques that measure different physical properties of a molecule. When multiple orthogonal methods provide concordant data, the confidence in the proposed structure increases exponentially, creating a self-validating analytical system. Here, we compare and detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in building an unassailable case for the structure of our target compound.
The Orthogonal Workflow: A Multi-Faceted Approach
Caption: Orthogonal workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful technique for the de novo structural elucidation of organic molecules, providing direct evidence of the carbon-hydrogen framework and atom-to-atom connectivity.[1] For our target molecule, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: We don't just acquire spectra; we interpret them based on fundamental principles. The electron-donating nature of the amino and methoxy groups on the aniline ring will shield the aromatic protons, shifting them upfield, while the triazole ring's electronic environment will dictate the chemical shifts of its methyl groups and the adjacent methylene bridge.[2] Two-dimensional NMR techniques, like Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously connecting the aniline moiety to the methoxy bridge and the methoxy bridge to the triazole ring, confirming the correct isomer.[3]
Expected Spectral Data
| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) | Rationale |
| Aniline NH₂ | ~3.5-4.5 (broad singlet) | - | Exchangeable protons, chemical shift is concentration and solvent dependent. |
| Aniline Ar-H | ~6.6-6.9 (AA'BB' system, 2H each) | ~114-116 & ~142-144 | Protons ortho and meta to the electron-donating NH₂ group.[4] |
| Methoxy O-CH₂ | ~5.0-5.2 (singlet) | ~65-70 | Methylene protons adjacent to an oxygen and the triazole ring. |
| Triazole N-CH₃ | ~3.5-3.8 (singlet, 6H) | ~30-35 | Two equivalent methyl groups on the triazole nitrogen atoms. |
| Aniline C-N | - | ~140-143 | Carbon directly attached to the nitrogen.[5] |
| Aniline C-O | - | ~150-153 | Carbon bearing the ether linkage. |
| Triazole C-O | - | ~160-165 | Carbon in the triazole ring attached to the methoxy group. |
| Triazole C-N(Me)₂ | - | ~155-160 | Carbon in the triazole ring flanked by the dimethylated nitrogens. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the clear observation of exchangeable NH₂ protons.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.[2]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.[2]
-
2D NMR (if necessary): If any ambiguity in assignments exists, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which are vital for connecting the different fragments of the molecule.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy, severely constraining the possible structures.
Expertise & Causality: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for precise mass determination.[6] Electron Ionization (EI), a harder technique, will induce more extensive fragmentation, providing a characteristic "fingerprint" that can be pieced together to support the proposed structure. The fragmentation of the 1,2,4-triazole ring often involves characteristic losses, such as N₂ or HCN, while the aniline portion can undergo cleavages typical of aromatic amines.[6][7]
Caption: Plausible ESI-MS/MS fragmentation pathways.
Expected Mass Spectrometry Data
| Parameter | Expected Value | Technique | Significance |
| Molecular Formula | C₁₂H₁₇N₅O | - | The fundamental composition of the molecule. |
| Exact Mass | 247.1433 | HRMS | Confirms the elemental composition to within a few ppm. |
| [M+H]⁺ Ion | m/z 248.1511 | ESI-HRMS | The primary ion observed in soft ionization, confirming molecular weight. |
| Key Fragments | m/z 125, m/z 123 | ESI-MS/MS | Corresponds to the dimethyl-triazole-CH₂⁺ fragment and the H₂N-Ph-O⁺ fragment, respectively, confirming the two main structural components.[6] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile.
-
Chromatography: Inject the sample onto an HPLC system coupled to the mass spectrometer. A simple gradient elution on a C18 column is often sufficient to separate the analyte from any potential impurities before it enters the mass spectrometer.[8]
-
Ionization: Utilize an ESI source in positive ion mode. This is because the aniline and triazole moieties are basic and will readily accept a proton.[6]
-
Full Scan Analysis (MS1): Acquire a full scan spectrum (e.g., m/z 100-500) to identify the [M+H]⁺ ion and determine its exact mass using an Orbitrap or Time-of-Flight (TOF) analyzer.
-
Tandem MS Analysis (MS/MS): Isolate the [M+H]⁺ ion (m/z 248.15) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides structural information and increases confidence in the identification.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent orthogonal check.[9]
Expertise & Causality: The presence of a primary amine (NH₂) in the aniline moiety will give rise to a characteristic doublet in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching. The C-O-C ether linkage will show a strong C-O stretch in the fingerprint region, and the aromatic C=C bonds and C-H bonds will have their own signature absorptions.[10][11] The absence of other key functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹) is also crucial confirmatory evidence.
Expected FTIR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group Confirmed |
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 (doublet) | Medium | Primary Amine (-NH₂)[10] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Aniline & Triazole Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | -CH₂- and -CH₃ groups |
| C=N / C=C Stretch (in-ring) | 1650 - 1450 | Medium-Strong | Triazole and Benzene Rings |
| N-H Bend | 1650 - 1580 | Medium | Primary Amine (-NH₂) |
| C-O-C Stretch (ether) | 1260 - 1000 | Strong | Aryl-Alkyl Ether Linkage[12] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Spectrum Acquisition: Press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity and Identity
While primarily a separation technique, HPLC is a vital orthogonal method for structural confirmation. By demonstrating that the sample consists of a single, highly pure component, it validates that the spectra obtained from other methods are not from a mixture.[13] When coupled with a Photo-Diode Array (PDA) detector, it provides a UV-Vis spectrum, another characteristic property of the molecule.
Expertise & Causality: A well-developed reversed-phase HPLC method will separate the target compound from potential starting materials, by-products, and degradants.[14] The retention time under specific, defined conditions (column, mobile phase, flow rate, temperature) is a reproducible physical characteristic of the compound. The UV spectrum, showing λmax values characteristic of the substituted aniline chromophore, provides another layer of identity confirmation.[15]
Comparative HPLC Data
| Parameter | Typical Value/Observation | Significance |
| Purity by Peak Area | >99.0% | Ensures that other spectroscopic data corresponds to the main component.[16] |
| Retention Time (tR) | Method-dependent (e.g., 5.8 min) | A reproducible identifier under specific chromatographic conditions. |
| Tailing Factor | 0.9 - 1.2 | Indicates good peak shape and chromatographic behavior. |
| UV λmax | ~240 nm, ~295 nm | Characteristic absorbance maxima for the p-alkoxyaniline chromophore. |
Experimental Protocol: HPLC-PDA Analysis
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., 0.1 mg/mL in 50:50 acetonitrile:water).
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (a common, robust choice).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient is chosen to ensure elution of any potential impurities with different polarities.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: PDA detector scanning from 200-400 nm.
-
-
Analysis: Inject the sample and record the chromatogram and the UV spectrum at the apex of the main peak.
-
Quantification: Calculate the purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Conclusion: The Unimpeachable Case for Structure
No single analytical technique can provide absolute, infallible proof of a chemical structure. However, by employing an orthogonal, multi-technique approach, we build a self-validating and overwhelmingly convincing case. For 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, the journey to structural confirmation is complete when:
-
HPLC confirms the sample is >99% pure.
-
HRMS provides a molecular formula of C₁₂H₁₇N₅O, matching the theoretical exact mass.
-
FTIR identifies the required functional groups: a primary amine, an ether, aromatic rings, and aliphatic C-H bonds.
-
¹H and ¹³C NMR spectra account for every single proton and carbon in the proposed structure, and 2D NMR experiments confirm that the aniline, methoxy, and triazole fragments are connected in the correct sequence.
When the data from these four distinct physical measurements converge on a single, consistent structure, we move from a hypothesis to a confirmed chemical fact, paving the way for confident progression in the drug development pipeline.
References
- Benchchem.
- Benchchem.
- Kruve, A. et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- American Chemical Society.
-
Chaudhary, P. M. et al. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 46(12), 1168-74. [Link]
- Benchchem.
-
Babu, T. H. et al. (2011). Regioselective synthesis and structural elucidation of 1,4‐disubstituted 1,2,3‐triazole derivatives using 1D and 2D NMR spectral techniques. Magnetic Resonance in Chemistry, 49(12), 824–829. [Link]
-
Mohan, S. et al. NMR spectral, DFT and antibacterial studies of triazole derivatives. Journal of Taibah University for Science. [Link]
- Ghosh, A. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
-
Gilchrist, T. L. et al. (1975). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-10. [Link]
-
Dasgupta, A. et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Mass Spectrometry, 33(4), 389-94. [Link]
-
Scheier, P. et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics. [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
- University of California, Irvine.
-
Dasgupta, A. et al. (1995). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 673(2), 217-22. [Link]
-
ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
-
Popov, V. V. et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1684. [Link]
- Dong, M. W. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Ghugare, P. S., & Kumar, S. (2025).
- Sharma, S. et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 123-128.
-
Oluwaseye, A. et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ACS Omega, 6(30), 20048-20057. [Link]
-
ResearchGate. The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
Sources
- 1. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 11. journalwjbphs.com [journalwjbphs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. moravek.com [moravek.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. asianjpr.com [asianjpr.com]
- 16. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to Benchmarking the ADME-Tox Properties of Novel Triazole Derivatives In Silico
Introduction: The Imperative of Early Assessment in Triazole Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[1] It is estimated that up to 40% of drug candidates have failed in the past due to toxicity, leading to immense financial and temporal losses.[2][3] In this high-stakes environment, the principle of "fail early, fail cheap" is not just a mantra but a strategic necessity. This is where the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties becomes an indispensable tool in modern drug discovery.[4][5]
Triazole derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous antifungal, anticancer, and antiviral agents.[6][7][8] Their five-membered aromatic ring containing three nitrogen atoms can readily engage with biological targets through diverse non-covalent interactions.[6][7] However, the very chemical features that grant them their potent biological activity can also present liabilities in their ADME-Tox profiles. The inherent polarity of the triazole ring, for instance, can influence water solubility, while the nitrogen atoms may be sites of metabolism or unwanted metal chelation.[9]
This guide provides a comprehensive framework for benchmarking the ADME-Tox properties of novel triazole derivatives against established drugs or alternative candidates using validated, freely accessible in silico tools. We will move beyond a simple checklist of properties, delving into the causality behind these computational assays and providing a self-validating workflow that researchers can adapt for their specific projects. The objective is to empower drug development professionals to make more informed decisions, prioritizing compounds with the highest probability of success long before committing to costly synthesis and in vitro testing.[10][11]
The In Silico ADME-Tox Funnel: A Conceptual Workflow
The process of in silico ADME-Tox assessment can be visualized as a filtering funnel. A large library of virtual or newly designed compounds enters at the top, and compounds with predicted liabilities are progressively filtered out, allowing researchers to focus resources on the most promising candidates.
Caption: The ADME-Tox funnel illustrates the progressive filtering of candidates.
Pillar 1: Pharmacokinetics (ADME) - The Drug's Journey
A drug's efficacy is not solely dependent on its binding affinity to the target; it must reach the target in sufficient concentration and for an adequate duration. This is governed by its ADME properties.
Absorption
This refers to the process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the intestinal wall.
-
Key Parameters:
-
Human Intestinal Absorption (HIA): The percentage of the drug absorbed through the human gut.
-
Caco-2 Permeability: An in vitro model using colorectal cancer cells to predict intestinal permeability. High permeability is often desired.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells, reducing absorption. A compound being a P-gp substrate is often a liability.
-
Distribution
Once absorbed, the drug is distributed throughout the body via the circulatory system.
-
Key Parameters:
-
Plasma Protein Binding (PPB): Drugs can bind to proteins like albumin in the blood. Only the unbound fraction is free to interact with the target. High PPB (>95%) can be problematic.
-
Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-acting drugs. For non-CNS drugs, BBB penetration is an off-target effect to be avoided.
-
Metabolism
The body chemically modifies the drug, primarily in the liver, to facilitate its excretion.
-
Key Parameters:
-
Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is central to drug metabolism. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) by a novel compound can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[3]
-
CYP Substrate: Understanding which CYP enzymes metabolize the drug helps predict its metabolic stability and potential DDIs.
-
Excretion
The removal of the drug and its metabolites from the body, primarily through the kidneys (renal) or liver (hepatic).
-
Key Parameters:
-
Total Clearance: A measure of the rate at which a drug is removed from the body. This is a complex parameter influenced by metabolism and renal excretion.
-
Renal OCT2 Substrate: The Organic Cation Transporter 2 is important for the excretion of drugs in the kidneys.
-
Pillar 2: Toxicity - The Safety Profile
Early identification of potential toxicity is one of the most impactful applications of in silico modeling.
-
Key Parameters:
-
hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Blockage of this channel can lead to fatal arrhythmias. This is a major reason for drug candidate failure.
-
Ames Mutagenicity: Predicts the mutagenic potential of a compound, i.e., its ability to cause DNA mutations, which is a flag for carcinogenicity.
-
Hepatotoxicity (Liver Toxicity): A common reason for drug withdrawal from the market.
-
Skin Sensitization: Predicts the potential for a compound to cause an allergic skin reaction upon contact.[12]
-
Acute Oral Toxicity (LD50): Estimates the lethal dose that kills 50% of a test population, providing a general indication of toxicity level.
-
Benchmarking Workflow: A Step-by-Step Protocol
This protocol outlines a practical workflow for comparing a set of novel triazole derivatives against a reference compound (e.g., Fluconazole, a widely used triazole antifungal) using freely accessible web servers.
Caption: A practical workflow for in silico ADME-Tox benchmarking.
Step 1: Compound Preparation
-
Objective: To create a standardized input file for the prediction servers.
-
Methodology:
-
Obtain the 2D structures of your novel triazole derivatives and your chosen reference compound(s) (e.g., Fluconazole, Itraconazole).
-
Convert these structures into the SMILES (Simplified Molecular-Input Line-Entry System) format. This can be done using chemical drawing software like MarvinSketch or ChemDraw, or free online tools.
-
Causality: SMILES is a universal text-based format that is accepted by virtually all cheminformatics tools, ensuring consistency and avoiding errors from interpreting different file formats.
-
Create a simple text file with one SMILES string per line. The first line should be your reference compound for easy comparison.
-
Step 2: Analysis with SwissADME
-
Objective: To get a rapid, high-level overview of drug-likeness and key pharmacokinetic properties.
-
Methodology:
-
Navigate to the SwissADME web server.[13]
-
Copy and paste your list of SMILES strings into the input box.
-
Run the analysis. The server will generate a detailed report for each compound.
-
Data to Extract:
-
Physicochemical Properties: Molecular Weight (MW), LogP, H-bond Donors/Acceptors.
-
Lipinski's Rule of Five: Note any violations. This rule is a foundational filter for oral bioavailability.
-
Pharmacokinetics: GI absorption (predicted as High/Low), BBB permeant (Yes/No), CYP inhibitor predictions (e.g., for 2D6, 3A4).
-
Drug-likeness: Bioavailability Score.
-
-
Self-Validation: SwissADME's models are built on large, curated datasets. By processing a known drug like Fluconazole, you can validate that the server's predictions align with its known clinical properties (e.g., good oral bioavailability), giving you confidence in the predictions for your novel compounds.
-
Step 3: Analysis with pkCSM
-
Objective: To obtain more detailed predictions on specific ADME parameters and critical toxicity endpoints.
-
Methodology:
-
Navigate to the pkCSM Pharmacokinetics web server.[13]
-
Submit your SMILES strings (either one by one or as a batch file if the server supports it).
-
Select the desired prediction modules (ADME and Toxicity).
-
Data to Extract:
-
Absorption: Caco-2 Permeability (log Papp), Intestinal Absorption (%).
-
Distribution: BBB Permeability (logBB), Plasma Protein Binding (%).
-
Metabolism: CYP2D6/CYP3A4 substrate/inhibitor.
-
Excretion: Total Clearance (log ml/min/kg).
-
Toxicity: Ames Toxicity, hERG I inhibitor, Hepatotoxicity, Skin Sensitisation.
-
-
Causality: Using a second, independent prediction tool like pkCSM is a crucial cross-validation step.[13] While both servers may use similar underlying principles (like Quantitative Structure-Activity Relationships - QSAR), their training datasets and algorithms differ. A consensus prediction (i.e., both servers flagging a hERG risk) is a much stronger indicator of a potential liability than a flag from a single tool.
-
Data Aggregation and Comparative Analysis
The power of this approach lies in the direct comparison of your novel derivatives to a known standard. Consolidate the extracted data into a single, clearly structured table. This allows for at-a-glance identification of trends and trade-offs.
Table 1: Illustrative ADME-Tox Benchmark of Novel Triazole Derivatives (Note: Data below is for illustrative purposes and does not represent real predictive output.)
| Parameter | Property | Reference: Fluconazole | Derivative A | Derivative B | Acceptable Range | Rationale & Interpretation |
| Physicochemical | MW ( g/mol ) | 306.27 | 351.3 | 420.5 | < 500 | Lipinski's Rule. Derivative B is becoming large. |
| LogP | 0.5 | 2.8 | 4.5 | < 5 | Lipinski's Rule. Derivative B has high lipophilicity. | |
| Absorption | GI Absorption | High | High | Low | High | High lipophilicity (LogP) of B may reduce solubility & absorption. |
| Caco-2 Perm. (logPapp) | 0.95 | 0.85 | 0.21 | > 0.90 | Derivative B shows poor predicted permeability. | |
| Distribution | BBB Permeant | Yes | Yes | No | Target-dependent | If not a CNS target, "No" is a better safety profile. |
| Plasma Protein Binding (%) | 11% | 85% | 98% | < 95% | Derivative B has very high binding; low free fraction expected. | |
| Metabolism | CYP3A4 Inhibitor | No | No | Yes | No | Red Flag: Derivative B poses a high risk of drug-drug interactions. |
| Toxicity | hERG I Inhibitor | No | No | Yes | No | Critical Red Flag: Derivative B has a high risk of cardiotoxicity. |
| Ames Toxicity | No | No | No | No | All compounds are predicted to be non-mutagenic. | |
| Overall | - | Good Profile | Promising Efficacy? | High Risk | - |
Interpreting the Results:
From the hypothetical data in Table 1, a clear picture emerges.
-
Derivative A shows a promising profile. While its LogP and PPB are higher than Fluconazole, they remain within acceptable ranges. Crucially, it shows no major flags for metabolism or toxicity. This compound would be a high-priority candidate for synthesis and in vitro validation.
-
Derivative B , despite potentially having been designed for higher potency, raises multiple red flags. Its high molecular weight and lipophilicity negatively impact its predicted absorption. More critically, the predictions for CYP3A4 inhibition and hERG blockage are significant safety concerns that would likely halt its development.[12] The causality is clear: the structural modifications made to create Derivative B have introduced toxicophores and unfavorable physicochemical properties.
Limitations and Authoritative Grounding
It is imperative to acknowledge the limitations of in silico predictions. These tools are based on statistical models and algorithms trained on existing data.[14]
-
Applicability Domain: The predictions are most reliable for compounds that are structurally similar to those in the model's training set. For highly novel scaffolds, the uncertainty of the prediction increases.
-
Not a Replacement for Experiment: In silico results are predictions, not measurements. They are intended to guide and prioritize, not replace, experimental validation.[11] Promising candidates must always be subjected to in vitro assays (e.g., CYP inhibition assays, hERG patch-clamp).
-
Reporting Standards: When publishing research that includes in silico predictions, it is good practice to explicitly state the tools and versions used, as algorithms are continually updated.[15] This ensures reproducibility and transparency.
Conclusion
The in silico benchmarking of ADME-Tox properties is a powerful, data-driven strategy to de-risk drug discovery projects at the earliest and most cost-effective stage. By systematically comparing novel triazole derivatives to a known reference compound using a suite of validated computational tools, researchers can prioritize candidates that possess not only potent biological activity but also a favorable pharmacokinetic and safety profile. This guide provides a robust, self-validating workflow that integrates the principles of causality and cross-verification, empowering scientists to focus their valuable resources on compounds with the greatest potential to become safe and effective medicines.
References
-
Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
-
Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: Stemmatters URL: [Link]
-
Title: Recent researches in triazole compounds as medicinal drugs Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Recent Researches in Triazole Compounds as Medicinal Drugs Source: Current Medicinal Chemistry URL: [Link]
-
Title: Importance of ADME/Tox in Early Drug Discovery Source: Cresset Group URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Molecular Biosciences, NIH URL: [Link]
-
Title: Computational Tools for ADMET Profiling: Risk Assessment for Chemicals Source: ResearchGate URL: [Link]
-
Title: Review On Chemistry And Pharmacological Significance Of Triazole Derivatives Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]
-
Title: ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents Source: SciTechnol URL: [Link]
-
Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: ACS Omega URL: [Link]
-
Title: Harnessing Technology for Drug Discovery: Computational Approaches to Toxicokinetics and ADME in medicinal plants Source: AWS URL: [Link]
-
Title: ADME/Tox Prediction Source: Profacgen URL: [Link]
-
Title: ADME-Tox in drug discovery: Integration of experimental and computational technologies Source: ResearchGate URL: [Link]
-
Title: In vitro ADME-Tox characterisation in drug discovery and development Source: VectorB2B URL: [Link]
-
Title: ADME and toxicity prediction studies of triazoles (4a-j) Source: ResearchGate URL: [Link]
-
Title: Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection Source: PubMed Central, NIH URL: [Link]
-
Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: SpringerLink URL: [Link]
-
Title: Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives Source: Sapientia URL: [Link]
-
Title: Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection Source: ResearchGate URL: [Link]
-
Title: Towards standardization guidelines for in silico approaches in personalized medicine Source: PubMed Central, NIH URL: [Link]
-
Title: A Guide to In Silico Drug Design Source: PubMed Central, NIH URL: [Link]
-
Title: Advancing Safety Standards: International Guidelines and In Silico Toxicology Source: Instem URL: [Link]
-
Title: A Guide to In Silico Drug Design Source: ResearchGate URL: [Link]
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Recent researches in triazole compounds as medicinal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 11. vectorb2b.com [vectorb2b.com]
- 12. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Towards standardization guidelines for in silico approaches in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Triazole Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recent molecular docking studies featuring triazole derivatives. It summarizes key quantitative data, details experimental protocols, and visualizes workflows to support ongoing research in computational drug discovery. The 1,2,4-triazole scaffold is a prominent feature in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its versatility allows for a wide range of interactions with biological macromolecules, making it a valuable starting point for the design of potent and selective enzyme inhibitors.[1] In silico techniques, particularly molecular docking, have become indispensable in exploring the binding modes and affinities of novel triazole derivatives, thereby accelerating lead optimization and the development of new drugs.[1] This guide synthesizes findings from several recent studies, offering a comparative analysis of the docking performance of various triazole derivatives against a diverse set of protein targets implicated in cancer and infectious diseases.[1]
The Crucial Role of Molecular Docking in Triazole Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it is most often used to predict the binding of a small molecule ligand, such as a triazole analog, to the active site of a target protein. Understanding these interactions at a molecular level is crucial for several reasons:
-
Mechanism of Action: It helps to elucidate how a potential drug molecule might inhibit the function of a protein, for example, by blocking its active site.
-
Binding Affinity Prediction: Docking simulations provide a score that estimates the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and potent interaction.[3]
-
Structure-Activity Relationship (SAR) Studies: By comparing the docking results of a series of analogs, researchers can understand how different chemical modifications affect binding, which is fundamental to SAR.
-
Lead Optimization: Docking can guide the modification of a lead compound to improve its potency and selectivity for the target protein.
This guide will delve into the practical application of molecular docking to compare different triazole analogs, providing both the "how" and the "why" behind the experimental choices.
Comparative Docking Performance of Triazole Derivatives
Molecular docking simulations have consistently demonstrated the potential of triazole derivatives to inhibit a wide array of enzymes and proteins. The following tables summarize the quantitative data from recent comparative studies, highlighting the binding energies of promising compounds against their respective targets.
Anticancer Targets
Triazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.[4][5][6] A notable study investigated a series of 1,2,4-triazole derivatives as potential inhibitors of Aromatase and Tubulin, two important targets in cancer therapy.[4]
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 1 | Aromatase | -9.96 | Letrozole | - |
| Compound 1 | Tubulin | -7.54 | - | - |
| Derivative Series | Aromatase | -9.04 to -9.96 | - | - |
| Derivative Series | Tubulin | -6.23 to -7.54 | - | - |
Table 1: Comparative docking scores of 1,2,4-triazole derivatives against anticancer targets. Data synthesized from a study by Asadi et al.[4]
The results indicated that the designed compounds had a higher affinity for Aromatase compared to Tubulin, with Compound 1 showing the best binding energy for both targets.[4]
Antifungal Targets
A primary mechanism of action for many antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[7][8][9] Triazole-based drugs like fluconazole are well-established CYP51 inhibitors.[7] Docking studies are instrumental in the design of new triazole antifungals with improved efficacy.[10][11]
| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 2e | Lanosterol 14-alpha Demethylase (CYP51) | Candida albicans | -9.1 | Fluconazole | -7.1 |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |
Table 2: Comparative docking scores of 1,2,4-triazole-3-thiol derivatives against microbial targets. Data compiled from recent studies.[12][13][14]
These studies demonstrate the versatility of the triazole scaffold in targeting a range of microbial proteins. The more negative docking scores of the test compounds compared to the reference drugs suggest a potentially stronger binding interaction.[12][13]
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed.[1] This section provides a detailed, step-by-step workflow for a comparative docking study of triazole analogs.
Step 1: Preparation of the Target Protein
The initial step involves obtaining and preparing the 3D structure of the target protein.
-
Obtain Protein Structure: Download the crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For this example, we will consider Lanosterol 14-alpha Demethylase (CYP51) from Candida albicans.
-
Protein Clean-up: The downloaded PDB file often contains non-essential molecules like water, co-factors, and existing ligands. These should be removed to prepare the protein for docking.[1]
-
Add Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for accurate force field calculations. Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for this step.
-
Define the Binding Site (Grid Box): A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
Step 2: Preparation of the Ligands (Triazole Analogs)
The triazole analogs to be docked need to be prepared in a suitable 3D format.
-
2D to 3D Conversion: If the ligand structures are in a 2D format, they need to be converted to 3D. Software like OpenBabel can be used for this conversion.[1]
-
Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain a low-energy conformation.
-
Assign Charges and Torsion Angles: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds (torsion angles). This allows for flexibility of the ligand during the docking simulation.
Step 3: Performing the Docking Simulation
This step involves running the docking algorithm using software like AutoDock Vina.[15]
-
Input Files: Provide the prepared protein and ligand files as input to the docking software.
-
Configuration File: Create a configuration file that specifies the coordinates of the grid box, the exhaustiveness of the search, and the output file names. The exhaustiveness parameter controls the thoroughness of the conformational search.[15]
-
Run Docking: Execute the docking command. AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (docking scores).[16]
Step 4: Analysis and Visualization of Results
The final step is to analyze the docking results and visualize the protein-ligand interactions.
-
Analyze Docking Scores: The primary metric for comparison is the binding affinity or docking score. A more negative value indicates a stronger predicted binding.[3][17]
-
Examine Binding Poses and RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and a reference (e.g., a co-crystallized ligand) can be used to assess the accuracy of the docking protocol. An RMSD value of less than 2 Å is generally considered a good result.[2][17][18]
-
Visualize Interactions: Use molecular visualization software like PyMOL to visualize the binding pose of the triazole analogs in the active site of the protein.[19][20][21][22][23] This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Visualizing the Process: From Design to Analysis
To further elucidate the methodologies, the following diagrams illustrate a generalized workflow for molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Conclusion
This guide has provided a comprehensive overview of the application of molecular docking for the comparative analysis of triazole analogs. By following the detailed protocols and understanding the principles behind each step, researchers can effectively utilize this powerful computational tool to accelerate the discovery and development of novel triazole-based therapeutics. The ability to predict and visualize protein-ligand interactions provides invaluable insights that can guide medicinal chemistry efforts towards the synthesis of more potent and selective drug candidates.
References
-
Asadi, M., Zarei, M., & Tork-Ashkan, A. (2017). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Chemtech Research, 10(9), 839-846. Available at: [Link]
-
Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-204. Available at: [Link]
-
Chen, W., et al. (2019). Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding. ACS Chemical Biology, 14(11), 2465-2473. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(46), 42183-42194. Available at: [Link]
-
Ahmad, B., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(23), 8234. Available at: [Link]
-
Lilin, Y. Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. Available at: [Link]
-
Nguyen, T. H., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. Available at: [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Available at: [Link]
-
How can PyMOL be exploited for seeing ligand-protein interactions? ResearchGate. Available at: [Link]
-
Mhadhbi, T., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7183. Available at: [Link]
-
Exploring the Anticancer Potential of 1,2,4-Triazole Compounds through Molecular Docking Studies. (2024). International Journal of Medical Toxicology and Legal Medicine. Available at: [Link]
-
How to visualize protein-ligand interactions by PyMOL || Protein Surface creation. (2023). YouTube. Available at: [Link]
-
Analysing Protein-Ligand Interactions : Tutorial. (2020). YouTube. Available at: [Link]
-
Kumar, A., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 73. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(46), 42183–42194. Available at: [Link]
-
Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]
-
Wang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. Available at: [Link]
-
In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (2025). International Journal of Science and Research Archive, 14(3), 1282-1290. Available at: [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. Available at: [Link]
-
Verma, A., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 12, 856037. Available at: [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde. RSC Medicinal Chemistry, 13(10), 1227-1240. Available at: [Link]
-
Wang, L., et al. (2018). Synthesis, In Vitro Biological Evaluation, and Molecular Docking of New Triazoles as Potent Antifungal Agents. Molecules, 23(11), 2824. Available at: [Link]
-
Karaca Gençer, H., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Pharmaceuticals, 16(1), 128. Available at: [Link]
-
Yu, S., et al. (2013). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Advances, 3(36), 15726-15735. Available at: [Link]
-
Rasheed, U., et al. (2018). ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. Journal of Applied Bioinformatics & Computational Biology, 7(1), 1-7. Available at: [Link]
-
What is the importance of the RMSD value in molecular docking? ResearchGate. Available at: [Link]
-
Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]
-
Saldaño, T. E., et al. (2018). Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? Molecules, 23(5), 1038. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 11(48), 30143-30153. Available at: [Link]
-
Acar Çevik, U., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. Pharmaceuticals, 16(7), 919. Available at: [Link]
-
Neves, M. A. C., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]
-
In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. (2021). Pharmaceuticals, 14(8), 754. Available at: [Link]
-
Best Practices in Docking and Activity Prediction. (2016). ResearchGate. Available at: [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia, 71(2), 527-538. Available at: [Link]
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). Journal of Pharmaceutical Research International, 36(5), 50-63. Available at: [Link]
-
Rizzi, A., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv. Available at: [Link]
-
Ahmad, B., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(23), 8234. Available at: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology, 21(5), e1012042. Available at: [Link]
-
Chu, P.-Y. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. Available at: [Link]
-
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Available at: [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Available at: [Link]
-
Examples of biologically active compounds incorporating a triazole or isoxazole nucleus. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 4. ijcrcps.com [ijcrcps.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Anticancer Potential of 1,2,4-Triazole Compounds through Molecular Docking Studies | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 9. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalijsra.com [journalijsra.com]
- 11. Synthesis, In Vitro Biological Evaluation, and Molecular Docking of New Triazoles as Potent Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. scitechnol.com [scitechnol.com]
- 15. ijmtlm.org [ijmtlm.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 20. medium.com [medium.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
The Crucible of Translation: A Comparative Guide to Validating Triazole Drug Candidates in Animal Models
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel functionalized 1,2,3-triazole derivatives exhibit antileishmanial activity, increase in total and mitochondrial-ROS and depolarization of mitochondrial membrane potential of Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of the triazole SCH 56592 against Leishmania amazonensis and Leishmania donovani in experimental murine cutaneous and visceral leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Methoxy-Triazol-Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Methoxy-triazol-aniline scaffolds, in particular, are privileged structures found in a variety of pharmacologically active agents. However, the seemingly straightforward construction of these molecules can be fraught with challenges related to reproducibility, regioselectivity, and yield. This guide provides an in-depth comparison of common synthetic strategies, offering field-proven insights and experimental data to help you navigate the complexities of their preparation and ensure reliable, repeatable results in your laboratory.
The Challenge of Reproducibility in Triazole Synthesis
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. The specific substitution pattern on both the triazole and aniline rings is crucial for biological activity, making regioselectivity a paramount concern during synthesis.[1][2] Seemingly minor variations in reaction conditions, reagent purity, or even the scale of the reaction can lead to significant deviations in product distribution and yield, posing a major hurdle to reproducible synthesis.
This guide will dissect the key factors influencing the outcome of these reactions and provide a comparative analysis of the most prevalent synthetic methodologies.
Comparison of Synthetic Approaches
We will explore two major pathways for the synthesis of methoxy-triazol-aniline compounds: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-triazoles and multicomponent or sequential cyclization strategies for 1,2,4-triazoles.
Method 1: The "Click" Chemistry Approach for 1,4-Disubstituted 1,2,3-Triazoles
The CuAAC reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer.[3] This method is particularly attractive for its functional group tolerance and the ability to be performed in various solvents, including environmentally benign ones like water.[4]
Causality Behind Experimental Choices: The choice of the copper source and a reducing agent (to maintain copper in the active Cu(I) state) is critical. While various copper salts can be used, the combination of CuSO₄·5H₂O and a reducing agent like sodium ascorbate is common due to their low cost and ready availability.[2] The use of ligands can further enhance the reaction rate and prevent catalyst degradation, but for many straightforward syntheses, they are not strictly necessary.
Potential Reproducibility Pitfalls:
-
Oxygen Sensitivity: The active Cu(I) catalyst is susceptible to oxidation. Inconsistent exclusion of air can lead to catalyst deactivation and stalled reactions.[2]
-
Purity of Starting Materials: Impurities in the alkyne or azide starting materials can chelate with the copper catalyst, inhibiting its activity.
-
Ligand Choice: When ligands are employed, their structure and concentration can significantly impact the reaction kinetics and, in some cases, lead to side reactions.[5]
Illustrative Synthetic Workflow (CuAAC):
Caption: General workflow for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles from an aniline precursor.
Comparative Data for CuAAC Reactions:
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄/Na Ascorbate | t-BuOH/H₂O | Room Temp. | 1-2 | >90 | [6] |
| CuI | Neat | Room Temp. | 0.1-3 | >95 | [1] |
| Cu(OAc)₂/Na Ascorbate | H₂O | 60 | 12 | 85-95 | [4] |
Method 2: Synthesis of 1,2,4-Triazoles - A Case Study
The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with various carbonyl compounds or their equivalents. These reactions can be more prone to regioisomeric mixtures and side products compared to the CuAAC reaction. We will examine a reported synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline , a key intermediate in the synthesis of pharmaceuticals, to illustrate a reliable, albeit multi-step, approach.[7][8]
Causality Behind Experimental Choices: This multi-step synthesis, as detailed in a patent, relies on a carefully orchestrated sequence of reactions to ensure the correct regiochemistry of the final product.[8] The use of protecting groups and specific cyclization precursors is a deliberate strategy to avoid the formation of unwanted isomers. The final reduction step is a standard and generally high-yielding transformation.
Potential Reproducibility Pitfalls:
-
Incomplete Reactions: Each step in a multi-step synthesis is a potential point of failure. Incomplete reactions can lead to complex mixtures that are difficult to purify.
-
Side Reactions: The use of strong reagents, such as those in acylation or cyclization steps, can lead to the formation of side products if the reaction conditions (temperature, stoichiometry) are not carefully controlled.
-
Purification Challenges: The intermediates in a multi-step synthesis may have similar polarities, making chromatographic separation challenging. The final product, an aniline, can be sensitive to air and light.
Illustrative Synthetic Workflow for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline:
Caption: A simplified representation of a multi-step synthesis of a 1,2,4-triazole derivative.
Reported Experimental Protocol for the Final Reduction Step:
A detailed protocol for the reduction of the nitro-precursor to 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is provided below, based on a reported synthesis.[7]
-
Reactor Setup: A high-pressure reactor is flushed with nitrogen.
-
Charging Reagents: Methanol (8.0 kg/kg ) and the nitro-triazole precursor (1.0 kg) are charged into the reactor.
-
Catalyst and Base Addition: With careful exclusion of oxygen, sodium bicarbonate (0.6 kg/kg , 2.0 equiv.) and 10% Pd/C (50% wet, 0.02 kg/kg ) are added.
-
Hydrogenation: The reactor is pressurized with hydrogen (41-46 psi). The reaction mixture is aged at 20 °C for 6 hours, then heated to 45 °C until the reaction reaches completion.
-
Work-up: The reactor is flushed with nitrogen, and the crude reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is concentrated under vacuum.
-
Purification: Water is added, and the mixture is distilled under vacuum. The crude product is then heated, and brine is added. After cooling, the product is isolated by filtration, washed with cold brine, and dried under vacuum.
This procedure reports a high yield (88%) and purity (99 AP) for the final product.[7]
Troubleshooting Common Synthesis Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (e.g., oxidized Cu(I))- Poor quality of starting materials- Incorrect reaction temperature | - Use fresh catalyst or a reducing agent (for CuAAC).- Purify starting materials before use.- Optimize reaction temperature. |
| Formation of Isomeric Mixtures | - Lack of regioselectivity in the chosen method (common in non-click 1,2,3-triazole and many 1,2,4-triazole syntheses) | - For 1,2,3-triazoles, utilize the CuAAC reaction for exclusive 1,4-regioselectivity.- For 1,2,4-triazoles, employ a synthetic strategy that builds the ring in a controlled, stepwise manner. |
| Complex Product Mixture/Side Reactions | - Reaction temperature too high- Incorrect stoichiometry of reagents- Presence of reactive functional groups on starting materials | - Perform the reaction at a lower temperature.- Carefully control the addition and ratio of reagents.- Use protecting groups for sensitive functionalities. |
| Difficulty in Product Purification | - Similar polarity of product and byproducts/starting materials- Product instability (e.g., decomposition on silica gel) | - Explore different chromatographic techniques (e.g., reverse-phase HPLC).- Consider crystallization or salt formation for purification.- For sensitive compounds, minimize exposure to air and light during work-up. |
Conclusion
The reproducible synthesis of methoxy-triazol-aniline compounds is an achievable goal with a thorough understanding of the underlying reaction mechanisms and potential pitfalls. For 1,4-disubstituted 1,2,3-triazoles, the CuAAC "click" reaction stands out for its reliability and high regioselectivity. The synthesis of 1,2,4-triazole isomers often requires more intricate, multi-step approaches to ensure the desired regiochemical outcome.
By carefully selecting the synthetic route based on the target isomer, meticulously controlling reaction conditions, and being prepared to troubleshoot common issues, researchers can confidently and consistently produce these valuable compounds for their drug discovery and development programs.
References
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
- Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. [Link]
-
Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Semantic Scholar. [Link]
-
Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Multicomponent synthesis of 1-aryl 1,2,4-triazoles. PubMed. [Link]
-
Comparative study of 1,2,3-triazoles synthesis via click reactions. LinkedIn. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. [Link]
-
Recent Advances in Multicomponent Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. ResearchGate. [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 7. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
This document provides essential safety and logistical information for the proper disposal of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of structurally related aniline and 1,2,4-triazole derivatives. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment Based on Structural Analogs
Due to the structural components of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, it is prudent to assume a hazard profile similar to that of aniline and 1,2,4-triazole derivatives. Aniline and its derivatives are recognized for their potential toxicity, including detrimental effects on public health and aquatic life when released into the environment[1][2][3]. The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans[3].
The 1,2,4-triazole moiety also presents hazards, with some derivatives classified as reproductive toxins[4][5]. Therefore, 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline should be handled as a hazardous substance with potential acute toxicity, carcinogenicity, and reproductive hazards.
Table 1: Assumed Hazard Profile
| Hazard Category | GHS Classification (Assumed) | Precautionary Statements (Assumed) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Reproductive Toxicity | Category 1B or 2 | H360/H361: May damage fertility or the unborn child. |
| Hazardous to the Aquatic Environment | Acute and Chronic | H400/H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Spill Response
Before handling 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374[5][6].
-
Eye Protection: Safety goggles with side shields or a face shield[5].
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates aerosols, a NIOSH-approved respirator is recommended[7].
In the event of a spill, evacuate the area and prevent the substance from entering drains[8]. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[9]. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline is incineration by a licensed chemical waste disposal facility[4][8].
Step 1: Waste Segregation
-
Place all solid waste contaminated with 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline into a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
Step 2: Container Labeling
-
Label the waste container with the full chemical name: "4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline".
-
Include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
Indicate the approximate quantity of waste.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids[10][11].
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
Diagram 1: Disposal Workflow for 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
Sources
- 1. researchgate.net [researchgate.net]
- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
Defensive Handling of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With innovation comes the inherent responsibility of ensuring the safety of our researchers. This guide provides essential, immediate safety and logistical information for handling 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, a molecule combining the structural features of both an aromatic amine and a triazole derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol, thereby fostering a self-validating system of laboratory safety.
The core principle of this guide is defensive chemical handling. Given the absence of comprehensive toxicological data for this specific molecule, we will extrapolate safety protocols based on the known hazards of its constituent chemical classes: aromatic amines and triazole derivatives. Aromatic amines are a class of compounds that include known carcinogens and mutagens, with many being readily absorbed through the skin.[1][2][3] Similarly, triazole derivatives can pose significant health risks, including skin and eye irritation.[4][5][6] Therefore, a stringent approach to personal protective equipment (PPE) is not just recommended, but imperative.
I. Hazard Assessment and Risk Mitigation
Before any handling of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline, a thorough risk assessment is paramount. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.
-
Inhalation: While the compound is a solid, aerosols or dust can be generated during weighing and transfer.[5]
-
Dermal Contact: Aromatic amines, as a class, are known to be lipid-soluble and can be readily absorbed through the skin.[3]
-
Eye Contact: The potential for eye irritation from related triazole compounds necessitates robust eye protection.[5][6]
-
Ingestion: Accidental ingestion can occur through hand-to-mouth contact.
Mitigation of these risks is achieved through a multi-layered approach, beginning with engineering controls (such as fume hoods) and culminating in the correct use of personal protective equipment.
II. Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a "worst-case scenario" assumption, given the limited specific data for this compound. The following table outlines the minimum required PPE for handling 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline.
| Protection Type | Specific Equipment | Standards & Notes |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield.[4][7] | Must conform to EN166 (EU) or NIOSH (US) standards. Eyeglasses are not a substitute.[5][8] |
| Skin Protection | Chemical-resistant gloves (Nitrile, inspected before use) and a lab coat.[6][7] | Follow proper glove removal technique to avoid skin contact.[7] Consider double-gloving for extended procedures. |
| Respiratory Protection | A dust mask (N95 or equivalent) is required for handling powders.[5] | For procedures with a higher risk of aerosolization, a respirator with an appropriate cartridge should be used in a well-ventilated area.[5] |
Causality of PPE Selection:
-
Eye Protection: The use of safety goggles or a face shield is crucial to prevent contact with any potential splashes or aerosols, which could cause serious eye irritation, a known hazard of triazole derivatives.[5][6]
-
Gloves: Nitrile gloves provide good resistance to a range of chemicals.[6] Given the potential for dermal absorption of aromatic amines, gloves are the most critical barrier to systemic exposure.[3]
-
Lab Coat: A lab coat protects the skin on the arms and body from accidental contact with the chemical.
-
Respiratory Protection: Handling the solid form can generate dust. An N95 mask will filter out these particulates, preventing inhalation.[5]
III. Step-by-Step Handling Procedures
A. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for structurally similar compounds like 3-(1H-1,2,4-Triazol-1-yl)aniline.[9][10]
-
Ensure Proper Ventilation: All work must be conducted in a certified chemical fume hood.[4][5]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.
B. Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[11]
-
Weighing: Use a balance inside the fume hood or in a designated weighing enclosure.
-
Transfers: When transferring the compound, do so slowly and carefully to avoid splashing or creating aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[9]
IV. Disposal Plan
Improper disposal of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline and associated waste can lead to environmental contamination.[1][3]
-
Chemical Waste: All solid waste and solutions containing this compound must be disposed of as hazardous waste.[7]
-
Contaminated Materials: Used gloves, weigh boats, and any other contaminated disposable materials should be placed in a designated hazardous waste container.[7]
-
Disposal Vendor: All chemical waste should be handled by a licensed professional waste disposal service.[7]
V. Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
VI. Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on chemical form and procedure.
VII. Conclusion
The responsible handling of novel chemical compounds is a cornerstone of safe and effective research. By understanding the potential hazards associated with the structural components of 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline and adhering to the rigorous PPE and disposal protocols outlined in this guide, researchers can confidently mitigate risks and ensure a safe laboratory environment. This proactive and informed approach to safety is not just a requirement but a professional obligation.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049][1][3]
-
Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/safe-handling-and-storage-of-1-phenyl-3-hydroxy-1-2-4-triazole-best-practices-for-chemical-intermediates-39088575.html][4]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [URL: https://www.researchgate.net/publication/375549002_Toxicity_Hazards_and_Safe_Handling_of_Primary_Aromatic_Amines][2]
-
Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. Benchchem. [URL: https://www.benchchem.com/product/bcp211834/safety][5]
-
What are the safety precautions when using Triazole?. Blog. [URL: https://www.-biopharmax.com/blog/what-are-the-safety-precautions-when-using-triazole][6]
-
Toxicity of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049][3]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [URL: https://www.skcinc.com/media/downloads/SDS-2002-Aromatic-Amine-Cleaning-Developing-Solution.pdf][7]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [URL: https://www.silverferco.com/blogs/news/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88255]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. [URL: https://www.cdc.gov/niosh/docs/2004-165/pdfs/2004-165.pdf]
-
SAFETY DATA SHEET - 3-(1H-1,2,4-Triazol-1-yl)aniline. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=CC38414DA][9]
- Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1E96-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTAzNjB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM2MDI3MTgucGRmfGU5Y2U5ZGY4YjM0YjM1YjM4YjM5YjM5YzM5YjM5YzM5YjM5YzM5YjM5YzM5YjM5YzM5YjM5YzM5YjM]
- Hazardous Substance Fact Sheet - Dimethylaniline. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0741.pdf]
-
4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00001]
-
Chemical Safety Data Sheet MSDS / SDS - 4-(1H-1,2,3-Triazole-1-yl)aniline. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_16279-88-2.htm][11]
- 4-[(Dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline. BLDpharm. [URL: https://www.bldpharm.com/products/1156393-79-1.html]
-
Safety Data Sheet - 3-(1H-1,2,3-Triazol-1-yl)aniline. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F718329.pdf][10]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
